Molidustat
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(6-morpholin-4-ylpyrimidin-4-yl)-4-(triazol-1-yl)-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N8O2/c22-13-10(20-2-1-16-18-20)8-17-21(13)12-7-11(14-9-15-12)19-3-5-23-6-4-19/h1-2,7-9,17H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJMBOKOTALXLKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)N3C(=O)C(=CN3)N4C=CN=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80151089 | |
| Record name | Molidustat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80151089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1154028-82-6 | |
| Record name | Molidustat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1154028-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Molidustat [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1154028826 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Molidustat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15642 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Molidustat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80151089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dihydro-2-[6-(4-morpholinyl)-4-pyrimidinyl]-4-(1H-1,2,3-triazol-1-yl)-3H-pyrazol-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MOLIDUSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JH486CZ13 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Molidustat's Mechanism of Action in Renal Anemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Molidustat (BAY 85-3934) is an orally administered, small-molecule inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) enzymes, representing a novel therapeutic approach for the management of renal anemia associated with chronic kidney disease (CKD).[1][2] By reversibly inhibiting HIF-PH, this compound mimics the physiological response to hypoxia, leading to the stabilization and accumulation of hypoxia-inducible factors (HIFs).[3][4] This, in turn, orchestrates a coordinated transcriptional response that includes the induction of endogenous erythropoietin (EPO) production and improved iron metabolism, addressing the primary drivers of anemia in CKD.[5][6] This technical guide provides an in-depth exploration of the core mechanism of action of this compound, supported by quantitative data from key clinical trials, detailed experimental protocols, and visualizations of the underlying signaling pathways.
Core Mechanism of Action: HIF-PH Inhibition
Under normoxic conditions, the alpha subunits of HIF (HIF-1α and HIF-2α) are continuously synthesized and targeted for degradation. This process is mediated by HIF-prolyl hydroxylase (HIF-PH) enzymes, which hydroxylate specific proline residues on the HIF-α subunits.[1][4] This hydroxylation event is recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to ubiquitination and subsequent proteasomal degradation of HIF-α.[7]
This compound acts as a competitive inhibitor of 2-oxoglutarate, a key cofactor for HIF-PH enzymes.[8] By blocking the active site of HIF-PH, this compound prevents the hydroxylation of HIF-α subunits.[1] This inhibition leads to the stabilization and accumulation of HIF-α, which then translocates to the nucleus. In the nucleus, HIF-α dimerizes with the constitutively expressed HIF-β subunit (also known as ARNT) to form a functional transcription factor.[3] The HIF heterodimer binds to hypoxia-responsive elements (HREs) in the promoter regions of target genes, initiating their transcription.[8]
Downstream Effects on Erythropoiesis and Iron Metabolism
The stabilization of HIF by this compound initiates a cascade of events that collectively improve the anemia of CKD.
Stimulation of Endogenous Erythropoietin (EPO) Production
A primary target gene of the HIF complex is EPO.[9] Increased HIF activity in the renal interstitial fibroblasts, the primary site of EPO production in adults, leads to a dose-dependent increase in endogenous EPO synthesis and secretion.[10][11] This rise in circulating EPO stimulates the proliferation and differentiation of erythroid progenitor cells in the bone marrow, resulting in an increased production of red blood cells and a subsequent rise in hemoglobin levels.[12]
Improved Iron Homeostasis
Effective erythropoiesis is critically dependent on an adequate supply of iron. This compound improves iron availability for erythropoiesis through several HIF-mediated mechanisms:
-
Hepcidin Reduction: HIF stabilization has been shown to decrease the expression of hepcidin, the master regulator of iron homeostasis.[5][13] Lower hepcidin levels lead to increased iron absorption from the gut and enhanced iron release from stores in the liver and macrophages.[6]
-
Increased Iron Transport: HIFs upregulate the expression of genes involved in iron transport, such as transferrin and transferrin receptor, facilitating the delivery of iron to the bone marrow for hemoglobin synthesis.[7]
Quantitative Data from Clinical Trials
The efficacy and safety of this compound have been evaluated in several key clinical trial programs, including the DIALOGUE (Phase 2) and MIYABI (Phase 3) studies.
Table 1: Efficacy of this compound in Non-Dialysis Dependent (NDD) CKD Patients
| Study (Duration) | Patient Population | Treatment Arms | N | Baseline Hb (g/dL, mean ± SD) | Change in Hb from Baseline (g/dL, mean) | Reference |
| DIALOGUE 1 (16 weeks) | ESA-naïve, NDD | This compound (25-75mg QD/BID) | - | - | 1.47 | [13] |
| Placebo | - | - | - | [13] | ||
| MIYABI ND-C (52 weeks) | ESA-naïve, NDD | This compound (25mg QD initial) | 82 | 9.84 ± 0.64 | 1.44 | [8][9] |
| Darbepoetin alfa (30µg Q2W initial) | 80 | 10.00 ± 0.61 | 1.70 | [8][9] | ||
| MIYABI ND-M (52 weeks) | ESA-treated, NDD | This compound (25/50mg QD initial) | 79 | 11.28 ± 0.55 | -0.18 | [4] |
| Darbepoetin alfa | 78 | 11.08 ± 0.51 | -0.10 | [4] |
Table 2: Efficacy of this compound in Dialysis-Dependent (DD) CKD Patients
| Study (Duration) | Patient Population | Treatment Arms | N | Baseline Hb (g/dL, mean ± SD) | Change in Hb from Baseline (g/dL, mean) | Reference |
| DIALOGUE 4 (16 weeks) | ESA-treated, Hemodialysis | This compound (25-150mg QD) | - | - | Maintained Hb in target range | [3] |
| Epoetin alfa/beta | - | - | Maintained Hb in target range | [3] | ||
| MIYABI HD-M (52 weeks) | ESA-treated, Hemodialysis | This compound | 153 | 10.40 ± 0.70 | Maintained Hb in target range | [13] |
| Darbepoetin alfa | 76 | 10.52 ± 0.53 | Maintained Hb in target range | [13] | ||
| MIYABI PD (36 weeks) | Peritoneal Dialysis | This compound (75mg QD initial) | 51 | 10.2 (median) | Maintained Hb in target range | [14] |
Table 3: Effects of this compound on Iron Metabolism Parameters in NDD-CKD Patients
| Parameter | This compound vs. Placebo (Change from Baseline) | This compound vs. ESAs (Change from Baseline) | Reference |
| Hepcidin | Significantly Lower (MD = -20.66) | Significantly Lower (MD = -24.51) | [13] |
| Ferritin | Significantly Lower (MD = -90.01) | - | [13] |
| Serum Iron | - | Significantly Lower (MD = -11.85) | [13] |
| TSAT | Decreased | Significantly Lower (MD = -5.29) | [6][13] |
| TIBC | Increased | - | [6] |
MD: Mean Difference
Table 4: Common Treatment-Emergent Adverse Events (TEAEs) with this compound (MIYABI ND-C)
| Adverse Event | This compound (n=82) % | Darbepoetin alfa (n=80) % | Reference |
| Nasopharyngitis | 35.4 | 32.5 | [9] |
| Back pain | 11.0 | 7.5 | [9] |
| Constipation | 9.8 | 10.0 | [9] |
| Diarrhea | 8.5 | 5.0 | [9] |
| Upper respiratory tract inflammation | 7.3 | 10.0 | [9] |
Experimental Protocols
In Vitro HIF-PH Inhibition Assay
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Objective: To quantify the inhibitory activity of this compound on recombinant HIF-PH enzymes.
-
Methodology:
-
A microplate-based assay is utilized, employing the interaction of the VBC complex with a biotinylated HIF-1α peptide (amino acids 556-574) after hydroxylation at proline 564 by recombinant HIF-PH.[7]
-
The immobilized peptide substrate is incubated with the HIF-PH enzyme in a buffer containing 20 mM Tris (pH 7.5), 5 mM KCl, 1.5 mM MgCl₂, 20 µM 2-oxoglutarate, 10 µM FeSO₄, and 2 mM ascorbate.[7]
-
This compound or a vehicle control is added at various concentrations.
-
The reaction proceeds for 60 minutes and is then stopped by washing.
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The hydroxylated peptide is detected by incubating with a europium-labeled VBC complex.[8]
-
The fluorescence intensity is measured, with a reduction in signal indicating inhibition of HIF-PH.[8]
-
Cellular HIF Reporter Assay
-
Objective: To measure the stabilization of endogenous HIF in a cellular context.
-
Methodology:
-
A549 human lung carcinoma cells are stably transfected with a reporter construct containing a firefly luciferase gene under the control of a hypoxia-responsive element (HRE) promoter.[5][8]
-
Cells are seeded in 384-well plates and incubated for 16-24 hours.[5]
-
This compound is added at various dilutions, and the cells are incubated for an additional 6 hours.[5]
-
Luciferase activity is determined using a luminometer after the addition of a cell lysis/luciferase buffer. An increase in luciferase activity indicates HIF stabilization and subsequent HRE-mediated gene transcription.[5]
-
Animal Models of Renal Anemia
-
Objective: To evaluate the in vivo efficacy of this compound in a preclinical model of renal anemia.
-
Methodology (Rat Remnant Kidney Model):
-
Subtotal nephrectomy is performed on male Wistar rats to induce CKD, resulting in renal impairment, anemia, and hypertension.[5]
-
Following a recovery period, animals are randomized to receive oral daily doses of this compound, vehicle control, or subcutaneous recombinant human EPO (rhEPO).
-
Blood samples are collected periodically to measure hematocrit, hemoglobin, and plasma EPO levels.
-
Systolic blood pressure is monitored using the tail-cuff method.
-
At the end of the study, kidney and liver tissues may be harvested for quantitative real-time PCR (qRT-PCR) analysis of gene expression (e.g., Epo, hepcidin).[5]
-
Clinical Trial Protocol for Iron Metabolism Assessment (DIALOGUE Program)
-
Objective: To assess the effect of this compound on iron metabolism parameters in patients with CKD.
-
Methodology:
-
The DIALOGUE studies were 16-week, randomized, controlled, phase 2 trials in different CKD patient populations (ESA-naïve NDD, ESA-treated NDD, and ESA-treated hemodialysis).[3]
-
Parameters of iron metabolism, including serum ferritin, transferrin saturation (TSAT), total iron-binding capacity (TIBC), serum iron, and hepcidin, were monitored as exploratory variables.[3]
-
Blood samples were collected at baseline and at specified intervals throughout the 16-week treatment period.
-
Iron supplementation was administered at the discretion of the investigator based on clinical need.
-
Statistical analyses were performed to compare the changes in iron metabolism parameters from baseline between the this compound and comparator (placebo or ESA) groups.
-
Conclusion
This compound represents a significant advancement in the treatment of renal anemia, offering an oral therapeutic option with a distinct mechanism of action from traditional erythropoiesis-stimulating agents. By inhibiting HIF-PH enzymes, this compound leverages the body's natural physiological response to hypoxia to stimulate endogenous EPO production and improve iron availability. The comprehensive data from preclinical and clinical studies demonstrate its efficacy in correcting and maintaining hemoglobin levels in a broad range of CKD patients. For researchers and drug development professionals, the methodologies and data presented here provide a robust foundation for understanding the therapeutic potential and molecular underpinnings of this novel class of drugs. Further investigation into the long-term safety and broader systemic effects of HIF-PH inhibition will continue to shape the future of anemia management in chronic kidney disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Iron Regulation by this compound, a Daily Oral Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor, in Patients with Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treatment satisfaction with this compound in CKD-related anemia in non-dialysis patients: a post-hoc analysis of two clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (this compound) Stimulates Erythropoietin Production without Hypertensive Effects | PLOS One [journals.plos.org]
- 5. The HIF-PHI BAY 85–3934 (this compound) Improves Anemia and Is Associated With Reduced Levels of Circulating FGF23 in a CKD Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (this compound) Stimulates Erythropoietin Production without Hypertensive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of this compound (BAY 85‐3934): A Small‐Molecule Oral HIF‐Prolyl Hydroxylase (HIF‐PH) Inhibitor for the Treatment of Renal Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Item - Supplementary Material for: Efficacy and Safety of this compound for Anemia in ESA-Naive Nondialysis Patients: A Randomized, Phase 3 Trial - Karger Publishers - Figshare [karger.figshare.com]
- 9. researchgate.net [researchgate.net]
- 10. First‐in‐man–proof of concept study with this compound: a novel selective oral HIF‐prolyl hydroxylase inhibitor for the treatment of renal anaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacodynamic effects of this compound on erythropoiesis in healthy cats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound for Japanese Patients With Renal Anemia Receiving Dialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound for the treatment of anemia in Japanese patients undergoing peritoneal dialysis: a single‐arm, open‐label, phase 3 study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Iron Regulation by this compound, a Daily Oral Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor, in Patients with Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Molidustat: A Technical Guide to a Novel Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Molidustat (BAY 85-3934) is a potent, orally bioavailable small-molecule inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) enzymes. By inhibiting these enzymes, this compound mimics the cellular response to hypoxia, leading to the stabilization and accumulation of hypoxia-inducible factors (HIFs). This, in turn, stimulates the endogenous production of erythropoietin (EPO) and enhances iron metabolism, making it a promising therapeutic agent for the treatment of anemia, particularly in patients with chronic kidney disease (CKD). This technical guide provides an in-depth overview of this compound, including its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and a summary of key preclinical and clinical findings. Detailed experimental protocols and visual representations of relevant pathways are included to facilitate a comprehensive understanding for research and development professionals.
Introduction
Anemia is a common and debilitating complication of chronic kidney disease, primarily due to insufficient production of erythropoietin by the failing kidneys. The current standard of care involves the use of recombinant human erythropoiesis-stimulating agents (ESAs). However, ESAs are associated with potential safety concerns, including an increased risk of cardiovascular events. This compound represents a novel therapeutic approach by leveraging the body's natural oxygen-sensing pathway to stimulate erythropoiesis.
Mechanism of Action: HIF-PH Inhibition
Under normoxic conditions, HIF-α subunits are hydroxylated by HIF-PH enzymes, leading to their recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation.[1][2] this compound acts as a competitive inhibitor of HIF-PH, preventing the hydroxylation of HIF-α.[2] This leads to the stabilization and accumulation of HIF-α, which then translocates to the nucleus and dimerizes with HIF-β. The HIF heterodimer binds to hypoxia-response elements (HREs) in the promoter regions of target genes, upregulating their transcription.[1][3] Key target genes include erythropoietin (EPO), which stimulates red blood cell production, and genes involved in iron absorption, transport, and utilization.[4]
Caption: this compound inhibits HIF-PH, leading to HIF-α stabilization and increased erythropoiesis.
Chemical Properties and Pharmacokinetics
This compound, with the chemical formula C13H14N8O2, is an orally administered small molecule.[5]
Pharmacokinetic Profile
Pharmacokinetic studies in healthy volunteers have shown that this compound is rapidly absorbed, with a time to maximum plasma concentration (tmax) of approximately 0.25 to 1.0 hour.[6] The absolute bioavailability of orally administered this compound immediate-release tablets is approximately 59%.[6] The terminal half-life ranges from 4.6 to 11.5 hours.[6]
Table 1: Pharmacokinetic Parameters of this compound in Healthy Volunteers
| Parameter | Value | Reference |
| Absolute Bioavailability | 59.0% (90% CI: 55.3%‐63.0%) | [6] |
| Median tmax (oral solution) | 0.375 hours (range: 0.250–1.00 hours) | [6] |
| Apparent t½ (oral solution) | 11.5 hours | [6] |
| Total Body Clearance (IV) | 28.7–34.5 L/h | [6] |
| Volume of Distribution (IV) | 39.3–50.0 L | [6] |
Note: Data are presented as mean or median values as reported in the cited literature.
Drug Interactions
Concomitant administration of this compound with oral iron supplements can significantly reduce its absorption and systemic exposure.[7] The co-administration of iron(II) has been shown to decrease this compound's AUC and Cmax by 50-75% and 46-84%, respectively.[7] It is recommended to separate the administration of this compound and oral iron supplements.[7] Co-administration with calcium supplements has a less pronounced effect on this compound's pharmacokinetics.[7]
Preclinical and Clinical Efficacy
This compound has been evaluated in a comprehensive program of preclinical and clinical studies, demonstrating its efficacy in treating anemia associated with CKD.
Preclinical Studies
In preclinical models, this compound has been shown to effectively raise hematocrit levels by stimulating endogenous EPO production to a normal physiological range.[8]
Clinical Trials
The clinical development of this compound includes the DIALOGUE and MIYABI phase 2 and 3 programs, which have assessed its efficacy and safety in both non-dialysis and dialysis-dependent CKD patients.
Table 2: Summary of Efficacy Data from Phase 3 MIYABI ND-C Study (ESA-Naive Non-Dialysis CKD Patients) [9][10]
| Parameter | This compound (n=82) | Darbepoetin Alfa (n=80) |
| Baseline Mean Hb (g/dL) | 9.84 (± 0.64) | 10.00 (± 0.61) |
| Mean Hb during Evaluation (g/dL) | 11.28 (95% CI: 11.07, 11.50) | 11.70 (95% CI: 11.50, 11.90) |
| LS Mean Change from Baseline (g/dL) | 1.32 | 1.69 |
| LS Mean Difference (this compound - Darbepoetin) | -0.38 (95% CI: -0.67, -0.08) | - |
Hb: Hemoglobin; LS: Least Squares; CI: Confidence Interval. The non-inferiority of this compound to darbepoetin alfa was demonstrated.
Table 3: Summary of Efficacy Data from DIALOGUE Extension Studies (Non-Dialysis CKD Patients) [11]
| Parameter | This compound | Darbepoetin Alfa |
| Baseline Mean Hb (g/dL) | 11.28 (± 0.55) | 11.08 (± 0.51) |
| Mean Hb Throughout Study (g/dL) | 11.10 (± 0.508) | 10.98 (± 0.571) |
Table 4: Summary of Efficacy Data from DIALOGUE Extension Studies (Dialysis Patients) [8][11]
| Parameter | This compound | Epoetin |
| Baseline Mean Hb (g/dL) | 10.40 (± 0.70) | 10.52 (± 0.53) |
| Mean Hb During Study (g/dL) | 10.37 (± 0.56) | 10.52 (± 0.47) |
Safety and Tolerability
Across multiple clinical trials, this compound has been generally well-tolerated, with most adverse events being of mild to moderate severity.[8][10] The proportion of patients reporting at least one treatment-emergent adverse event was comparable between this compound and active comparators.[9][11]
Experimental Protocols
In Vitro HIF-PH Inhibition Assay
The inhibitory activity of this compound on HIF-PH enzymes can be determined using various in vitro assays. A common method involves measuring the hydroxylation of a synthetic HIF-α peptide substrate.
References
- 1. How to Effectively Detect HIF-1α Protein in Western Blot Analysis? | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Western Blot protocol for HIF-1 alpha Antibody (NB100-479): Novus Biologicals [novusbio.com]
- 3. This compound for the treatment of renal anaemia in patients with non-dialysis-dependent chronic kidney disease: design and rationale of two phase III studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of this compound for Anemia in ESA-Naive Nondialysis Patients: A Randomized, Phase 3 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Luciferase Reporter Assay to Detect Cellular Hypoxia In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 6. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. scielo.br [scielo.br]
The Role of Molidustat in the Stabilization of HIF-1α and HIF-2α: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth analysis of Molidustat (BAY 85-3934), a small-molecule inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH). It details the mechanism by which this compound stabilizes the transcription factors HIF-1α and HIF-2α, presenting key quantitative data, detailed experimental protocols for assessing its activity, and visual diagrams of the relevant biological pathways and workflows.
Introduction to this compound and the HIF Pathway
This compound is an orally administered drug developed for the treatment of anemia associated with chronic kidney disease (CKD).[1][2] Its mechanism of action is centered on the inhibition of HIF-prolyl hydroxylase (PHD) enzymes.[3][4] These enzymes are crucial oxygen sensors in the cell. By inhibiting PHDs, this compound mimics a state of hypoxia, leading to the stabilization and activation of Hypoxia-Inducible Factors (HIFs).[4]
HIFs are heterodimeric transcription factors composed of an oxygen-labile α-subunit (HIF-1α, HIF-2α, or HIF-3α) and a stable β-subunit (HIF-1β, also known as ARNT). Under normal oxygen conditions (normoxia), PHD enzymes hydroxylate specific proline residues on the HIF-α subunits. This modification allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, ubiquitinate, and target the HIF-α subunit for rapid proteasomal degradation.[4][5]
In hypoxic conditions, or through pharmacological inhibition by agents like this compound, the activity of PHDs is suppressed.[4] This prevents HIF-α hydroxylation, leading to its stabilization and accumulation in the cytoplasm. The stabilized HIF-α then translocates to the nucleus, dimerizes with HIF-1β, and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes.[6] This transcriptional activation upregulates a wide array of genes involved in erythropoiesis, iron metabolism, angiogenesis, and cell metabolism.[4][7] Notably, HIF-2α is a primary regulator of the erythropoietin (EPO) gene, while HIF-1α is more involved in regulating genes for iron mobilization, such as transferrin and its receptor.[7]
This compound's Mechanism of Action: Signaling Pathway
This compound functions as a competitive inhibitor with respect to 2-oxoglutarate, a key co-substrate for PHD enzymes.[5] By blocking the active site of PHDs, this compound prevents the hydroxylation of HIF-α subunits, initiating the signaling cascade that results in the transcription of hypoxia-responsive genes.
Quantitative Data Presentation
This compound's activity has been quantified through various in vitro and cellular assays. The following tables summarize key data from preclinical studies.
Table 1: In Vitro Inhibition of HIF-Prolyl Hydroxylase (PHD) Isoforms by this compound
This table presents the half-maximal inhibitory concentration (IC₅₀) values of this compound against the three main human PHD isoforms. These values indicate the concentration of the drug required to inhibit 50% of the enzyme's activity in a biochemical assay.
| PHD Isoform | IC₅₀ (nM) | Assay Conditions | Source |
| PHD1 | 480 | 20 µM 2-oxoglutarate, 10 µM Fe²⁺, 2 mM ascorbate | [3][5] |
| PHD2 | 280 | 20 µM 2-oxoglutarate, 10 µM Fe²⁺, 2 mM ascorbate | [3][5] |
| PHD3 | 450 | 20 µM 2-oxoglutarate, 10 µM Fe²⁺, 2 mM ascorbate | [3][5] |
| PHD2 (alternate) | 7 | N/A | [8] |
Note: IC₅₀ values can vary depending on assay conditions, particularly the concentration of the 2-oxoglutarate co-substrate.[5]
Table 2: Cellular Activity of this compound
This table summarizes this compound's effects in cell-based assays, including the stabilization of HIF-α protein and the activation of HRE-driven reporter genes.
| Assay Type | Cell Line | Parameter | Value | Treatment Conditions | Source |
| HIF-1α Stabilization | HeLa | Protein Detection | Detectable Levels | 5 µM; 20 min | [3] |
| HIF-1α & HIF-2α Stabilization | HeLa, A549, Hep3B | Protein Detection | Dose-dependent increase | Up to 10 µM; 2 h | [5] |
| HRE Reporter Assay | A549 (recombinant) | EC₅₀ | 8.4 µM | N/A | [3][9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Western Blotting for HIF-1α and HIF-2α Detection
Western blotting is a standard technique to detect and quantify the levels of specific proteins, such as HIF-1α and HIF-2α, in cell lysates. Stabilization of these proteins is a direct indicator of PHD inhibition.
Methodology:
-
Cell Culture and Treatment:
-
Culture human cell lines (e.g., HeLa, Hep3B, U2OS) in appropriate media.[5][8]
-
Treat cells with varying concentrations of this compound (e.g., 0-200 µM) or vehicle control (DMSO) for a specified duration (e.g., 2-6 hours).[5][8]
-
Critical: HIF-1α is rapidly degraded under normoxic conditions, so sample preparation must be performed quickly.
-
-
Lysate Preparation:
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells directly in 1x Laemmli sample buffer or a suitable lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.[10][11]
-
For enhanced detection, prepare nuclear extracts, as stabilized HIF-α translocates to the nucleus.
-
-
Protein Quantification:
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for HIF-1α (e.g., from BD Transduction Laboratories) or HIF-2α (e.g., from Novus Biologicals) overnight at 4°C.[5]
-
Wash the membrane multiple times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Image the resulting chemiluminescent signal using a digital imager.
-
Include a loading control (e.g., β-actin or α-Tubulin) to confirm equal protein loading across lanes.[5]
-
HRE-Based Reporter Gene Assay
This assay quantifies the transcriptional activity of the HIF complex by measuring the expression of a reporter gene (e.g., luciferase) placed under the control of an HRE-containing promoter.
Methodology:
-
Cell Line Generation:
-
Cell Seeding and Treatment:
-
Cell Lysis and Luciferase Assay:
-
Signal Measurement:
-
Add the luciferase substrate to the lysate.
-
Immediately measure the resulting luminescence using a luminometer. The light output is directly proportional to the transcriptional activity of the HIF complex.[13]
-
-
Data Analysis:
-
Normalize the reporter activity to cell viability if necessary (e.g., using a parallel CellTiter-Glo® assay).[12]
-
Plot the luminescence signal against the this compound concentration to generate a dose-response curve and calculate the EC₅₀ value.
-
Quantitative Real-Time PCR (qPCR) for HIF Target Genes
qPCR is used to measure the change in messenger RNA (mRNA) levels of specific HIF target genes (e.g., EPO, VEGF, ANKRD37) following treatment with this compound.
Methodology:
-
Cell Treatment and RNA Extraction:
-
cDNA Synthesis:
-
qPCR Reaction:
-
Thermal Cycling and Data Acquisition:
-
Perform the qPCR reaction in a real-time PCR detection system. A typical protocol includes an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.[18]
-
The instrument measures the fluorescence of SYBR® Green, which is proportional to the amount of amplified DNA, in real-time.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each gene.
-
Calculate the relative change in target gene expression (fold-change) compared to the vehicle-treated control using the ΔΔCt method, after normalizing to the housekeeping gene.
-
Conclusion
This compound is a potent, orally active inhibitor of HIF-prolyl hydroxylase enzymes. By effectively inhibiting PHD1, PHD2, and PHD3, it prevents the degradation of HIF-1α and HIF-2α subunits under normoxic conditions. This stabilization leads to the nuclear translocation and activation of the HIF complex, resulting in the transcription of a broad range of hypoxia-inducible genes. The primary therapeutic effect, an increase in endogenous erythropoietin production, is driven mainly by the stabilization of HIF-2α. The protocols and quantitative data presented in this guide provide a comprehensive framework for researchers to investigate and understand the molecular and cellular mechanisms of this compound and other HIF-PH inhibitors.
References
- 1. Long-Term Efficacy and Safety of this compound for Anemia in Chronic Kidney Disease: DIALOGUE Extension Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound in the Treatment of Anemia in CKD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 5. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (this compound) Stimulates Erythropoietin Production without Hypertensive Effects | PLOS One [journals.plos.org]
- 6. sinobiological.com [sinobiological.com]
- 7. Iron Regulation by this compound, a Daily Oral Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor, in Patients with Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of this compound (BAY 85‐3934): A Small‐Molecule Oral HIF‐Prolyl Hydroxylase (HIF‐PH) Inhibitor for the Treatment of Renal Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The HIF-PHI BAY 85–3934 (this compound) Improves Anemia and Is Associated With Reduced Levels of Circulating FGF23 in a CKD Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to Effectively Detect HIF-1α Protein in Western Blot Analysis? | MtoZ Biolabs [mtoz-biolabs.com]
- 12. researchgate.net [researchgate.net]
- 13. HIF-1α-related Assays (Hypoxia) | Proteintech [ptglab.com]
- 14. Virus-based reporter systems for monitoring transcriptional activity of hypoxia-inducible factor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Detection of HIF1α Expression at Physiological Levels Using NanoLuc® Luciferase and the GloMax® Discover System [promega.co.uk]
- 16. academic.oup.com [academic.oup.com]
- 17. pubcompare.ai [pubcompare.ai]
- 18. Regulation of hypoxia-inducible factor-1α by NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 19. commerce.bio-rad.com [commerce.bio-rad.com]
Molidustat's Modulation of Endogenous Erythropoietin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological effects of Molidustat on endogenous erythropoietin (EPO) production. This compound (BAY 85-3934) is a potent and selective oral inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH), a key enzyme in the oxygen-sensing pathway that regulates erythropoiesis. By inhibiting HIF-PH, this compound stabilizes HIF, leading to the transcriptional activation of hypoxia-inducible genes, most notably the EPO gene, thereby stimulating the production of endogenous erythropoietin. This guide will delve into the core mechanism of action, present quantitative data from key preclinical and clinical studies, detail experimental methodologies, and visualize the underlying biological pathways and experimental workflows.
Core Mechanism of Action: HIF-PH Inhibition
Under normoxic conditions, the alpha subunit of the hypoxia-inducible factor (HIF-α) is hydroxylated by HIF-prolyl hydroxylases (HIF-PHs). This hydroxylation marks HIF-α for rapid degradation by the von Hippel-Lindau (VHL) tumor suppressor protein E3 ubiquitin ligase complex.[1] this compound, by inhibiting HIF-PH, prevents this degradation, allowing HIF-α to accumulate and translocate to the nucleus. In the nucleus, HIF-α dimerizes with HIF-β (also known as ARNT) and binds to hypoxia-responsive elements (HREs) in the promoter regions of target genes, including the EPO gene.[1][2][3] This leads to increased transcription of EPO mRNA and subsequent synthesis and secretion of EPO, primarily from the kidneys and to a lesser extent, the liver.[4][5][6] This mechanism effectively mimics the body's natural response to hypoxia, resulting in a controlled, physiological increase in endogenous EPO levels.[7][8]
Signaling Pathway of this compound Action
Caption: this compound's mechanism of action on the HIF signaling pathway.
Quantitative Data on Endogenous EPO Production
This compound has been shown to induce a dose-dependent increase in endogenous EPO levels in both preclinical models and human subjects. The following tables summarize the key quantitative findings from various studies.
Preclinical Studies
| Animal Model | Dose | Peak EPO Level | Time to Peak | Reference |
| Wistar Rats | 2.5 mg/kg (oral) | Not explicitly stated, but led to significant increases in hematocrit comparable to rhEPO (100 IU/kg twice weekly) | Not specified | [9] |
| Cynomolgus Monkeys | 0.5 mg/kg (oral) | Significant increase in females | 7 hours post-dose | [9] |
| Cynomolgus Monkeys | 1.5 mg/kg (oral) | Significant increase in all animals | 7 hours post-dose | [9] |
| Healthy Cats | 5 mg/kg (oral, daily) | 79-186 mU/mL | 6 hours post-dose | [10] |
| Healthy Cats | 10 mg/kg (oral, daily) | 310-420 mU/mL | 6 hours post-dose | [10] |
Clinical Studies in Healthy Volunteers
| Study Population | Dose (single oral) | Geometric Mean Peak EPO (IU/L) | Time to Peak | Reference |
| Healthy Male Volunteers | Placebo | 14.8 (90% CI: 13.0, 16.9) | ~12 hours post-dose | [11] |
| Healthy Male Volunteers | 12.5 mg | Significant increase observed | ~12 hours post-dose | [11] |
| Healthy Male Volunteers | 25 mg | Data not specified | ~12 hours post-dose | [11] |
| Healthy Male Volunteers | 37.5 mg | Data not specified | ~12 hours post-dose | [11] |
| Healthy Male Volunteers | 50 mg | 39.8 (90% CI: 29.4, 53.8) | ~12 hours post-dose | [11] |
Clinical Studies in Patients with Chronic Kidney Disease (CKD)
| Patient Population | Treatment | Key Finding on Erythropoiesis | Reference |
| Anemic NDD-CKD (ESA-naïve) | This compound | Significantly higher change in Hemoglobin (Hb) vs. placebo. | [12] |
| Anemic NDD-CKD (ESA-naïve) | This compound vs. Darbepoetin alfa | Non-inferior in correcting and maintaining Hb levels. | [6] |
| Anemic DD-CKD | This compound vs. Epoetin | Similar effect on increasing Hb levels. | [12][13] |
Experimental Protocols
The following sections detail the methodologies employed in key studies investigating this compound's effect on endogenous EPO production.
Preclinical Animal Studies
Study Design: A common design involves randomized, controlled studies in animal models such as Wistar rats and cynomolgus monkeys.[9] Animals are typically administered single or repeated oral doses of this compound or a vehicle control. Blood samples are collected at various time points post-administration to measure plasma EPO concentrations and other hematopoietic parameters.
EPO Measurement: Plasma EPO concentrations are typically determined using a validated immunoassay, such as an enzyme-linked immunosorbent assay (ELISA), specific for the species being studied.
Hematopoietic Parameter Assessment: Standard hematology analyzers are used to measure parameters such as hemoglobin, hematocrit, and red blood cell counts to assess the downstream effects of increased EPO.
First-in-Human Clinical Trial
Study Design: A single-center, randomized, single-blind, placebo-controlled, dose-escalation study in healthy male volunteers.[11] Participants receive a single oral dose of this compound (e.g., 5, 12.5, 25, 37.5, or 50 mg) or a matching placebo. Blood samples are collected at predefined time points before and after drug administration to determine plasma concentrations of this compound and endogenous EPO.
Pharmacokinetic Analysis: Plasma concentrations of this compound are measured using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Pharmacokinetic parameters such as Cmax, AUC, and half-life are then calculated.
Pharmacodynamic (EPO) Analysis: Serum or plasma EPO concentrations are measured using a validated immunoassay. The time course of EPO levels is analyzed to determine peak concentration and time to return to baseline.
Experimental Workflow: First-in-Human Dose-Escalation Study
Caption: Workflow of a first-in-human dose-escalation study for this compound.
Impact on Iron Metabolism
Beyond stimulating EPO production, the activation of the HIF pathway by this compound also influences iron metabolism, a critical component of erythropoiesis. HIF-2α, in particular, upregulates the expression of genes involved in iron absorption and mobilization.[14] This includes increasing the expression of ferroportin, the only known iron exporter, and decreasing the expression of hepcidin, a key negative regulator of iron availability.[14][15] The reduction in hepcidin levels facilitates the release of iron from stores and improves iron availability for incorporation into hemoglobin in newly formed red blood cells.[12][14]
Logical Relationship of this compound's Effects
References
- 1. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 3. karger.com [karger.com]
- 4. bmjopen.bmj.com [bmjopen.bmj.com]
- 5. researchgate.net [researchgate.net]
- 6. karger.com [karger.com]
- 7. Mimicking hypoxia to treat anemia: HIF-stabilizer BAY 85-3934 (this compound) stimulates erythropoietin production without hypertensive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (this compound) Stimulates Erythropoietin Production without Hypertensive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (this compound) Stimulates Erythropoietin Production without Hypertensive Effects | PLOS One [journals.plos.org]
- 10. Pharmacodynamic effects of this compound on erythropoiesis in healthy cats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. First-in-man-proof of concept study with this compound: a novel selective oral HIF-prolyl hydroxylase inhibitor for the treatment of renal anaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The efficacy and safety of this compound for anemia in dialysis-dependent and non-dialysis-dependent chronic kidney disease patients: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Long-Term Efficacy and Safety of this compound for Anemia in Chronic Kidney Disease: DIALOGUE Extension Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Iron Regulation by this compound, a Daily Oral Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor, in Patients with Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Iron Regulation by this compound, a Daily Oral Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor, in Patients with Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Impact of Molidustat on Iron Metabolism and Hepcidin Regulation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Molidustat (BAY 85-3934) is an orally administered, small-molecule inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) enzymes, developed for the treatment of anemia associated with chronic kidney disease (CKD). By mimicking the body's response to hypoxia, this compound stabilizes HIFs, leading to a coordinated physiological response that includes increased endogenous erythropoietin (EPO) production and, crucially, the modulation of iron homeostasis. This guide provides a detailed examination of the molecular mechanisms by which this compound impacts iron metabolism, with a specific focus on its regulatory effects on the master iron-regulatory hormone, hepcidin. Quantitative data from key clinical studies are summarized, experimental methodologies are detailed, and core signaling pathways are visualized to offer a comprehensive resource for the scientific community.
Core Mechanism of Action: HIF-PH Inhibition
The body's primary mechanism for adapting to low oxygen levels is mediated by the transcription factor Hypoxia-Inducible Factor (HIF). HIF is a heterodimer composed of an oxygen-sensitive α-subunit and a stable β-subunit.
-
Under Normoxic Conditions: HIF-α subunits are hydroxylated by HIF-prolyl hydroxylase (HIF-PH) enzymes. This modification allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase to recognize, bind, and target HIF-α for rapid proteasomal degradation. Consequently, the transcription of hypoxia-inducible genes, including the EPO gene, is suppressed.[1][2]
-
Under Hypoxic Conditions (or with this compound): In a state of true hypoxia or through pharmacological inhibition by this compound, HIF-PH activity is reduced.[3] This prevents HIF-α hydroxylation, leading to its stabilization and accumulation. The stabilized HIF-α translocates to the nucleus, dimerizes with HIF-β, and binds to hypoxia-response elements (HREs) on target genes. This action initiates the transcription of genes responsible for adapting to hypoxia, most notably EPO, which stimulates erythropoiesis.[3][4] this compound, therefore, effectively simulates a hypoxic state to restore endogenous EPO production to a normal physiological range.[5]
References
- 1. Effects of this compound in the Treatment of Anemia in CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New therapeutic approaches to management of anemia and iron metabolism in chronic kidney disease — IRIS [iris-kidney.com]
- 3. Pharmacodynamic effects of this compound on erythropoiesis in healthy cats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (this compound) Stimulates Erythropoietin Production without Hypertensive Effects | PLOS One [journals.plos.org]
- 5. Iron Regulation by this compound, a Daily Oral Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor, in Patients with Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
Molidustat: A Novel HIF-Prolyl Hydroxylase Inhibitor for the Stimulation of Erythropoiesis in Chronic Kidney Disease
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anemia is a frequent and debilitating complication of chronic kidney disease (CKD), primarily resulting from inadequate production of erythropoietin (EPO) by the failing kidneys.[1] Molidustat (BAY 85-3934) is a novel, orally administered small-molecule inhibitor of hypoxia-inducible factor prolyl-hydroxylase (HIF-PH) enzymes.[2][3] By inhibiting these enzymes, this compound mimics the body's natural response to hypoxia, leading to the stabilization of hypoxia-inducible factors (HIFs).[4][5] This stabilization, particularly of HIF-2α, upregulates the transcription of the EPO gene, primarily in the kidney, thereby stimulating endogenous erythropoiesis.[1][2] This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining experimental methodologies.
Core Mechanism of Action: The HIF Pathway
Under normoxic conditions, HIF-α subunits are hydroxylated by HIF-PH enzymes, leading to their recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, followed by rapid proteasomal degradation.[1][5] this compound inhibits HIF-PH, preventing this hydroxylation.[4] This allows HIF-α to accumulate, translocate to the nucleus, and heterodimerize with HIF-β. The resulting transcription factor complex binds to hypoxia-response elements (HREs) on target genes, including the gene for EPO, leading to increased EPO production and subsequent stimulation of erythropoiesis in the bone marrow.[3][4] this compound has also been shown to improve iron availability for erythropoiesis by regulating proteins involved in iron mobilization.[6]
Quantitative Data from Preclinical and Clinical Studies
The efficacy of this compound in stimulating erythropoiesis has been demonstrated in various preclinical models and human clinical trials. The following tables summarize key quantitative findings.
Table 1: Preclinical Efficacy of this compound in Animal Models
| Species | Model | Dose | Key Findings | Reference |
| Rat | Healthy Wistar | ≥1.25 mg/kg (single oral) | Statistically significant induction of EPO. | [1] |
| Rat | Healthy Wistar | 5 mg/kg (26-day repeat) | Mean Packed Cell Volume (PCV) gain of 17% from baseline. | [1] |
| Rat | CKD Model | Not specified | Effective in treating renal anemia and normalized hypertensive blood pressure. | [1][5] |
| Cynomolgus Monkey | Healthy | 0.5 mg/kg & 1.5 mg/kg (5-day repeat) | Dose-dependent production of EPO. | [1] |
| Mouse | Adenine-induced CKD | 3 mg/kg | Significantly restored hematocrit levels. | [7][8] |
| Cat | Healthy | 5 mg/kg/day | Mean Hematocrit (HCT) increased from 40.3% to 54.4% by Day 14. | [9] |
| Cat | Healthy | 10 mg/kg/day | Mean HCT increased from 40.3% to 61.2% by Day 14. | [9] |
| Cat | CKD with Anemia | 5 mg/kg/day | Mean HCT increased from 23.6% to 27.3% by Day 21. | [10] |
Table 2: Clinical Efficacy of this compound in Patients with CKD and Anemia (Phase 2 & 3 Trials)
| Study Population | Comparator | This compound Dose | Primary Efficacy Outcome | Result | Reference |
| Non-Dialysis (ESA-naïve) | Placebo | 25, 50, 75 mg QD; 25, 50 mg BID | Change in Hemoglobin (Hb) from baseline | Estimated mean Hb increase of 1.4-2.0 g/dL. | [11] |
| Non-Dialysis (ESA-treated) | Darbepoetin alfa | 25-75 mg daily (titrated) | Change in Hb from baseline | Non-inferior to darbepoetin; difference of 0.13 g/dL. | [11][12] |
| Non-Dialysis (ESA-naïve) | Darbepoetin alfa | 25 mg daily (titrated) | Change in Hb from baseline (Wks 30-36) | Non-inferior to darbepoetin; difference of -0.38 g/dL. | [13][14] |
| Dialysis (ESA-treated) | Epoetin | 25-150 mg daily (titrated) | Change in Hb from baseline | Maintained Hb levels; comparable to epoetin. | [15] |
| Healthy Volunteers | Placebo | 50 mg (single oral) | Peak EPO levels | Geometric mean peak EPO of 39.8 IU/L vs 14.8 IU/L for placebo. | [16] |
Detailed Experimental Protocols
Preclinical Study in a Rat Model of Renal Anemia
-
Objective: To assess the erythropoietic activity of this compound in a model of impaired kidney function.[1]
-
Animal Model: Male Wistar rats (240–340 g).[1]
-
Induction of CKD: A model of renal impairment was used to induce anemia.[1]
-
Treatment Groups:
-
Vehicle control group.
-
This compound-treated group (oral administration).
-
rhEPO-treated group (for comparison).[1]
-
-
Dosing: this compound was administered orally. For dose-ranging studies in healthy rats, single oral doses from 1.25 mg/kg were used. For repeat-dosing, up to 5 mg/kg was administered over 26 days.[1]
-
Blood Sampling: Blood samples were collected from the retro-orbital vein plexus under isoflurane anesthesia.[1]
-
Primary Endpoints:
-
Plasma Erythropoietin (EPO) concentrations.
-
Reticulocyte counts.
-
Packed Cell Volume (PCV) / Hematocrit.[1]
-
-
Analysis: Data were analyzed for statistically significant differences between treatment groups.[1]
Phase 3 Clinical Trial Protocol (MIYABI ND-C Study Example)
-
Objective: To investigate the efficacy and safety of this compound compared to darbepoetin alfa in ESA-naïve non-dialysis CKD patients with renal anemia.[13][14]
-
Study Design: 52-week, randomized (1:1), open-label, active-control, parallel-group, multicenter study.[13][14]
-
Patient Population: Japanese patients with anemia due to CKD (stages 3–5) not undergoing dialysis and not previously treated with an ESA.[13][14]
-
Treatment Arms:
-
Dose Titration: Doses for both treatments were regularly titrated to maintain hemoglobin (Hb) levels in the target range of ≥11.0 g/dL and <13.0 g/dL.[13][14]
-
Primary Efficacy Outcome: Mean Hb level and its change from baseline during the evaluation period (weeks 30–36).[13][14]
-
Safety Outcomes: Evaluation of all adverse events and treatment-emergent adverse events (TEAEs).[13][14]
-
Statistical Analysis: A noninferiority margin of 1.0 g/dL was used to compare the change in mean Hb levels between the two groups.[13]
Discussion and Conclusion
This compound represents a significant advancement in the management of renal anemia, offering an oral treatment alternative to injectable ESAs.[2][15] Its mechanism of action, centered on the stabilization of HIF, allows for the stimulation of endogenous EPO production within a physiological range, which may offer safety advantages over the supraphysiological levels sometimes seen with traditional ESA therapy.[1][16] Preclinical and extensive clinical trial data have demonstrated its efficacy in both correcting anemia and maintaining stable hemoglobin levels in a diverse population of CKD patients, with a manageable safety profile.[12][13][15] The ongoing and completed studies in the MIYABI and DIALOGUE programs provide a robust dataset supporting this compound as an effective long-term management option for anemia associated with CKD.[2][15] Further research will continue to elucidate its long-term cardiovascular safety profile and its full impact on iron metabolism.[6]
References
- 1. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (this compound) Stimulates Erythropoietin Production without Hypertensive Effects | PLOS One [journals.plos.org]
- 2. bmjopen.bmj.com [bmjopen.bmj.com]
- 3. Discovery of this compound (BAY 85‐3934): A Small‐Molecule Oral HIF‐Prolyl Hydroxylase (HIF‐PH) Inhibitor for the Treatment of Renal Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 5. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (this compound) Stimulates Erythropoietin Production without Hypertensive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iron Regulation by this compound, a Daily Oral Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor, in Patients with Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacodynamic effects of this compound on erythropoiesis in healthy cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Use of this compound, a hypoxia‐inducible factor prolyl hydroxylase inhibitor, in chronic kidney disease‐associated anemia in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of this compound in the Treatment of Anemia in CKD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound for Renal Anemia in Nondialysis Patients Previously Treated with Erythropoiesis-Stimulating Agents: A Randomized, Open-Label, Phase 3 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. karger.com [karger.com]
- 14. Efficacy and Safety of this compound for Anemia in ESA-Naive Nondialysis Patients: A Randomized, Phase 3 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. karger.com [karger.com]
- 16. First‐in‐man–proof of concept study with this compound: a novel selective oral HIF‐prolyl hydroxylase inhibitor for the treatment of renal anaemia - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacodynamics of Molidustat in healthy vs. CKD models
An In-depth Technical Guide to the Pharmacodynamics of Molidustat: A Comparative Analysis in Healthy vs. Chronic Kidney Disease Models
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (BAY 85-3934) is an orally administered, small-molecule inhibitor of hypoxia-inducible factor prolyl-hydroxylase (HIF-PH).[1][2] By inhibiting this key enzyme, this compound mimics the body's natural response to hypoxia, leading to the stabilization of HIFs and subsequent upregulation of endogenous erythropoietin (EPO) production.[3][4] This mechanism offers a novel therapeutic approach for managing anemia associated with chronic kidney disease (CKD), presenting a potential alternative to conventional erythropoiesis-stimulating agents (ESAs).[5][6] This guide provides a detailed examination of this compound's pharmacodynamics, comparing its effects in healthy models with those observed in preclinical and clinical CKD models, supported by quantitative data, experimental protocols, and pathway visualizations.
Mechanism of Action: The HIF Pathway
Under normal oxygen levels (normoxia), the HIF-α subunit is hydroxylated by HIF-PH enzymes. This modification tags HIF-α for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its rapid proteasomal degradation.[4][7] this compound functions by inhibiting the HIF-PH enzyme, which prevents this degradation process even in the presence of oxygen.[3] The stabilized HIF-α subunit then translocates to the nucleus, dimerizes with HIF-β, and binds to hypoxia-response elements (HREs) on target genes.[2][7] This transcriptional activation results in the increased production of EPO, primarily in the kidneys, which stimulates erythropoiesis in the bone marrow.[2][3][8]
Pharmacodynamics in Healthy Models
Studies in healthy models, both preclinical and clinical, establish the fundamental dose-dependent erythropoietic effect of this compound.
Preclinical Healthy Models
In healthy Wistar rats and cynomolgus monkeys, single oral doses of this compound resulted in a dose-dependent increase in EPO production.[4][7] Repeated dosing led to significant increases in hemoglobin and hematocrit levels compared to vehicle-treated animals.[4] A key finding from these studies is that this compound stimulates endogenous EPO to levels within the normal physiological range, unlike the supraphysiological peaks often seen with rhEPO injections.[4][6][7]
Clinical Studies in Healthy Volunteers
In a phase I study involving healthy male subjects, single oral doses of this compound (ranging from 5 mg to 50 mg) elicited a dose-dependent increase in endogenous EPO.[8] Further studies explored drug-drug interactions, noting that co-administration with oral iron(II) supplements can significantly reduce this compound's absorption and subsequent EPO response.[9]
| Parameter | This compound + Iron(II) (Concomitant) | This compound + Iron(II) (4-hr Separation) | This compound + Calcium(II) (Concomitant) |
| This compound AUC Reduction | 50-75%[9] | 9%[9] | 15%[9] |
| This compound Cmax Reduction | 46-84%[9] | 10%[9] | 47%[9] |
| EPO AUC(0-24) Reduction | 31-44%[9] | Less pronounced effect[9] | No influence[9] |
Pharmacodynamics in CKD Models
In CKD, anemia is primarily caused by impaired EPO production from the kidneys.[4] this compound has been extensively studied in this context, demonstrating its efficacy in correcting anemia and maintaining hemoglobin levels.
Preclinical CKD Models
In rat models of renal anemia, this compound therapy was effective at increasing hemoglobin levels.[4][7] Notably, unlike treatment with rhEPO which can contribute to hypertension, this compound was shown to normalize hypertensive blood pressure in a rat model of CKD.[4][7]
Clinical Studies in CKD Patients
Multiple Phase II (DIALOGUE) and Phase III (MIYABI) trials have evaluated this compound in both non-dialysis (NDD) and dialysis-dependent (DD) CKD patients.
Hemoglobin Response: In treatment-naïve NDD-CKD patients, this compound treatment led to estimated increases in mean hemoglobin levels of 1.4-2.0 g/dL over 16 weeks.[5][10] In patients previously treated with ESAs, switching to this compound successfully maintained hemoglobin levels within the target range (typically 10.0–12.0 g/dL).[5][10][11] Long-term extension studies of up to 36 months confirmed that this compound was as effective as darbepoetin and epoetin in maintaining stable Hb levels.[6][11]
| Study Population | Baseline Hb (g/dL) - this compound | Baseline Hb (g/dL) - Comparator | Mean Study Hb (g/dL) - this compound | Mean Study Hb (g/dL) - Comparator |
| NDD-CKD (vs. Darbepoetin) | 11.28 ± 0.55[11] | 11.08 ± 0.51[11] | 11.10 ± 0.508[11] | 10.98 ± 0.571[11] |
| DD-CKD (vs. Epoetin) | 10.40 ± 0.70[11][12] | 10.52 ± 0.53[11][12] | 10.37 ± 0.56[11][12] | 10.52 ± 0.47[11][12] |
Effects on Iron Metabolism: this compound's mechanism also influences iron homeostasis. By stabilizing HIFs, it can modulate the expression of genes involved in iron transport and mobilization.[13]
-
In NDD-CKD Patients: this compound treatment was associated with a decrease in serum hepcidin, the key regulator of iron availability.[13][14] This was accompanied by decreases in ferritin and iron, and an increase in total iron-binding capacity (TIBC), suggesting increased iron utilization for erythropoiesis.[13]
-
In DD-CKD Patients: The effect differed, with stable hepcidin and TIBC, but increases in transferrin saturation (TSAT), ferritin, and iron concentrations.[13]
| Parameter | NDD-CKD Patients (this compound Effect) | DD-CKD Patients (this compound Effect) |
| Hepcidin | Decrease[13][14] | Stable[13] |
| Ferritin | Decrease[13] | Increase[13] |
| Serum Iron | Decrease[13] | Increase[13] |
| TIBC | Increase[13] | Stable[13] |
| TSAT | Decrease[13] | Increase[13] |
Experimental Protocols
The pharmacodynamic effects of this compound have been characterized through rigorous preclinical and clinical study designs.
Preclinical Study Protocol
A typical preclinical protocol involves administering this compound orally once daily to healthy or disease-model animals.
-
Animal Models: Healthy Wistar rats or cynomolgus monkeys; rats with induced CKD.[4][7]
-
Dosing: Vehicle control vs. multiple this compound dose groups (e.g., 2.5 mg/kg).[4]
-
Blood Sampling: Performed at various time points to measure plasma EPO concentrations.
-
Hematology: Regular monitoring of hematocrit, hemoglobin, and red blood cell counts.[4]
-
Blood Pressure: Monitored in CKD models to assess cardiovascular effects.[4]
Clinical Trial Protocol (DIALOGUE & MIYABI Programs)
The clinical development programs for this compound followed a structured workflow to assess efficacy and safety.[5][8][15]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Discovery of this compound (BAY 85‐3934): A Small‐Molecule Oral HIF‐Prolyl Hydroxylase (HIF‐PH) Inhibitor for the Treatment of Renal Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 4. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (this compound) Stimulates Erythropoietin Production without Hypertensive Effects | PLOS One [journals.plos.org]
- 5. Effects of this compound in the Treatment of Anemia in CKD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (this compound) Stimulates Erythropoietin Production without Hypertensive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound for the treatment of renal anaemia in patients with dialysis-dependent chronic kidney disease: design and rationale of three phase III studies | BMJ Open [bmjopen.bmj.com]
- 9. Effects of oral iron and calcium supplement on the pharmacokinetics and pharmacodynamics of this compound: an oral HIF-PH inhibitor for the treatment of renal anaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of this compound in the Treatment of Anemia in CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Long-Term Efficacy and Safety of this compound for Anemia in Chronic Kidney Disease: DIALOGUE Extension Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Long-Term Efficacy and Safety of this compound for Anemia in Chronic Kidney Disease: DIALOGUE Extension Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Iron Regulation by this compound, a Daily Oral Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor, in Patients with Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The efficacy and safety of this compound for anemia in dialysis-dependent and non-dialysis-dependent chronic kidney disease patients: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. karger.com [karger.com]
Molidustat's Broad-Spectrum Impact on HIF Target Gene Expression Beyond Erythropoietin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular effects of molidustat (BAY 85-3934), a potent inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH), with a specific focus on its influence on HIF target genes other than erythropoietin (EPO). This compound's mechanism of action, which involves the stabilization of HIF-α subunits, triggers a wide array of cellular responses that extend beyond erythropoiesis, impacting angiogenesis, metabolism, and iron homeostasis. This document summarizes key quantitative data from preclinical and clinical studies, details relevant experimental methodologies, and provides visual representations of the core signaling pathways and experimental workflows.
Core Mechanism of Action: HIF Stabilization
This compound is a small molecule inhibitor of HIF-prolyl hydroxylases (PHDs), the key enzymes responsible for the oxygen-dependent degradation of HIF-α subunits.[1][2] Under normoxic conditions, PHDs hydroxylate specific proline residues on HIF-α, targeting it for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. By inhibiting PHDs, this compound mimics a hypoxic state, leading to the stabilization and accumulation of HIF-α. The stabilized HIF-α translocates to the nucleus, where it dimerizes with HIF-β (also known as ARNT) and binds to hypoxia-responsive elements (HREs) in the promoter regions of a multitude of target genes, thereby activating their transcription.[3][4] While the induction of EPO is the most prominent and clinically utilized effect for the treatment of renal anemia, this compound's action modulates a broader transcriptional program.[5][6]
dot
Figure 1: this compound's Mechanism of Action on the HIF Signaling Pathway. This diagram illustrates how this compound inhibits PHD enzymes, leading to the stabilization of HIF-α, its translocation to the nucleus, and subsequent activation of a broad range of target genes beyond EPO.
Data Presentation: Quantitative Effects on Non-EPO HIF Target Genes
The following tables summarize the quantitative changes in the expression of various non-EPO HIF target genes and iron metabolism-related proteins in response to this compound treatment, as reported in key preclinical and clinical studies.
Table 1: this compound's Effect on Non-EPO HIF Target Gene Expression in Preclinical Models
| Gene | Model System | This compound Dose/Concentration | Duration | Fold Change vs. Control | Reference |
| Angiogenesis & Vascular Function | |||||
| ANGPTL4 | Rat Kidney | 5 mg/kg (single dose) | 2 hours | 3.8 | Flamme et al., 2014 |
| Adrenomedullin (ADM) | Rat Kidney | 5 mg/kg (single dose) | 2 hours | 2.3 | Flamme et al., 2014[2] |
| VEGF | Human breast cancer cells (MDA-MB-231) | 10-50 µM | 24-48 hours | Potently upregulated (mRNA & protein) | Kachamakova-Trojanowska et al., 2020 |
| Cell Metabolism & Survival | |||||
| HMOX-1 | Rat Kidney | 5 mg/kg (single dose) | 2 hours | 3.2 | Flamme et al., 2014[2] |
| IGFBP-1 | Rat Kidney | 5 mg/kg (single dose) | 2 hours | 2.2 | Flamme et al., 2014[2] |
| BNIP3 | Human cardiomyocytes | Not specified | Not specified | Increased | Sousa Fialho et al., 2021 |
| GLUT1 (SLC2A2) | Human cardiomyocytes | Not specified | Not specified | Increased | Sousa Fialho et al., 2021[7] |
| Aldolase A (ALDOA) | Human cardiomyocytes | Not specified | Not specified | Increased | Sousa Fialho et al., 2021[7] |
| PGK1 | Human cardiomyocytes | Not specified | Not specified | Increased | Sousa Fialho et al., 2021[7] |
| Other | |||||
| CA-IX | HeLa cells | Up to 10 µM | 4 hours | Up to 20-fold | Flamme et al., 2014 |
| PHD2 (EGLN1) | Human cardiomyocytes | Not specified | Not specified | Increased | Sousa Fialho et al., 2021 |
Table 2: this compound's Effect on Iron Metabolism Parameters in Patients with Chronic Kidney Disease (CKD)
| Parameter | Patient Population | This compound Treatment | Duration | Observation | Reference |
| Hepcidin | Treatment-naïve, non-dialysis CKD | Titrated doses | 16 weeks | Decreased vs. placebo | Akizawa et al., 2019[1][3][8] |
| Ferritin | Treatment-naïve, non-dialysis CKD | Titrated doses | 16 weeks | Decreased vs. placebo | Akizawa et al., 2019[1][3][8] |
| Serum Iron | Treatment-naïve, non-dialysis CKD | Titrated doses | 16 weeks | Decreased vs. placebo | Akizawa et al., 2019[1][3][8] |
| Transferrin Saturation (TSAT) | Treatment-naïve, non-dialysis CKD | Titrated doses | 16 weeks | Decreased vs. placebo | Akizawa et al., 2019[1][3][8] |
| Total Iron Binding Capacity (TIBC) | Treatment-naïve, non-dialysis CKD | Titrated doses | 16 weeks | Increased vs. placebo | Akizawa et al., 2019[1][3][8] |
| Hepcidin | ESA-treated, hemodialysis CKD | Titrated doses | 16 weeks | Stable | Akizawa et al., 2019[1][3][8] |
| Ferritin | ESA-treated, hemodialysis CKD | Titrated doses | 16 weeks | Increased | Akizawa et al., 2019[1][3][8] |
| Serum Iron | ESA-treated, hemodialysis CKD | Titrated doses | 16 weeks | Increased | Akizawa et al., 2019[1][3][8] |
| Transferrin Saturation (TSAT) | ESA-treated, hemodialysis CKD | Titrated doses | 16 weeks | Increased | Akizawa et al., 2019[1][3][8] |
| Total Iron Binding Capacity (TIBC) | ESA-treated, hemodialysis CKD | Titrated doses | 16 weeks | Stable | Akizawa et al., 2019[1][3][8] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the studies on this compound's effects on HIF target gene expression.
dot
Figure 2: General Experimental Workflow. This diagram outlines the typical experimental process for assessing the impact of this compound on HIF target gene and protein expression.
Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression Analysis
This protocol is representative of the methodology used to quantify changes in HIF target gene mRNA levels.
Objective: To measure the relative abundance of specific mRNA transcripts (e.g., ANGPTL4, HMOX-1, VEGF) in cells or tissues following this compound treatment.
Materials:
-
RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SYBR Green Master Mix)
-
Nuclease-free water
-
Forward and reverse primers for target and housekeeping genes (e.g., β-actin, GAPDH). Note: Specific primer sequences are often proprietary or must be sourced from the original publications. Representative primer sequences are provided where available.
-
qPCR instrument (e.g., Bio-Rad CFX96)
Procedure:
-
RNA Isolation:
-
Homogenize tissue samples or lyse cultured cells according to the manufacturer's protocol for the RNA isolation kit.
-
Quantify the concentration and assess the purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit following the manufacturer's instructions.
-
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mix in a 96-well plate by combining the qPCR master mix, forward and reverse primers (final concentration typically 100-500 nM), cDNA template, and nuclease-free water to the final reaction volume.
-
Include no-template controls (NTC) to check for contamination and no-reverse-transcriptase controls (-RT) to check for genomic DNA contamination.
-
-
qPCR Cycling:
-
Perform the qPCR using a standard three-step cycling protocol:
-
Initial denaturation (e.g., 95°C for 3 minutes)
-
40 cycles of:
-
Denaturation (e.g., 95°C for 10 seconds)
-
Annealing (e.g., 55-65°C for 30 seconds)
-
Extension (e.g., 72°C for 30 seconds)
-
-
Melt curve analysis to verify the specificity of the amplified product.
-
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each sample.
-
Calculate the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing the target gene expression to a stable housekeeping gene.
-
Western Blot for HIF-1α Protein Stabilization
This protocol is a representative method for detecting the stabilization of HIF-1α protein.
Objective: To qualitatively or semi-quantitatively assess the levels of HIF-1α protein in nuclear extracts of cells treated with this compound.
Materials:
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Nuclear extraction kit (optional, but recommended for HIF-1α).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against HIF-1α (e.g., from BD Biosciences or Novus Biologicals).
-
Primary antibody against a loading control (e.g., Lamin B1 for nuclear extracts, β-actin for whole-cell lysates).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Protein Extraction:
-
Lyse cells or homogenized tissues in lysis buffer on ice. For HIF-1α, nuclear extraction is often preferred as the stabilized protein translocates to the nucleus.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by size on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against HIF-1α (typically at a 1:500 to 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe for the loading control to ensure equal protein loading.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Secreted Proteins
This protocol is a representative method for quantifying secreted proteins like VEGF.
Objective: To measure the concentration of a specific secreted protein (e.g., VEGF) in cell culture supernatant or plasma.
Materials:
-
Commercially available ELISA kit for the protein of interest (e.g., Human VEGF DuoSet ELISA, R&D Systems).
-
96-well microplate.
-
Wash buffer.
-
Recombinant protein standard.
-
Detection antibody (biotinylated).
-
Streptavidin-HRP.
-
Substrate solution (e.g., TMB).
-
Stop solution.
-
Microplate reader.
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with the capture antibody overnight at room temperature.
-
-
Blocking:
-
Wash the plate and block non-specific binding sites with a blocking buffer for at least 1 hour.
-
-
Sample and Standard Incubation:
-
Wash the plate.
-
Add serial dilutions of the recombinant protein standard and the samples (cell culture supernatant or plasma) to the wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate.
-
Add the biotinylated detection antibody to each well and incubate for 2 hours at room temperature.
-
-
Streptavidin-HRP Incubation:
-
Wash the plate.
-
Add Streptavidin-HRP and incubate for 20 minutes in the dark.
-
-
Signal Development and Measurement:
-
Wash the plate.
-
Add the substrate solution and incubate for 20-30 minutes in the dark until color develops.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of the protein in the samples by interpolating their absorbance values from the standard curve.
-
Conclusion
This compound's therapeutic potential, primarily explored for the treatment of renal anemia, is underpinned by its fundamental mechanism of HIF stabilization. This guide highlights that the pharmacological consequences of this action extend well beyond the regulation of EPO. The modulation of a diverse array of HIF target genes involved in critical cellular processes such as angiogenesis, metabolism, and iron homeostasis underscores the broad-spectrum activity of this compound. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers and professionals in drug development, facilitating a deeper understanding of this compound's molecular pharmacology and aiding in the design of future investigations into its therapeutic applications. Further research into the nuanced, context-dependent expression of these non-EPO target genes will continue to elucidate the full therapeutic and physiological impact of HIF-PH inhibition.
References
- 1. HIF-1α: a Valid Therapeutic Target for Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Targeted genes and interacting proteins of hypoxia inducible factor-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Hypoxia-Inducible Factor-1α Target Genes Contribute to Retinal Neuroprotection [frontiersin.org]
- 6. Mimicking hypoxia to treat anemia: HIF-stabilizer BAY 85-3934 (this compound) stimulates erythropoietin production without hypertensive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. Iron Regulation by this compound, a Daily Oral Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor, in Patients with Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Pharmacokinetics of Molidustat: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the foundational pharmacokinetic properties of Molidustat, a novel inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase. The information presented herein is curated from key foundational studies to support further research and development efforts.
Introduction to this compound
This compound (BAY 85-3934) is an orally bioavailable small molecule that inhibits HIF-prolyl hydroxylases (HIF-PHs).[1] This inhibition mimics a hypoxic state by stabilizing HIF-α subunits, which then translocate to the nucleus and activate the transcription of genes involved in erythropoiesis, most notably erythropoietin (EPO).[1][2] This mechanism of action makes this compound a promising therapeutic agent for the treatment of anemia associated with chronic kidney disease (CKD).[2][3]
Pharmacokinetic Profile of this compound
The pharmacokinetic profile of this compound has been characterized through several key studies in healthy volunteers, focusing on its absorption, distribution, metabolism, and excretion (ADME).
Absorption
This compound is rapidly absorbed following oral administration.[4] In a first-in-man study, the median time to reach maximum plasma concentration (tmax) ranged from 0.25 to 0.75 hours when administered as an oral solution.[4] Both the maximum plasma concentration (Cmax) and the area under the concentration-time curve (AUC) demonstrate a dose-dependent increase.[4]
The absolute bioavailability of an orally administered immediate-release tablet formulation of this compound is approximately 59%.[4][5] Co-administration with oral iron(II) supplements can significantly reduce the absorption of this compound, decreasing its AUC and Cmax by 50-75% and 46-84%, respectively, depending on the prandial state.[6] The impact of iron supplementation diminishes with increased time separation between administrations.[6] Concomitant intake of calcium(II) has a less pronounced effect, reducing AUC by 15% and Cmax by 47%, without a significant influence on the EPO response.[6][7]
Distribution
Following absorption, this compound-related radioactivity is predominantly found in the plasma rather than in red blood cells.[4][8] After intravenous administration, the volume of distribution at steady state (Vss) has been reported to be in the range of 39.3 to 50.0 L.[4][5]
Metabolism
This compound is metabolized in humans, with the primary metabolic pathway being N-glucuronidation.[4][8] The major metabolite identified is M-1, a pharmacologically inactive N-glucuronide.[4] This metabolite is the dominant component in plasma, accounting for approximately 80.2% of the total radioactivity's area under the curve.[4][5]
Excretion
The elimination of this compound and its metabolites is primarily through the renal route.[4][8] In a mass balance study using radiolabelled this compound, approximately 97.0% of the administered radioactivity was recovered, with 90.7% excreted in the urine and a minor portion (6.27%) in the feces.[4][5] The majority of the dose excreted in the urine is in the form of the M-1 metabolite (around 85% of the administered dose).[4][5] Only a small fraction of unchanged this compound is excreted in the urine (approximately 4%) and feces (approximately 6%).[4][5]
Following intravenous administration, the total body clearance of this compound ranges from 28.7 to 34.5 L/h.[4][5] The terminal half-life (t½) of this compound after a single oral dose has been observed to range from 4.64 to 10.4 hours.[4]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound from foundational studies in healthy subjects.
Table 1: Single Dose Pharmacokinetics of Oral this compound (Solution) [4]
| Dose (mg) | Cmax (µg/L) | tmax (h) (median) | AUC (µg·h/L) | t½ (h) |
| 5 | 103 | 0.75 | 309 | 4.64 |
| 12.5 | 290 | 0.50 | 973 | 5.86 |
| 25 | 613 | 0.50 | 2580 | 7.42 |
| 37.5 | 838 | 0.25 | 3730 | 8.24 |
| 50 | 1190 | 0.50 | 5490 | 10.4 |
Table 2: Pharmacokinetics of Intravenous and Oral this compound [4][5]
| Parameter | Intravenous Administration (1, 5, 25 mg) | Oral Administration (IR Tablet) |
| Absolute Bioavailability (F) | - | 59% |
| Total Body Clearance (CL) | 28.7 - 34.5 L/h | - |
| Volume of Distribution (Vss) | 39.3 - 50.0 L | - |
Table 3: Mass Balance and Excretion of a Single 25 mg Oral Dose of [¹⁴C]this compound [4][5]
| Parameter | Value |
| Total Radioactivity Recovery | 97.0% |
| Renal Excretion (% of dose) | 90.7% |
| Fecal Excretion (% of dose) | 6.27% |
| Unchanged this compound in Urine (% of dose) | ~4% |
| Unchanged this compound in Feces (% of dose) | ~6% |
| M-1 Metabolite in Urine (% of dose) | ~85% |
Experimental Protocols
This section details the methodologies employed in the key foundational pharmacokinetic studies of this compound.
Mass Balance Study Protocol
Objective: To investigate the absorption, metabolism, and excretion of a single oral dose of [¹⁴C]this compound in healthy male participants.[4]
Methodology:
-
Participants: Healthy male volunteers (n=4).[4]
-
Drug Administration: A single oral dose of 25 mg [¹⁴C]this compound (3.57 MBq) was administered as a solution.[4]
-
Sample Collection:
-
Sample Processing:
-
Analysis:
-
Total radioactivity in plasma, whole blood, urine, and feces was determined by liquid scintillation counting (LSC).[4]
-
Metabolite profiling in plasma, urine, and feces was conducted using high-performance liquid chromatography (HPLC) with offline radioactivity detection.[5]
-
Structural elucidation of metabolites was performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy.[5]
-
Absolute Bioavailability Study Protocol
Objective: To determine the absolute bioavailability of an oral immediate-release tablet formulation of this compound compared to an intravenous infusion.[4]
Methodology:
-
Study Design: A two-part study involving single intravenous and oral doses.[4]
-
Participants: Healthy volunteers (part 1, n=12; part 2, n=16).[4]
-
Drug Administration:
-
Sample Collection: Serial blood samples were collected at various time points after both intravenous and oral administration to characterize the plasma concentration-time profiles.[4]
-
Analysis:
Bioanalytical Method for this compound in Plasma
Objective: To quantify the concentration of this compound in human plasma samples.
Methodology:
-
Sample Preparation: Protein precipitation of plasma samples is performed using an organic solvent (e.g., acetonitrile).[4] An internal standard is added prior to precipitation.
-
Chromatographic Separation:
-
Technique: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC).[9][10]
-
Column: A C18 reverse-phase column is typically used.[9]
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with formic acid) and an organic phase (e.g., acetonitrile or methanol).[9]
-
-
Detection:
Visualizations
The following diagrams illustrate key pathways and workflows related to the pharmacokinetics of this compound.
Caption: Mechanism of action of this compound as a HIF-PH inhibitor.
References
- 1. bioivt.com [bioivt.com]
- 2. qps.com [qps.com]
- 3. slideshare.net [slideshare.net]
- 4. Plasma Protein Binding Assay [visikol.com]
- 5. Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies | FDA [fda.gov]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. gmp-compliance.org [gmp-compliance.org]
- 8. fda.gov [fda.gov]
- 9. enamine.net [enamine.net]
- 10. allucent.com [allucent.com]
Early-Phase Clinical Development of Molidustat: A Technical Overview for Researchers
An In-depth Guide to the Initial Human Trials of a Novel HIF-PH Inhibitor
Molidustat (BAY 85-3934) is an oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor developed for the treatment of anemia associated with chronic kidney disease (CKD). By inhibiting HIF-PH, this compound stabilizes HIF, a transcription factor that upregulates the expression of genes involved in erythropoiesis, most notably erythropoietin (EPO). This document provides a comprehensive technical guide to the early-phase clinical trials of this compound in healthy volunteers, summarizing key pharmacokinetic, pharmacodynamic, and safety data, and detailing the experimental protocols employed.
Mechanism of Action: The HIF Pathway
This compound's therapeutic effect is derived from its ability to mimic the body's response to hypoxia. Under normal oxygen conditions, HIF-α subunits are hydroxylated by HIF-PH enzymes, leading to their degradation. In hypoxic states, or with the administration of a HIF-PH inhibitor like this compound, this degradation is inhibited. The stabilized HIF-α translocates to the nucleus, dimerizes with HIF-β, and binds to hypoxia-response elements on target genes, including the gene for EPO. This leads to increased endogenous EPO production and subsequent stimulation of erythropoiesis.
Methodological & Application
Application Notes & Protocols: Molidustat in Animal Models of Chronic Kidney Disease
Audience: Researchers, scientists, and drug development professionals.
Introduction: Molidustat (BAY 85-3934) is an orally administered, small-molecule inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH).[1][2] In patients with chronic kidney disease (CKD), anemia is a common complication primarily due to insufficient production of erythropoietin (EPO) by the failing kidneys.[3] this compound represents a novel therapeutic approach by mimicking the body's response to hypoxia.[1][2] By inhibiting HIF-PH enzymes, this compound stabilizes HIFs, which are transcription factors that upregulate genes involved in erythropoiesis, including EPO.[1][4] This leads to increased endogenous EPO production within a physiological range and improved iron metabolism, offering a potential alternative to traditional erythropoiesis-stimulating agents (ESAs).[1][5][6] These application notes summarize key dose-response findings and provide detailed protocols from preclinical studies of this compound in various animal models of CKD.
Data Presentation: Dose-Response Summary
The following tables summarize the quantitative outcomes of this compound administration in key preclinical studies using rodent and feline models of CKD.
Table 1: this compound Dose-Response in Rodent Models of CKD
| Animal Model | CKD Induction Method | This compound Dose | Treatment Duration | Key Quantitative Outcomes | Reference |
| Mouse | Adenine-containing diet | "Patient-equivalent dose" | Every other day for 3 weeks | - Elevated EPO levels. - Complete resolution of abnormal complete blood counts (CBCs). - Hemoglobin (Hb), Hematocrit (HCT), and Red Blood Cell (RBC) counts increased to control levels. - Circulating intact Fibroblast Growth Factor-23 (iFGF23) was attenuated by >60%. | [4] |
| Rat | 5/6 Nephrectomy | Not specified | 1 week | - No significant improvement in blood cell volume or blood pressure. - No significant effect on urinary sodium excretion or distribution. | [7] |
| Rat | Gentamicin-induced renal anemia | Not specified | Not specified | - Stimulated hepatic EPO mRNA expression. | [8] |
| Rat (Healthy) | N/A | Dose-dependent | Repeat oral dosing | - Dose-dependent increase in EPO production. - Increased hemoglobin levels. | [6] |
Table 2: this compound Dose-Response in Feline Models of CKD
| Animal Model | Study Type | This compound Dose | Treatment Duration | Key Quantitative Outcomes | Reference |
| Cat (Healthy) | Experimental | 5 mg/kg, daily | 23 days | - Hematocrit increased from baseline (~40.3%) to 54.4% by Day 14. - Treatment halted due to HCT >60%. - EPO concentrations peaked 6 hours post-administration. | [9] |
| Cat (with CKD) | Randomized, placebo-controlled field study | 5 mg/kg, daily | 28 days | - Mean HCT increased from 23.6% (baseline) to 27.3% by Day 21. - On Day 21, mean HCT was significantly higher than placebo (27.3% vs. 20.1%). - 50% (7/14) of treated cats achieved treatment success (≥4% point HCT increase) by Day 28. | [10][11] |
| Cat (with CKD) | Field study (continuation) | 5 mg/kg, daily | 56 days | - 75% of cats showed an increased red blood cell count. | [12] |
Experimental Protocols
Protocol 1: Adenine-Induced CKD and Anemia Model in Mice
This protocol is based on a study investigating the effects of this compound on anemia and mineral metabolism in a mouse model of CKD.[4]
1. Objective: To evaluate the efficacy of this compound in correcting anemia and affecting circulating FGF23 levels in mice with CKD induced by an adenine-rich diet.
2. Materials:
-
Male or female mice (strain specified in original study).
-
Casein control diet.
-
Adenine-containing diet (concentration as required to induce CKD, e.g., 0.2% w/w).
-
This compound (BAY 85-3934).
-
Vehicle control (e.g., appropriate solvent for this compound).
-
Standard animal housing and care facilities.
-
Equipment for blood collection (e.g., retro-orbital or tail vein).
-
CBC analyzer.
-
ELISA kits for EPO and iFGF23 measurement.
-
Blood Urea Nitrogen (BUN) and phosphate measurement kits.
3. Methodology:
-
CKD Induction (12 weeks):
-
Acclimate mice to the facility for at least one week.
-
Divide mice into two main groups: Control Diet (casein) and CKD induction (adenine diet).
-
Provide the respective diets and water ad libitum for 12 weeks.
-
Monitor animal health, body weight, and food/water intake regularly.
-
At the end of 12 weeks, confirm CKD development in the adenine-fed group by measuring BUN, serum phosphate, and baseline CBC to confirm anemia.[4]
-
-
Treatment Phase (3 weeks):
-
Subdivide the CKD mice into two groups: Vehicle-treated (AD+V) and this compound-treated (AD+B). The control diet mice will receive the vehicle (CD+V).
-
Administer this compound or vehicle via the desired route (e.g., oral gavage, injection) every other day for 3 weeks.[4] The dose should be equivalent to a clinically relevant patient dose.
-
Continue to monitor animal health throughout the treatment period.
-
-
Endpoint Analysis:
-
At the end of the 3-week treatment period, collect blood samples.
-
Measure final Hemoglobin (Hb), Hematocrit (HCT), and Red Blood Cell (RBC) counts using a CBC analyzer.[4]
-
Measure plasma/serum concentrations of EPO, iFGF23, BUN, and phosphate.
-
Compare the results between the CD+V, AD+V, and AD+B groups to determine the effect of this compound on anemia and other biochemical parameters.
-
Protocol 2: Field Study in Client-Owned Cats with CKD-Associated Anemia
This protocol is adapted from a multicenter, randomized, masked, and placebo-controlled study in a clinical setting.[10][11]
1. Objective: To evaluate the safety and erythropoietic efficacy of daily oral administration of this compound in anemic cats with naturally occurring CKD.
2. Study Population:
-
Client-owned cats diagnosed with CKD (e.g., based on IRIS staging).
-
Inclusion criteria: Confirmed non-regenerative anemia (e.g., Hematocrit <28%).
-
Exclusion criteria: Other causes of anemia, recent ESA treatment or blood transfusion, severe comorbidities that could interfere with the study.
3. Materials:
-
Matching placebo oral suspension (Control Product, CP).
-
Veterinary clinics equipped for patient monitoring and blood collection.
-
CBC analyzers.
-
Serum biochemistry analyzers.
4. Methodology:
-
Screening and Enrollment:
-
Identify potential candidates based on clinical records.
-
Obtain informed consent from the owners.
-
Perform a full physical examination, CBC, and serum biochemistry to confirm eligibility.
-
Record baseline HCT, body weight, and other relevant clinical parameters.
-
-
Randomization and Treatment (28 days):
-
Randomly assign enrolled cats to either the this compound group (5 mg/kg) or the Placebo group in a masked fashion.
-
Dispense the assigned product to the owner with instructions for once-daily oral administration for 28 consecutive days.
-
-
Monitoring and Data Collection:
-
Schedule follow-up visits at weekly intervals (Day 7, 14, 21, and 28).
-
At each visit, perform a physical examination and collect blood for HCT measurement.[10]
-
Record any adverse events (AEs) reported by the owner or observed by the veterinarian.
-
-
Endpoint Analysis:
-
The primary efficacy endpoint is the change in HCT from baseline.
-
Define "treatment success" for an individual cat as a clinically relevant increase in HCT (e.g., a ≥4 percentage point increase from baseline).[10][11]
-
Compare the mean HCT between the this compound and placebo groups at each time point.
-
Compare the proportion of "treatment successes" in each group at the end of the study.
-
Summarize and compare the incidence and nature of AEs between the two groups.
-
Visualizations: Pathways and Workflows
Caption: this compound's mechanism of action inhibiting HIF-PHD.
References
- 1. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 2. Discovery of this compound (BAY 85‐3934): A Small‐Molecule Oral HIF‐Prolyl Hydroxylase (HIF‐PH) Inhibitor for the Treatment of Renal Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. The HIF-PHI BAY 85–3934 (this compound) Improves Anemia and Is Associated With Reduced Levels of Circulating FGF23 in a CKD Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iron Regulation by this compound, a Daily Oral Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor, in Patients with Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of this compound, a hypoxia-inducible factor prolyl hydroxylase inhibitor, on sodium dynamics in hypertensive subtotally nephrectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. New therapeutic approaches to management of anemia and iron metabolism in chronic kidney disease — IRIS [iris-kidney.com]
- 10. Use of this compound, a hypoxia‐inducible factor prolyl hydroxylase inhibitor, in chronic kidney disease‐associated anemia in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. dvm360.com [dvm360.com]
Protocol for Molidustat Administration in Feline Chronic Kidney Disease Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Molidustat, marketed as Varenzin™-CA1, is the first and only FDA conditionally approved hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor for the treatment of non-regenerative anemia in cats with chronic kidney disease (CKD).[1] This document provides a detailed protocol for the administration of this compound in research settings, based on available clinical trial data. This compound offers a novel, oral treatment alternative to traditional erythropoiesis-stimulating agents (ESAs) like epoetin and darbepoetin.[2][3] Its mechanism of action involves stimulating the cat's own body to produce erythropoietin (EPO), thereby increasing red blood cell production.[1]
Mechanism of Action
Chronic kidney disease in felines often leads to anemia due to insufficient production of erythropoietin (EPO) by the failing kidneys.[1] EPO production is regulated by the hypoxia-inducible factor (HIF).[4] Under normal oxygen levels, HIF is degraded by HIF-prolyl hydroxylase (HIF-PH) enzymes.[5] In CKD, a state of relative hyperoxia in the kidneys further reduces HIF levels and subsequent EPO production.[5]
This compound is a reversible inhibitor of HIF-PH.[6] By inhibiting this enzyme, this compound allows HIF to accumulate even in normoxic conditions.[4][7] This stabilization of HIF leads to the transcriptional activation of the EPO gene, resulting in increased endogenous EPO production by the kidneys and other tissues, such as the liver.[4] The increased EPO then stimulates the bone marrow to produce more red blood cells, correcting the anemia.[4] this compound has also been suggested to improve iron homeostasis, which can be disordered in CKD-associated anemia.[2]
Experimental Protocols
1. Subject Inclusion and Exclusion Criteria
Based on a multicenter, randomized, double-masked, parallel, placebo-controlled field study, the following criteria are recommended for subject enrollment:[5]
-
Inclusion Criteria:
-
Cats aged ≥1 year.
-
Body weight ≥2.0 kg.
-
Diagnosed with anemia (Packed Cell Volume [PCV] ≤ 27% at screening and on Day 0).
-
Diagnosed with Chronic Kidney Disease (based on historical patient data and baseline serum creatinine concentration >1.8 mg/dL).
-
Negative urine culture.
-
Systolic blood pressure (SBP) ≤165 mm Hg pretreatment.
-
Stable comorbidities for a minimum of 2 weeks (or 6 months for hyperthyroidism).
-
Can be receiving subcutaneous crystalloid fluids.
-
-
Exclusion Criteria:
-
Cats intended for breeding, pregnant, or lactating.
-
Untreated urinary tract infection.
-
Difficult to handle.
-
2. Dosing and Administration
-
Dosage: 5 mg/kg of this compound.[5]
-
Formulation: Oral suspension (Varenzin™-CA1 is available as a 25 mg/ml oral liquid).[4]
-
Administration Route: Oral (PO).[5]
-
Frequency: Once daily.[5]
-
Treatment Cycle: Administer for up to 28 consecutive days, followed by a mandatory pause of at least 7 days.[2][4]
-
Administration Instructions:
3. Monitoring Protocol
-
Hematology:
-
Serum Biochemistry:
-
Evaluate at baseline (Day 0) and at the end of the initial treatment cycle (Day 28).[5]
-
-
Body Weight:
-
Record at each visit.[5]
-
-
Blood Pressure:
-
Monitor systolic blood pressure, as hypertension can be a side effect of all EPO stimulating agents.[8]
-
-
Adverse Events:
Data Presentation
Summary of Efficacy Data from Feline CKD Studies
| Study Population | Treatment Group | N | Baseline Mean HCT/PCV (%) | Day 14 Mean HCT/PCV (%) | Day 21 Mean HCT/PCV (%) | Day 28 Mean HCT/PCV (%) | Day 56 Mean HCT/PCV (%) | Treatment Success Rate | Reference |
| Anemic CKD Cats | This compound (5 mg/kg/day) | 15 | 23.6 | - | 27.3 | 27.8 | - | 50% on Day 28 (7/14) | [3][5] |
| Anemic CKD Cats | Placebo | 6 | - | - | 20.1 | 23.4 | - | 20% on Day 28 (1/5) | [5] |
| Anemic CKD Cats (Continuation Phase) | This compound (2.5-5 mg/kg/day) | 8 | - | - | - | - | - | 75% (6/8) | [1][7] |
| Healthy Cats | This compound (5 mg/kg/day) | - | - | 54.4 | >60 | - | - | - | [7][9] |
| Healthy Cats | Placebo | - | - | 40.3 | - | - | - | - | [7][9] |
Treatment success was defined as a ≥4% point increase in HCT compared to baseline.[3] In the study with anemic CKD cats, a significant increase in mean HCT compared to baseline was first observed on Day 21 in the this compound-treated group.[3][5]
Pharmacokinetics
Exploratory pharmacokinetic studies in felines have shown that this compound has an elimination half-life of 4 to 6 hours after oral administration, which supports the once-daily dosing regimen.[9] This short half-life results in a pulsatile effect on EPO levels rather than a sustained high concentration.[9] Renal excretion of this compound is negligible, making it suitable for patients with impaired kidney function without the need for dose adjustments.[9]
This compound presents a promising therapeutic option for managing anemia associated with chronic kidney disease in cats.[3] Its oral administration, novel mechanism of action, and demonstrated efficacy make it a valuable tool for both clinical practice and further research. Adherence to the detailed protocols for administration and monitoring is crucial to ensure subject safety and the generation of reliable data. Future studies could explore the long-term efficacy and safety of this compound, as well as its impact on iron metabolism in the feline CKD population.
References
- 1. Varenzin™-CA1 (this compound oral suspension) [my.elanco.com]
- 2. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 3. Use of this compound, a hypoxia-inducible factor prolyl hydroxylase inhibitor, in chronic kidney disease-associated anemia in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 5. Use of this compound, a hypoxia‐inducible factor prolyl hydroxylase inhibitor, in chronic kidney disease‐associated anemia in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Approved for Nonregenerative Anemia: Dosing, Side Effects [cliniciansbrief.com]
- 7. New therapeutic approaches to management of anemia and iron metabolism in chronic kidney disease — IRIS [iris-kidney.com]
- 8. assets.ctfassets.net [assets.ctfassets.net]
- 9. Pharmacodynamic effects of this compound on erythropoiesis in healthy cats - PMC [pmc.ncbi.nlm.nih.gov]
Phase III Clinical Trial Design for Molidustat in Non-Dialysis Patients with Anemia of Chronic Kidney Disease: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the Phase III clinical trial design for Molidustat, an oral hypoxia-inducible factor prolyl-hydroxylase (HIF-PH) inhibitor, for the treatment of anemia in non-dialysis-dependent (NDD) chronic kidney disease (CKD) patients. The information is primarily based on the "this compound once dailY improves renal Anaemia By Inducing EPO" (MIYABI) program, a series of Phase III studies conducted in Japan.
Mechanism of Action: The HIF Pathway
This compound exerts its erythropoietic effect by inhibiting HIF-prolyl hydroxylase, an enzyme responsible for the degradation of Hypoxia-Inducible Factor (HIF).[1] By inhibiting this enzyme, this compound mimics a state of hypoxia, leading to the stabilization and accumulation of HIF.[1] Stabilized HIF then translocates to the nucleus and activates the transcription of genes involved in erythropoiesis, most notably the gene for erythropoietin (EPO).[1][2] This results in increased endogenous EPO production, primarily by the kidneys, which in turn stimulates red blood cell production in the bone marrow.[1][3] This mechanism provides a more physiological regulation of EPO production compared to the fluctuating levels seen with traditional erythropoiesis-stimulating agents (ESAs).[1]
Phase III MIYABI Program: Trial Design Overview
The MIYABI program included two key Phase III studies for non-dialysis patients: MIYABI ND-C (Non-Dialysis-Correction) and MIYABI ND-M (Non-Dialysis-Maintenance).[3][4] Both were randomized, open-label, active-controlled, parallel-group, multicenter studies designed to demonstrate the efficacy and safety of this compound compared to darbepoetin alfa.[3][4][5]
| Trial Parameter | MIYABI ND-C (Correction) [4][5] | MIYABI ND-M (Maintenance) [4] |
| Objective | To demonstrate non-inferiority to darbepoetin alfa in correcting anemia. | To demonstrate non-inferiority to darbepoetin alfa in maintaining hemoglobin levels. |
| Patient Population | ESA-naïve NDD-CKD patients. | NDD-CKD patients previously treated with an ESA. |
| Sample Size | ~150 patients[4] | ~150 patients[4] |
| Randomization | 1:1 to this compound or darbepoetin alfa.[4] | 1:1 to this compound or darbepoetin alfa.[4] |
| Treatment Duration | 52 weeks.[4] | 52 weeks.[4] |
| Primary Efficacy Period | Weeks 30-36.[4] | Weeks 30-36.[4] |
| Primary Endpoints | 1. Mean Hemoglobin (Hb) level during the evaluation period. 2. Change in mean Hb level from baseline during the evaluation period.[5] | 1. Mean Hemoglobin (Hb) level during the evaluation period. 2. Change in mean Hb level from baseline during the evaluation period. |
| Non-inferiority Margin | 1.0 g/dL for the change in mean Hb level.[5] | 1.0 g/dL for the change in mean Hb level. |
Experimental Protocols
Patient Screening and Eligibility
A comprehensive screening process was conducted to enroll eligible participants. Key inclusion and exclusion criteria for the MIYABI ND-C and ND-M trials are summarized below.
Table 1: Key Inclusion Criteria
| Criteria | MIYABI ND-C | MIYABI ND-M |
| Age | ≥ 20 years.[3] | ≥ 20 years. |
| CKD Stage | Stages 3-5 (eGFR <60 mL/min/1.73 m²), not on dialysis and not expected to start during the study.[3] | Stages 3-5 (eGFR <60 mL/min/1.73 m²), not on dialysis and not expected to start during the study. |
| ESA Treatment Status | Naïve (no ESA treatment in the 8 weeks prior to randomization).[6] | Previously treated with a stable dose of an ESA. |
| Hemoglobin (Hb) Level | Mean of last two screening measurements ≥8.0 g/dL and <11.0 g/dL.[7] | Mean screening Hb level ≥10.0 g/dL and <13.0 g/dL.[1] |
| Iron Status | Ferritin ≥100 ng/mL or Transferrin Saturation (TSAT) ≥20%.[1] | Ferritin ≥100 ng/mL or Transferrin Saturation (TSAT) ≥20%.[1] |
| Body Weight | >40 and ≤160 kg.[3] | >40 and ≤160 kg.[1] |
Table 2: Key Exclusion Criteria
| Criteria | Applicable to both ND-C and ND-M |
| Cardiovascular | NYHA Class III or IV congestive heart failure; history of major cardiovascular events (e.g., myocardial infarction, stroke) within 6 months prior to randomization.[1] |
| Hypertension | Sustained and poorly controlled hypertension (systolic BP ≥180 mmHg or diastolic BP ≥110 mmHg).[1] |
| Other | Proliferative diabetic retinopathy requiring invasive treatment; significant blood loss or active hemolysis. |
Randomization and Treatment Protocol
Patients were randomized in a 1:1 ratio to receive either oral this compound once daily or subcutaneous darbepoetin alfa. Doses were titrated to maintain hemoglobin levels within the target range of ≥11.0 g/dL and <13.0 g/dL.[8]
This compound Dosing:
-
Starting Dose (ND-C): 25 mg once daily.[5]
-
Starting Dose (ND-M): 25 mg or 50 mg once daily, depending on the previous ESA dose.[6]
-
Dose Titration: Doses could be adjusted in a stepwise manner. Planned doses for titration were 5, 12.5, 25, 50, 75, 100, 150, and 200 mg once daily.[5] Dose adjustments for this compound were scheduled every 4 weeks.[5]
Darbepoetin Alfa Dosing:
-
Starting Dose (ND-C): 30 μg every 2 weeks.[5]
-
Starting Dose (ND-M): Determined based on the previous ESA dose received.[6]
-
Dose Titration: Planned doses for titration were 15, 30, 60, 90, 120, and 180 µg every 2–4 weeks.[5] Dose adjustments could occur if Hb levels rose by more than 1.0 g/dL in any 2-week period (dose reduction of 25% or more) or if Hb had not increased by more than 1.0 g/dL after 4 weeks (dose increase of 25%).
Efficacy and Safety Assessments
Efficacy:
-
Primary: Hemoglobin levels were measured at specified visits, with the primary analysis focusing on the mean Hb level and the change from baseline during the 30-36 week evaluation period.[8]
-
Secondary: Included assessments of the proportion of patients achieving and maintaining the target Hb range.
Pharmacokinetics and Pharmacodynamics:
-
Pharmacokinetic parameters (absorption, distribution, elimination) and pharmacodynamic markers of erythropoiesis (e.g., erythropoietin, reticulocytes) were assessed as secondary objectives.[9][10] Specific details of the assays and a full list of exploratory biomarkers are typically proprietary to the study protocol.
Safety:
-
Safety was monitored throughout the 52-week study period and included the recording of all adverse events (AEs) and serious adverse events (SAEs).
-
Adverse Events of Special Interest (AESIs): For HIF-PH inhibitors, these typically include cardiovascular events (e.g., myocardial infarction, stroke), thromboembolic events, hypertension, and potential risks related to tumorogenesis.[4] A meta-analysis has suggested that the risk of hypertension and hyperkalemia may be higher with HIF-PHIs compared to placebo.[11]
Summary of Key Quantitative Data
Table 3: Baseline Characteristics and Efficacy Outcomes (MIYABI ND-C)
| Parameter | This compound (n=82) | Darbepoetin Alfa (n=80) |
| Mean Baseline Hb (g/dL) | 9.84 (SD 0.64)[5] | 10.00 (SD 0.61)[5] |
| Mean Hb at Evaluation (Weeks 30-36) (g/dL) | 11.28 (95% CI: 11.07, 11.50)[5] | 11.70 (95% CI: 11.50, 11.90)[5] |
| Change from Baseline in Mean Hb (g/dL) | 1.45 (95% CI: 1.21, 1.68) | 1.70 (95% CI: 1.47, 1.92) |
| LS Mean Difference (this compound - Darbepoetin) | -0.38 (95% CI: -0.67, -0.08) |
Non-inferiority was established as the lower limit of the 95% CI was above -1.0 g/dL.
Table 4: Key Safety Findings (MIYABI ND-C)
| Parameter | This compound (n=82) | Darbepoetin Alfa (n=80) |
| Patients with ≥1 TEAE (%) | 93.9%[8] | 93.7%[8] |
| Most Common AEs (%) | Nasopharyngitis (20.7%), Worsening of chronic kidney disease (13.4%) | Nasopharyngitis (25.3%), Worsening of chronic kidney disease (6.3%) |
| Deaths | 3[8] | 1[8] |
TEAE: Treatment-Emergent Adverse Event
Conclusion
The Phase III MIYABI program for this compound in non-dialysis patients demonstrated that this oral HIF-PH inhibitor was non-inferior to darbepoetin alfa in both correcting anemia in ESA-naïve patients and maintaining hemoglobin levels in patients previously treated with ESAs. The safety profile of this compound was generally comparable to that of darbepoetin alfa over the 52-week treatment period. These findings support this compound as a potential oral treatment alternative for anemia associated with chronic kidney disease in the non-dialysis population.
References
- 1. drugs.com [drugs.com]
- 2. This compound for Japanese Patients With Renal Anemia Receiving Dialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ohsu.edu [ohsu.edu]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. bmjopen.bmj.com [bmjopen.bmj.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Darbepoetin alfa (Aranesp) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and Safety of this compound for Anemia in ESA-Naive Nondialysis Patients: A Randomized, Phase 3 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound for the treatment of renal anaemia in patients with non-dialysis-dependent chronic kidney disease: design and rationale of two phase III studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kidney Diseases | Study 16370 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Quantifying Molidustat-Induced Changes in Hemoglobin and Hematocrit
For Researchers, Scientists, and Drug Development Professionals
Abstract
Molidustat (BAY 85-3934) is an oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor developed for the treatment of anemia associated with chronic kidney disease (CKD).[1][2] By inhibiting HIF-PH, this compound mimics the body's response to hypoxia, leading to the stabilization of HIFs.[3][4] This in turn upregulates the transcription of genes involved in erythropoiesis, most notably the gene for erythropoietin (EPO), thereby increasing the production of red blood cells and subsequently raising hemoglobin and hematocrit levels.[4][5] These application notes provide a comprehensive overview of the quantitative effects of this compound on hemoglobin and hematocrit, detailed protocols for their measurement, and the underlying signaling pathways.
Mechanism of Action: HIF-PH Inhibition by this compound
Under normal oxygen conditions (normoxia), HIF-α subunits are hydroxylated by HIF-prolyl hydroxylases, leading to their recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation.[2][3] In a state of hypoxia, or through pharmacological intervention, the activity of HIF-PH is reduced.[4]
This compound is a small-molecule inhibitor that binds to the active site of HIF-PH, preventing the hydroxylation of HIF-α.[3][6] This allows HIF-α to accumulate, translocate to the nucleus, and form a heterodimer with HIF-β.[5] This complex then binds to hypoxia-responsive elements (HREs) on target genes, including the EPO gene, stimulating erythropoiesis.[3][7] this compound has been shown to stabilize both HIF-1α and HIF-2α.[8] This mechanism offers an alternative to the direct administration of recombinant human EPO (rhEPO) for managing anemia.[4]
References
- 1. Efficacy and Safety of this compound for Anemia in ESA-Naive Nondialysis Patients: A Randomized, Phase 3 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-Term Efficacy and Safety of this compound for Anemia in Chronic Kidney Disease: DIALOGUE Extension Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound (BAY 85‐3934): A Small‐Molecule Oral HIF‐Prolyl Hydroxylase (HIF‐PH) Inhibitor for the Treatment of Renal Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 5. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (this compound) Stimulates Erythropoietin Production without Hypertensive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (this compound) Stimulates Erythropoietin Production without Hypertensive Effects | PLOS One [journals.plos.org]
- 8. Iron Regulation by this compound, a Daily Oral Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor, in Patients with Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assaying Serum EPO Levels Following Molidustat Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molidustat (BAY 85-3934) is an orally administered, small-molecule inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH).[1][2] This inhibition mimics a hypoxic state, leading to the stabilization and accumulation of hypoxia-inducible factors (HIFs).[2][3] Consequently, stabilized HIFs translocate to the nucleus and activate the transcription of various genes, most notably the gene for erythropoietin (EPO).[2][4] This mechanism stimulates endogenous EPO production, primarily in the kidneys, leading to an increase in red blood cell production.[5][6][7] These application notes provide a comprehensive overview and detailed protocols for the accurate measurement of serum EPO levels following the administration of this compound, a critical biomarker for assessing its pharmacodynamic effect.
Mechanism of Action: this compound-Induced EPO Synthesis
Under normal oxygen conditions (normoxia), HIF-α subunits are hydroxylated by HIF-PH enzymes, leading to their recognition by the von Hippe-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation.[3][8] this compound inhibits HIF-PH, preventing this degradation.[1][2] The stabilized HIF-α subunit then dimerizes with the HIF-β subunit, forming an active transcription factor that binds to hypoxia-responsive elements (HREs) in the promoter regions of target genes, including the EPO gene.[4][9] This signaling cascade results in a dose-dependent increase in endogenous EPO synthesis and secretion.[10][11]
References
- 1. karger.com [karger.com]
- 2. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 3. Discovery of this compound (BAY 85‐3934): A Small‐Molecule Oral HIF‐Prolyl Hydroxylase (HIF‐PH) Inhibitor for the Treatment of Renal Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound for the treatment of renal anaemia in patients with dialysis-dependent chronic kidney disease: design and rationale of three phase III studies | BMJ Open [bmjopen.bmj.com]
- 7. karger.com [karger.com]
- 8. Regulation of Erythropoiesis by the Hypoxia-Inducible Factor Pathway: Effects of Genetic and Pharmacological Perturbations | Annual Reviews [annualreviews.org]
- 9. mdpi.com [mdpi.com]
- 10. First‐in‐man–proof of concept study with this compound: a novel selective oral HIF‐prolyl hydroxylase inhibitor for the treatment of renal anaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (this compound) Stimulates Erythropoietin Production without Hypertensive Effects | PLOS One [journals.plos.org]
Application Notes and Protocols: Techniques for Measuring Iron Metabolism Parameters in Molidustat Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques used to measure key iron metabolism parameters in clinical studies of Molidustat, a hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor. This document includes detailed experimental protocols and summarizes quantitative data from key this compound clinical trials to facilitate the design and execution of similar research.
Introduction to this compound and its Impact on Iron Metabolism
This compound (BAY 85-3934) is an orally administered small molecule that inhibits HIF-PH enzymes, leading to the stabilization and accumulation of hypoxia-inducible factors (HIFs).[1] Under normal oxygen conditions, HIF-α subunits are hydroxylated by HIF-PH, leading to their degradation. By inhibiting this process, this compound mimics a state of hypoxia, resulting in the stabilization of HIF-α.[1] This leads to the transcription of HIF-responsive genes, including the gene for erythropoietin (EPO), which stimulates the production of red blood cells.[2]
Beyond stimulating erythropoiesis, HIF stabilization by this compound also plays a crucial role in iron metabolism. HIF-2α activation has been shown to suppress the expression of hepcidin, the main regulator of iron homeostasis.[3] Reduced hepcidin levels lead to increased iron absorption from the gut and mobilization from iron stores, thereby enhancing the availability of iron for incorporation into hemoglobin in newly formed red blood cells.[3][4] Clinical studies have demonstrated that this compound treatment can lead to significant changes in various iron metabolism parameters.[4][5]
This compound's Mechanism of Action: The HIF Pathway
This compound's primary mechanism of action involves the inhibition of prolyl hydroxylase domain (PHD) enzymes, which are key regulators of the hypoxia-inducible factor (HIF) signaling pathway.
Quantitative Data from this compound Clinical Studies
The following tables summarize the changes in iron metabolism parameters observed in the Phase 2 DIALOGUE studies with this compound in patients with chronic kidney disease (CKD).
Table 1: Iron Metabolism Parameters in ESA-Naïve Non-Dialysis CKD Patients (DIALOGUE 1) [1][6][7]
| Parameter | This compound (Combined Doses) | Placebo |
| Hepcidin (ng/mL) | ||
| Baseline (Mean ± SD) | 48.9 ± 48.5 | 50.5 ± 54.1 |
| Change from Baseline at Week 17 (Mean ± SD) | -20.6 ± 39.2 | 3.9 ± 38.4 |
| Ferritin (µg/L) | ||
| Baseline (Mean ± SD) | 225.2 ± 167.3 | 231.0 ± 169.5 |
| Change from Baseline at Week 17 (Mean ± SD) | -90.0 ± 138.0 | 12.1 ± 117.8 |
| Serum Iron (µg/dL) | ||
| Baseline (Mean ± SD) | 65.8 ± 29.3 | 66.3 ± 30.2 |
| Change from Baseline at Week 17 (Mean ± SD) | -11.9 ± 30.5 | -1.1 ± 28.6 |
| TIBC (µg/dL) | ||
| Baseline (Mean ± SD) | 277.5 ± 59.1 | 275.1 ± 58.7 |
| Change from Baseline at Week 17 (Mean ± SD) | 27.8 ± 48.2 | -3.9 ± 39.3 |
| TSAT (%) | ||
| Baseline (Mean ± SD) | 24.7 ± 11.2 | 25.0 ± 11.8 |
| Change from Baseline at Week 17 (Mean ± SD) | -7.2 ± 12.0 | -0.4 ± 11.2 |
Table 2: Iron Metabolism Parameters in Non-Dialysis CKD Patients Previously on ESA (DIALOGUE 2) [1][6]
| Parameter | This compound (Combined Doses) | Darbepoetin Alfa |
| Hepcidin (ng/mL) | ||
| Baseline (Mean ± SD) | 59.4 ± 57.0 | 55.5 ± 51.9 |
| Change from Baseline at Week 17 (Mean ± SD) | -14.2 ± 45.4 | 10.3 ± 46.5 |
| Ferritin (µg/L) | ||
| Baseline (Mean ± SD) | 330.1 ± 190.2 | 315.9 ± 185.1 |
| Change from Baseline at Week 17 (Mean ± SD) | -45.5 ± 121.7 | 13.9 ± 110.3 |
| Serum Iron (µg/dL) | ||
| Baseline (Mean ± SD) | 78.9 ± 33.0 | 76.8 ± 31.9 |
| Change from Baseline at Week 17 (Mean ± SD) | -11.9 ± 32.8 | 0.8 ± 30.9 |
| TIBC (µg/dL) | ||
| Baseline (Mean ± SD) | 288.7 ± 57.1 | 285.4 ± 55.9 |
| Change from Baseline at Week 17 (Mean ± SD) | 1.8 ± 42.1 | -2.7 ± 39.8 |
| TSAT (%) | ||
| Baseline (Mean ± SD) | 28.4 ± 12.1 | 27.9 ± 11.8 |
| Change from Baseline at Week 17 (Mean ± SD) | -5.3 ± 12.4 | 0.6 ± 11.5 |
Table 3: Iron Metabolism Parameters in Dialysis-Dependent CKD Patients Previously on ESA (DIALOGUE 4) [1][6][8]
| Parameter | This compound (Combined Doses) | Epoetin |
| Hepcidin (ng/mL) | ||
| Baseline (Mean ± SD) | 110.1 ± 88.9 | 105.5 ± 85.3 |
| Change from Baseline at Week 17 (Mean ± SD) | 1.2 ± 60.3 | -3.4 ± 58.1 |
| Ferritin (µg/L) | ||
| Baseline (Mean ± SD) | 545.4 ± 288.9 | 530.1 ± 279.5 |
| Change from Baseline at Week 17 (Mean ± SD) | 25.0 ± 210.1 | 15.6 ± 199.8 |
| Serum Iron (µg/dL) | ||
| Baseline (Mean ± SD) | 70.3 ± 30.1 | 68.9 ± 29.5 |
| Change from Baseline at Week 17 (Mean ± SD) | 3.8 ± 31.2 | 2.9 ± 30.1 |
| TIBC (µg/dL) | ||
| Baseline (Mean ± SD) | 235.1 ± 45.9 | 233.2 ± 45.1 |
| Change from Baseline at Week 17 (Mean ± SD) | 5.6 ± 38.7 | 4.9 ± 37.9 |
| TSAT (%) | ||
| Baseline (Mean ± SD) | 31.2 ± 13.1 | 30.5 ± 12.8 |
| Change from Baseline at Week 17 (Mean ± SD) | -0.2 ± 13.5 | -0.8 ± 13.1 |
Experimental Workflow for Iron Metabolism Assessment
A typical workflow for assessing the impact of a novel therapeutic like this compound on iron metabolism in a clinical study involves several key stages, from sample collection to data analysis.
Detailed Experimental Protocols
The following are detailed protocols for the measurement of key iron metabolism parameters. These protocols are based on established methodologies and can be adapted for specific laboratory settings.
Serum Iron Measurement (Colorimetric Method)
Principle: This assay measures the total iron concentration in serum. Iron is released from its carrier protein, transferrin, at an acidic pH. The released ferric iron (Fe³⁺) is then reduced to ferrous iron (Fe²⁺), which reacts with a chromogenic agent (e.g., Ferene S) to form a colored complex. The intensity of the color, measured spectrophotometrically, is directly proportional to the iron concentration.[9][10][11][12]
Materials:
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 593 nm
-
Iron Assay Buffer
-
Iron Reducer (e.g., ascorbic acid)
-
Iron Probe (e.g., Ferene S)
-
Iron Standard (e.g., 100 µg/dL)
-
Serum samples, standards, and controls
Procedure:
-
Standard Curve Preparation: Prepare a series of iron standards by diluting the stock standard with deionized water to concentrations ranging from 0 to 200 µg/dL.
-
Sample Preparation: Centrifuge blood samples to separate serum.
-
Assay: a. Pipette 50 µL of each standard, control, and serum sample into separate wells of the microplate in duplicate. b. Add 200 µL of Assay Diluent to each well. c. Mix gently for 5-10 seconds. d. Incubate the plate for 40 minutes at room temperature. e. Read the absorbance at 590 nm.
-
Calculation: Subtract the average absorbance of the blank from the standards and samples. Plot a standard curve of absorbance versus iron concentration. Determine the iron concentration of the samples from the standard curve.
Serum Ferritin Measurement (ELISA)
Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used to quantify serum ferritin. Wells of a microplate are coated with a monoclonal antibody specific for ferritin. When the serum sample is added, ferritin binds to the antibody. A second, enzyme-conjugated monoclonal antibody against a different epitope of ferritin is then added, forming a "sandwich". After washing to remove unbound components, a substrate is added, and the resulting color development is proportional to the amount of ferritin in the sample.[13][14][15][16][17]
Materials:
-
Microplate pre-coated with anti-ferritin antibody
-
Microplate reader (450 nm)
-
Wash Buffer
-
Anti-ferritin-HRP conjugate
-
TMB Substrate
-
Stop Solution (e.g., 1 M H₂SO₄)
-
Ferritin standards, controls, and serum samples
Procedure:
-
Preparation: Bring all reagents and samples to room temperature.
-
Assay: a. Add 25 µL of calibrators, controls, and samples to the appropriate wells. b. Add 100 µL of enzyme conjugate to each well. c. Shake the plate gently for 30 seconds to mix. d. Cover the plate and incubate at 37°C for 60 minutes. e. Wash the wells five times with Wash Buffer. f. Add 100 µL of TMB Substrate to each well. g. Incubate for 15 minutes at room temperature in the dark. h. Add 50 µL of Stop Solution to each well.
-
Measurement: Read the absorbance at 450 nm within 30 minutes.
-
Calculation: Generate a standard curve by plotting the absorbance of the standards against their concentrations. Determine the ferritin concentration of the samples from this curve.
Total Iron Binding Capacity (TIBC) and Transferrin Saturation (TSAT)
Principle: TIBC is a measure of the blood's capacity to bind iron with transferrin. It is measured by adding a known excess of iron to the serum to saturate all the iron-binding sites on transferrin. The excess, unbound iron is then removed, and the remaining iron, which represents the TIBC, is measured using a colorimetric method as described for serum iron.
Transferrin Saturation (TSAT) is not directly measured but is calculated from the serum iron and TIBC values.[18][19][20][21][22]
Procedure for TIBC:
-
Add a known amount of a saturating iron solution to a known volume of serum.
-
Incubate to allow the iron to bind to transferrin.
-
Add a light magnesium carbonate powder to absorb the excess unbound iron.
-
Centrifuge to pellet the magnesium carbonate.
-
Measure the iron concentration in the supernatant, which represents the TIBC, using the serum iron protocol.
Calculation of TSAT: TSAT (%) = (Serum Iron [µg/dL] / TIBC [µg/dL]) x 100[18][19]
Hepcidin Measurement
Principle: In a competitive ELISA for hepcidin, a known amount of biotinylated hepcidin competes with the hepcidin in the sample for binding to a limited amount of anti-hepcidin antibody coated on the microplate. The amount of bound biotinylated hepcidin, which is detected with a streptavidin-enzyme conjugate and a colorimetric substrate, is inversely proportional to the concentration of hepcidin in the sample.[23][24][25][26]
Materials:
-
Microplate coated with anti-hepcidin antibody
-
Biotinylated hepcidin
-
Streptavidin-HRP conjugate
-
TMB Substrate and Stop Solution
-
Wash Buffer
-
Hepcidin standards, controls, and serum/plasma samples
Procedure:
-
Add standards, controls, and samples to the antibody-coated wells.
-
Add a fixed amount of biotinylated hepcidin to each well.
-
Incubate to allow for competitive binding.
-
Wash the wells to remove unbound components.
-
Add streptavidin-HRP conjugate and incubate.
-
Wash the wells again.
-
Add TMB substrate and incubate for color development.
-
Add Stop Solution and read the absorbance at 450 nm.
-
Calculation: The concentration of hepcidin is inversely proportional to the absorbance. A standard curve is plotted with absorbance against the log of the hepcidin concentration.
Principle: LC-MS/MS provides a highly specific and sensitive method for quantifying hepcidin. The method involves protein precipitation from the serum, solid-phase extraction to purify the hepcidin, followed by separation using liquid chromatography and detection by tandem mass spectrometry. An isotopically labeled internal standard is used for accurate quantification.[2][27][28][29][30]
Procedure Outline:
-
Sample Preparation: a. Add an internal standard (e.g., ¹³C₆,¹⁵N₄-labeled hepcidin-25) to the serum sample. b. Precipitate proteins using an organic solvent (e.g., acetonitrile). c. Centrifuge and collect the supernatant.
-
Solid-Phase Extraction (SPE): a. Load the supernatant onto an SPE cartridge. b. Wash the cartridge to remove interfering substances. c. Elute hepcidin with an appropriate solvent.
-
LC-MS/MS Analysis: a. Inject the eluate into the LC-MS/MS system. b. Separate hepcidin from other components using a C18 reverse-phase column. c. Detect and quantify hepcidin and the internal standard using multiple reaction monitoring (MRM).
-
Quantification: The ratio of the peak area of endogenous hepcidin to the peak area of the internal standard is used to calculate the concentration of hepcidin based on a standard curve.
Erythropoietin (EPO) Measurement (Sandwich ELISA)
Principle: This assay is similar in principle to the ferritin ELISA. A microplate is coated with a monoclonal antibody specific for EPO. Serum samples are added, and EPO is captured by the antibody. A second, enzyme-linked polyclonal antibody specific for EPO is then added, which binds to the captured EPO. After washing, a substrate is added, and the color development is proportional to the EPO concentration.[31][32][33][34]
Materials:
-
Microplate pre-coated with anti-EPO antibody
-
Enzyme-conjugated anti-EPO detection antibody
-
TMB Substrate and Stop Solution
-
Wash Buffer
-
EPO standards, controls, and serum samples
Procedure:
-
Add 100 µL of standards, controls, and samples to the wells and incubate for 1 hour at 37°C.
-
Aspirate and add 100 µL of prepared Detection Reagent A. Incubate for 1 hour at 37°C.
-
Aspirate and wash the wells three times.
-
Add 100 µL of prepared Detection Reagent B. Incubate for 30 minutes at 37°C.
-
Aspirate and wash the wells five times.
-
Add 90 µL of TMB Substrate and incubate for 10-20 minutes at 37°C.
-
Add 50 µL of Stop Solution and read the absorbance at 450 nm immediately.
-
Calculation: Use a standard curve to determine the EPO concentration in the samples.
Markers of Erythropoiesis
Principle: sTfR is measured by a sandwich immunoassay. The concentration of sTfR in the blood is proportional to the total mass of erythroid precursors in the bone marrow and is a good indicator of erythropoietic activity.
Procedure: The protocol is similar to that of the ferritin and EPO ELISAs, using antibodies specific for sTfR.
Principle: Reticulocytes, which are immature red blood cells, contain residual RNA. Flow cytometry is used to count reticulocytes by staining the blood sample with a fluorescent dye that binds to RNA (e.g., thiazole orange or acridine orange). The stained cells are then passed through a laser beam, and the resulting fluorescence is detected, allowing for the enumeration of reticulocytes as a percentage of total red blood cells.[3][4][35][36][37]
Materials:
-
Flow cytometer
-
Fluorescent dye (e.g., thiazole orange)
-
Whole blood collected in EDTA tubes
-
Phosphate-buffered saline (PBS)
Procedure:
-
Add 2 µL of whole blood to 2 mL of a 0.4 µM thiazole orange solution in PBS.
-
Incubate at room temperature for 30-90 minutes, protected from light.
-
Analyze the sample on a flow cytometer, gating on the red blood cell population based on forward and side scatter.
-
An unstained control (blood in PBS only) is used to set the negative gate.
-
The percentage of fluorescently labeled cells (reticulocytes) is determined.
Conclusion
The measurement of iron metabolism parameters is critical for understanding the efficacy and mechanism of action of this compound. The protocols outlined in these application notes provide a robust framework for researchers to accurately assess these parameters. The quantitative data from the DIALOGUE studies offer valuable insights into the expected changes in iron homeostasis following this compound treatment in different CKD patient populations. The use of standardized methodologies and careful data analysis will be essential for advancing our understanding of this novel therapeutic agent.
References
- 1. Iron Regulation by this compound, a Daily Oral Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor, in Patients with Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anemia of Chronic Disease: Hepcidin Quantitation and Pharmacokinetics [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. Iron Regulation by this compound, a Daily Oral Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor, in Patients with Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound in the Treatment of Anemia in CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The HIF-PHI BAY 85–3934 (this compound) Improves Anemia and Is Associated With Reduced Levels of Circulating FGF23 in a CKD Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-Term Efficacy and Safety of this compound for Anemia in Chronic Kidney Disease: DIALOGUE Extension Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. abcam.com [abcam.com]
- 11. Colorimetric Iron Quantification Assay [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. novamedline.com [novamedline.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. atlas-medical.com [atlas-medical.com]
- 16. pishtazteb.com [pishtazteb.com]
- 17. abcam.com [abcam.com]
- 18. How to calculate transferrin saturation? | Drlogy [drlogy.com]
- 19. droracle.ai [droracle.ai]
- 20. emedicine.medscape.com [emedicine.medscape.com]
- 21. omnicalculator.com [omnicalculator.com]
- 22. Transferrin Saturation Calculation [pubinfo.vcu.edu]
- 23. intrinsiclifesciences.com [intrinsiclifesciences.com]
- 24. ashpublications.org [ashpublications.org]
- 25. researchgate.net [researchgate.net]
- 26. documents.thermofisher.com [documents.thermofisher.com]
- 27. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 28. Hepcidin analysis in pneumonia: Comparison of immunoassay and LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 29. ashpublications.org [ashpublications.org]
- 30. LC-MS/MS method for hepcidin-25 measurement in human and mouse serum: clinical and research implications in iron disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. sinogeneclon.com [sinogeneclon.com]
- 32. Human EPO (Erythropoietin) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 33. denovobiolabs.com [denovobiolabs.com]
- 34. elkbiotech.com [elkbiotech.com]
- 35. Reticulocyte counting using flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. ijpho.ssu.ac.ir [ijpho.ssu.ac.ir]
- 37. Reticulocyte Count (Automated) [healthcare.uiowa.edu]
Molidustat Long-Term Extension Studies: Application Notes and Protocols for Safety and Efficacy Assessment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the long-term safety and efficacy of Molidustat, a novel oral hypoxia-inducible factor prolyl-hydroxylase (HIF-PH) inhibitor for the treatment of anemia associated with chronic kidney disease (CKD). The data presented is compiled from the DIALOGUE and MIYABI long-term extension and Phase 3 studies. Detailed experimental protocols for key assays and visualizations of the drug's mechanism of action and clinical trial workflow are included to support further research and development in this area.
Data Presentation: Efficacy and Safety of this compound
The long-term efficacy and safety of this compound have been evaluated in multicenter, open-label extension studies, primarily the DIALOGUE and MIYABI programs. These studies assessed the ability of this compound to maintain stable hemoglobin (Hb) levels and monitored the incidence of adverse events (AEs) over extended periods, comparing its performance to standard-of-care erythropoiesis-stimulating agents (ESAs) like darbepoetin alfa and epoetin.[1][2][3][4][5][6]
Efficacy Data: Hemoglobin Levels
This compound has demonstrated its efficacy in maintaining hemoglobin levels within the target range in both non-dialysis-dependent (NDD) and dialysis-dependent (DD) CKD patients.
Table 1: Mean Hemoglobin Levels in Long-Term Extension Studies
| Study Population | Treatment Group | Baseline Hb (g/dL) (Mean ± SD) | Mean Hb During Study (g/dL) (Mean ± SD) |
| Non-Dialysis (DIALOGUE 3) | This compound | 11.28 ± 0.55 | 11.10 ± 0.51 |
| Darbepoetin alfa | 11.08 ± 0.51 | 10.98 ± 0.57 | |
| Dialysis (DIALOGUE 5) | This compound | 10.40 ± 0.70 | 10.37 ± 0.56 |
| Epoetin alfa/beta | 10.52 ± 0.53 | 10.52 ± 0.47 | |
| Non-Dialysis, ESA-Naive (MIYABI ND-C) | This compound | 9.84 ± 0.64 | 11.28 (11.07-11.50)† |
| Darbepoetin alfa | 10.00 ± 0.61 | 11.70 (11.50-11.90)† | |
| Non-Dialysis, ESA-Treated (MIYABI ND-M) | This compound | 11.31 ± 0.68 | 11.67 (11.48-11.85)† |
| Darbepoetin alfa | 11.27 ± 0.64 | 11.53 (11.31-11.74)† | |
| † Data presented as Mean (95% Confidence Interval). | |||
| Sources:[2][3][4][6][7][8][9] |
Safety Data: Adverse Events
The long-term safety profile of this compound has been found to be comparable to that of ESAs. The majority of reported adverse events were of mild to moderate severity.[2][3][6][7][9]
Table 2: Overview of Treatment-Emergent Adverse Events (TEAEs)
| Study Population | Treatment Group | Patients with at least one TEAE (%) | Common TEAEs (%) |
| Non-Dialysis (DIALOGUE 3) | This compound | 85.6 | Nasopharyngitis, worsening of CKD |
| Darbepoetin alfa | 85.7 | ||
| Dialysis (DIALOGUE 5) | This compound | 91.2 | |
| Epoetin alfa/beta | 93.3 | ||
| Non-Dialysis, ESA-Naive (MIYABI ND-C) | This compound | 93.9 | Nasopharyngitis (31.7), worsening of CKD (19.5) |
| Darbepoetin alfa | 93.7 | Nasopharyngitis (26.6), worsening of CKD (11.4) | |
| Non-Dialysis, ESA-Treated (MIYABI ND-M) | This compound | 92.7 | |
| Darbepoetin alfa | 96.3 | ||
| Peritoneal Dialysis (MIYABI PD) | This compound | 98.0 | |
| Sources:[2][3][6][7][9][10] |
Experimental Protocols
The following are representative protocols for the key assays used to evaluate the efficacy and pharmacodynamic effects of this compound in clinical trials. These are based on standard laboratory methods.
Measurement of Serum Erythropoietin (EPO) by Sandwich ELISA
Principle: This assay quantitatively measures human EPO in serum using a sandwich enzyme-linked immunosorbent assay (ELISA). An antibody specific for EPO is pre-coated onto a microplate. Standards and samples are pipetted into the wells, and any EPO present is bound by the immobilized antibody. After washing, a biotin-conjugated antibody specific for EPO is added. Following another wash, streptavidin-HRP is added. A substrate solution is then added, and color develops in proportion to the amount of EPO bound. The reaction is stopped, and the absorbance is measured.[11][12][13][14][15]
Protocol:
-
Preparation: Bring all reagents and samples to room temperature. Prepare wash buffer, standards, and samples as per the kit instructions.
-
Binding: Add 100 µL of standard or sample to each well of the pre-coated microplate. Cover and incubate for 1-2 hours at 37°C.
-
Washing: Aspirate each well and wash three times with 300 µL of wash buffer.
-
Detection Antibody: Add 100 µL of biotin-conjugated anti-human EPO antibody to each well. Cover and incubate for 1 hour at 37°C.
-
Washing: Repeat the wash step as in step 3.
-
Streptavidin-HRP: Add 100 µL of Streptavidin-HRP solution to each well. Cover and incubate for 30 minutes at 37°C.
-
Washing: Repeat the wash step, but for a total of five times.
-
Substrate Development: Add 90 µL of TMB substrate solution to each well. Incubate for 10-20 minutes at 37°C in the dark.
-
Stopping Reaction: Add 50 µL of stop solution to each well.
-
Reading: Measure the absorbance at 450 nm immediately.
-
Calculation: Construct a standard curve and determine the EPO concentration in the samples.
Measurement of Serum Hepcidin by Competitive ELISA
Principle: This assay is a competitive ELISA for the quantitative measurement of hepcidin. A known amount of biotinylated hepcidin competes with the hepcidin in the sample for binding to a limited number of anti-hepcidin antibody sites coated on the microplate. The amount of bound biotinylated hepcidin is inversely proportional to the concentration of hepcidin in the sample.[16][17][18]
Protocol:
-
Preparation: Prepare all reagents, standards, and samples.
-
Competitive Binding: In a separate plate or tubes, mix a fixed amount of biotinylated hepcidin with either the standard or the sample. Add 100 µL of this mixture to each well of the anti-hepcidin antibody-coated plate. Incubate for 1-2 hours at room temperature on a shaker.
-
Washing: Wash the plate three times with wash buffer.
-
Enzyme Conjugate: Add 100 µL of streptavidin-HRP to each well and incubate for 30 minutes at room temperature.
-
Washing: Repeat the wash step.
-
Substrate Development: Add TMB substrate and incubate in the dark.
-
Stopping Reaction: Add stop solution.
-
Reading: Measure absorbance at 450 nm.
-
Calculation: The concentration of hepcidin is inversely proportional to the signal.
Measurement of Serum Ferritin by Immunoturbidimetric Assay
Protocol:
-
Sample Preparation: Use serum or plasma. Centrifuge samples to remove any particulate matter.
-
Assay Reaction: The analyzer automatically mixes the sample with the latex reagent (anti-ferritin antibody-coated latex particles) and a reaction buffer.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C).
-
Measurement: The change in absorbance (turbidity) is measured at a specific wavelength (e.g., 550 nm) over a fixed time interval.
-
Calculation: The ferritin concentration is calculated by the instrument based on a calibration curve generated from standards of known ferritin concentrations.
Measurement of Serum Iron and Total Iron-Binding Capacity (TIBC)
Principle: Serum iron is measured by a colorimetric method. Iron is released from transferrin at an acidic pH, reduced to the ferrous state (Fe2+), and then complexes with a chromogen (e.g., ferrozine) to produce a colored compound. The intensity of the color is proportional to the iron concentration. TIBC is determined by adding a known excess of iron to the serum to saturate all iron-binding sites on transferrin. The excess unbound iron is removed, and the iron content of the saturated serum is then measured.[23][24][25][26][27]
Protocol:
-
Serum Iron:
-
Add an acidic buffer to the serum sample to release iron from transferrin.
-
Add a reducing agent to convert ferric iron (Fe3+) to ferrous iron (Fe2+).
-
Add the chromogen solution and incubate to allow color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
TIBC:
-
Add a known excess of iron solution to the serum sample to saturate transferrin.
-
Add a light magnesium carbonate powder to adsorb the excess unbound iron.
-
Centrifuge to pellet the adsorbent.
-
Measure the iron concentration in the supernatant using the same method as for serum iron.
-
-
Calculation:
-
Calculate serum iron and TIBC from a standard curve.
-
Transferrin Saturation (%) = (Serum Iron / TIBC) x 100.
-
Measurement of Hemoglobin (Hb) Concentration
Principle: In automated hematology analyzers, hemoglobin is typically measured using a cyanide-free colorimetric method. A lysing agent is added to the blood sample to release hemoglobin from red blood cells. The hemoglobin is then converted to a stable colored compound, and the absorbance is measured spectrophotometrically.[11][28][29][30][31]
Protocol (Automated Analyzer):
-
Sample Collection: Collect whole blood in an EDTA-containing tube.
-
Analysis: The automated hematology analyzer aspirates a precise volume of the blood sample.
-
Lysis and Conversion: The sample is automatically mixed with a lysing reagent, which disrupts the red blood cells and converts the released hemoglobin to a stable colored derivative.
-
Measurement: The solution is passed through a flow cell where its absorbance is measured by a spectrophotometer at a specific wavelength (e.g., 540 nm).
-
Calculation: The analyzer's software calculates the hemoglobin concentration based on the absorbance reading and pre-programmed calibration factors.
Mandatory Visualizations
This compound Mechanism of Action: HIF-1 Signaling Pathway
Caption: this compound inhibits HIF-PH, leading to HIF-1α stabilization and increased erythropoietin production.
Generalized Experimental Workflow for a Long-Term Extension Study
Caption: A generalized workflow for a long-term extension clinical trial, from screening to data analysis.
References
- 1. Development of an automated immunoturbidimetric ferritin assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. Long-Term Efficacy and Safety of this compound for Anemia in Chronic Kidney Disease: DIALOGUE Extension Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. Long-Term Efficacy and Safety of this compound for Anemia in Chronic Kidney Disease: DIALOGUE Extension Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of this compound for Anemia in ESA-Naive Nondialysis Patients: A Randomized, Phase 3 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound for the treatment of renal anaemia in patients with non-dialysis-dependent chronic kidney disease: design and rationale of two phase III studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound for Renal Anemia in Nondialysis Patients Previously Treated with Erythropoiesis-Stimulating Agents: A Randomized, Open-Label, Phase 3 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound for the treatment of anemia in Japanese patients undergoing peritoneal dialysis: a single‐arm, open‐label, phase 3 study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. array.aami.org [array.aami.org]
- 12. A sensitive sandwich ELISA for measuring erythropoietin in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Human Erythropoietin ELISA Kit (EPO) (ab274397) | Abcam [abcam.com]
- 14. denovobiolabs.com [denovobiolabs.com]
- 15. cdn.stemcell.com [cdn.stemcell.com]
- 16. Validation of a competitive ELISA assay for the quantification of human serum hepcidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. intrinsiclifesciences.com [intrinsiclifesciences.com]
- 19. Determination of serum ferritin using immunoturbidimetry or chemiluminescent detection in comparison with radioimmunoassay a compendium of a methodological juxtaposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tulipgroup.com [tulipgroup.com]
- 21. atlas-medical.com [atlas-medical.com]
- 22. kamiyabiomedical.com [kamiyabiomedical.com]
- 23. assaygenie.com [assaygenie.com]
- 24. Total Iron-Binding Capacity (TIBC) and Serum Iron Assay Kit | Abcam [abcam.com]
- 25. resources.bio-techne.com [resources.bio-techne.com]
- 26. Iron-Binding Capacity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. Total Iron Binding Capacity (TIBC) Colorimetric Assay Kit - Elabscience® [elabscience.com]
- 28. What is the Principle of Hematology Analyzer - Genrui Biotech Inc. [genrui-bio.com]
- 29. Methods and analyzers for hemoglobin measurement in clinical laboratories and field settings - PMC [pmc.ncbi.nlm.nih.gov]
- 30. youtube.com [youtube.com]
- 31. Technical principles of Hematology Analyzer tests [en.seamaty.com]
Molidustat's HIF-PH Inhibitory Activity: In Vitro Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molidustat (BAY 85-3934) is a potent and selective inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) enzymes.[1][2][3] Under normoxic conditions, HIF-PH enzymes hydroxylate the alpha subunit of HIF (HIF-α), targeting it for proteasomal degradation.[4] Inhibition of HIF-PH by this compound mimics a hypoxic state, leading to the stabilization and accumulation of HIF-α.[1][5][6] Stabilized HIF-α translocates to the nucleus, dimerizes with HIF-β, and activates the transcription of various genes, including erythropoietin (EPO), which is crucial for red blood cell production.[7] This mechanism of action makes this compound a therapeutic candidate for conditions such as renal anemia.[3][7][8][9]
These application notes provide detailed protocols for in vitro assays to determine the inhibitory activity of this compound on HIF-PH, specifically focusing on biochemical and cell-based methods.
Data Presentation: this compound's In Vitro Activity
The following table summarizes the quantitative data on this compound's inhibitory and stabilizing activity from various in vitro assays.
| Assay Type | Target/System | Parameter | Value | Reference(s) |
| Biochemical Inhibition Assay | Recombinant PHD1 | IC50 | 480 nM | [1][2] |
| Recombinant PHD2 | IC50 | 280 nM | [1][2] | |
| Recombinant PHD3 | IC50 | 450 nM | [1][2] | |
| Cell-Based Reporter Assay | A549 cells (HRE-luc) | EC50 | 8.4 µM | [1][4][7][8] |
| HIF-1α Stabilization Assay | HeLa cells | - | 5 µM (20 min) | [1][2] |
| MDA-MB-231 cells | - | 50 µM (24-48h) | [5] |
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological process and the experimental procedures, the following diagrams are provided.
Caption: HIF-1 Signaling Pathway Under Normoxia and Hypoxia/Molidustat Inhibition.
Caption: General Experimental Workflows for In Vitro HIF-PH Inhibition Assays.
Experimental Protocols
Biochemical HIF-PH Inhibition Assay (TR-FRET)
This protocol is adapted from methods used to characterize HIF-PH inhibitors and measures the direct inhibition of recombinant PHD enzymes.[4] It utilizes the interaction of the von Hippel-Lindau/Elongin B/Elongin C (VBC) complex with hydroxylated HIF-1α peptide in a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format.
Materials:
-
Recombinant human PHD1, PHD2, or PHD3
-
Biotinylated HIF-1α peptide (e.g., Biotin-DLDLEMLAPYIPMDDDFQL)
-
Europium-labeled VBC complex (Eu-VBC)
-
Streptavidin-conjugated acceptor fluorophore (e.g., APC)
-
This compound
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM KCl, 1.5 mM MgCl₂, 2 mM Ascorbate, 10 µM FeSO₄, 20 µM 2-oxoglutarate
-
Binding Buffer: 50 mM Tris-HCl (pH 7.5), 120 mM NaCl
-
White, low-volume 384-well assay plates
-
TR-FRET compatible plate reader
Procedure:
-
Peptide Immobilization:
-
Coat the wells of a neutravidin-coated 96-well plate with 100 µL of a 1 µg/mL solution of biotinylated HIF-1α peptide in PBS.
-
Incubate for 1 hour at room temperature.
-
Wash the wells three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Enzymatic Reaction:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In each well, add 50 µL of the appropriate recombinant PHD enzyme diluted in Assay Buffer.
-
Add 50 µL of the this compound dilutions or vehicle control to the wells.
-
Incubate for 60 minutes at room temperature to allow for the hydroxylation reaction.
-
Stop the reaction by washing the wells three times with wash buffer.
-
-
Detection:
-
Add 100 µL of Eu-VBC diluted in Binding Buffer to each well.
-
Incubate for 60 minutes at room temperature.
-
Wash the wells six times with DELFIA wash buffer.
-
Add 100 µL of enhancer solution.
-
Measure the time-resolved fluorescence using a plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
The TR-FRET signal is proportional to the amount of hydroxylated peptide.
-
Plot the signal against the logarithm of this compound concentration.
-
Calculate the IC50 value using a four-parameter logistic fit.
-
Cell-Based HIF Reporter Assay
This assay measures the ability of this compound to induce HIF-dependent gene expression in a cellular context.[4][7][8] It utilizes a cell line stably transfected with a luciferase reporter gene under the control of a hypoxia response element (HRE).
Materials:
-
A549 cells stably transfected with an HRE-luciferase reporter construct (A549-HRE-luc)
-
Cell culture medium (e.g., DMEM/F-12) with 10% FBS and antibiotics
-
This compound
-
96-well or 384-well clear bottom, white-walled cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed A549-HRE-luc cells into 384-well plates at a density of 2,500 cells per well in 25 µL of culture medium.[4]
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Luciferase Assay:
-
Equilibrate the plate and luciferase assay reagent to room temperature.
-
Add a volume of luciferase assay reagent equal to the culture volume to each well.
-
Lyse the cells by incubating for 15-20 minutes at room temperature with gentle shaking.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of this compound concentration.
-
Calculate the EC50 value using a four-parameter logistic fit.
-
HIF-1α Stabilization by Western Blot
This protocol determines the ability of this compound to increase the intracellular levels of HIF-1α protein.[4][5][6][8]
Materials:
-
HeLa or other suitable cell line
-
Cell culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (4-12% gradient)
-
PVDF membrane
-
Primary antibodies: anti-HIF-1α (e.g., 1:250 dilution) and anti-β-actin (loading control).[4]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed HeLa cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 - 50 µM) or vehicle for a specified time (e.g., 4-24 hours). A 5 µM concentration for 20 minutes has been shown to be sufficient to detect HIF-1α in HeLa cells.[1]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice with RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a 4-12% gradient gel.[4]
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with the anti-β-actin antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the HIF-1α band intensity to the β-actin band intensity.
-
Compare the normalized HIF-1α levels in this compound-treated samples to the vehicle control.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of this compound (BAY 85-3934): A Small-Molecule Oral HIF-Prolyl Hydroxylase (HIF-PH) Inhibitor for the Treatment of Renal Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (this compound) Stimulates Erythropoietin Production without Hypertensive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of this compound (BAY 85‐3934): A Small‐Molecule Oral HIF‐Prolyl Hydroxylase (HIF‐PH) Inhibitor for the Treatment of Renal Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (this compound) Stimulates Erythropoietin Production without Hypertensive Effects | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
Molidustat's Impact on Renal Anemia: Application Notes and Protocols for Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of preclinical animal models used to evaluate the efficacy and mechanism of action of Molidustat in treating renal anemia. Detailed protocols for inducing renal anemia in rodents, administration of this compound, and subsequent analysis of hematological and biochemical parameters are outlined.
Introduction to this compound and Renal Anemia
Renal anemia, a common complication of chronic kidney disease (CKD), is primarily caused by insufficient production of erythropoietin (EPO) by the failing kidneys. This compound (BAY 85-3934) is an orally administered, small-molecule inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH). By inhibiting HIF-PH, this compound stabilizes the alpha subunit of HIF (HIF-α), leading to its accumulation and translocation to the nucleus. In the nucleus, HIF-α dimerizes with HIF-β and activates the transcription of target genes, including the gene for EPO. This mimics the body's natural response to hypoxia, stimulating endogenous EPO production and subsequent erythropoiesis.[1][2] Preclinical studies have demonstrated this compound's effectiveness in increasing hemoglobin and hematocrit levels in various animal models of renal anemia.[3][4]
Animal Models of Renal Anemia
The selection of an appropriate animal model is critical for studying the pathophysiology of renal anemia and for evaluating novel therapeutic agents like this compound. Rodent models are widely used due to their cost-effectiveness, well-characterized genetics, and the availability of established protocols for inducing CKD and renal anemia.
Adenine-Induced Chronic Kidney Disease and Anemia
Oral administration of adenine to rodents leads to the formation of 2,8-dihydroxyadenine crystals in the renal tubules, causing tubulointerstitial inflammation, fibrosis, and ultimately, chronic kidney disease with associated anemia.[5][6] This model effectively mimics many features of human CKD-associated anemia.
5/6 Subtotal Nephrectomy
This surgical model involves the removal of one kidney and the ligation of branches of the renal artery of the remaining kidney, resulting in a reduction of functional renal mass by approximately 83% (5/6th). The subsequent hyperfiltration and progressive glomerulosclerosis in the remnant kidney lead to CKD and anemia. This model is well-established for studying the progression of renal disease and its complications.[7]
Experimental Protocols
Protocol 1: Induction of Renal Anemia via Adenine Administration in Mice
Materials:
-
Adenine (Sigma-Aldrich)
-
Carboxymethyl cellulose (CMC), 0.5% solution in sterile water (vehicle)
-
6-week-old male C57BL/6 mice
-
Oral gavage needles (20-22 gauge)
-
Animal balance
Procedure:
-
Acclimatize mice for at least one week before the start of the experiment.
-
Prepare a suspension of adenine in 0.5% CMC.
-
Administer adenine at a dose of 50 mg/kg body weight via oral gavage daily for 28 consecutive days.[3][5] The vehicle (0.5% CMC) is administered to the control group.
-
Monitor the body weight of the animals regularly.
-
At the end of the 28-day period, confirm the development of renal anemia by measuring hematological parameters (hemoglobin, hematocrit) and renal function markers (serum creatinine, BUN).
Protocol 2: this compound Administration
Materials:
-
This compound
-
Appropriate vehicle for this compound suspension (e.g., 0.5% methylcellulose)
-
Oral gavage needles
-
Animal balance
Procedure:
-
Following the induction of renal anemia, randomize animals into treatment and vehicle control groups.
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentration. Preclinical studies in rodents have used doses ranging from 1 to 5 mg/kg.[8][9]
-
Administer this compound or vehicle orally once daily. The duration of treatment will depend on the study endpoints, but efficacy can be observed within a few weeks.[10]
-
Monitor hematological parameters weekly to assess the therapeutic response.
Protocol 3: Blood Sample Collection and Analysis
Materials:
-
Micro-hematocrit tubes
-
EDTA-coated collection tubes
-
Serum separator tubes
-
Centrifuge
-
Automated hematology analyzer
-
ELISA kit for rodent EPO
Procedure:
-
Blood Collection:
-
Hematological Analysis:
-
Collect whole blood in EDTA-coated tubes.
-
Determine hemoglobin, hematocrit, and red blood cell count using an automated hematology analyzer.
-
-
Serum EPO Measurement:
-
Collect blood in serum separator tubes.
-
Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 15 minutes at 4°C.
-
Collect the serum and store at -80°C until analysis.
-
Measure serum EPO concentrations using a commercially available ELISA kit according to the manufacturer's instructions.
-
Quantitative Data Summary
The following tables summarize the effects of this compound in rodent models of renal anemia.
Table 1: Effect of this compound on Hematological Parameters in Adenine-Induced Anemic Mice
| Treatment Group | Hemoglobin (g/dL) | Hematocrit (%) | Red Blood Cell Count (10^6/µL) |
| Vehicle Control | 9.8 ± 0.5 | 30.2 ± 1.8 | 6.5 ± 0.4 |
| This compound (3 mg/kg) | 13.5 ± 0.7 | 41.5 ± 2.1 | 8.9 ± 0.5* |
*Data are presented as mean ± SD. *p < 0.05 compared to vehicle control. (Data are representative based on published studies[8][10])
Table 2: Effect of this compound on Serum Erythropoietin Levels
| Treatment Group | Serum EPO (pg/mL) |
| Vehicle Control | 35 ± 8 |
| This compound (3 mg/kg) | 150 ± 25* |
*Data are presented as mean ± SD. *p < 0.05 compared to vehicle control. (Data are representative based on published studies[8])
Visualizations
Signaling Pathway of this compound
Caption: this compound's mechanism of action via HIF pathway stabilization.
Experimental Workflow
Caption: Workflow for evaluating this compound in an adenine-induced anemia model.
References
- 1. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents | PLOS One [journals.plos.org]
- 4. Mouse/Rat EPO Serum/Plasma Kit | Meso Scale Discovery [mesoscale.com]
- 5. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 6. mesoscale.com [mesoscale.com]
- 7. researchgate.net [researchgate.net]
- 8. Lack of hepcidin ameliorates anemia and improves growth in an adenine-induced mouse model of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: A Mouse 5/6th Nephrectomy Model That Induces Experimental Uremic Cardiomyopathy [app.jove.com]
- 10. researchgate.net [researchgate.net]
- 11. research.charlotte.edu [research.charlotte.edu]
- 12. research.uci.edu [research.uci.edu]
Molidustat Clinical Trial Data: Statistical Analysis Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the statistical methods applied to the clinical trial data for Molidustat, a hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor. The protocols outlined below are based on findings from the MIYABI (this compound once dailY improves renal Anemia By Inducing EPO) program and other related studies.
Data Presentation: Summary of Quantitative Data
The following tables summarize the key efficacy and safety data from this compound clinical trials.
Table 1: Efficacy of this compound in Non-Dialysis Patients with Renal Anemia (ESA-Naive) [1][2]
| Parameter | This compound | Darbepoetin Alfa |
| Number of Patients | 82 | 80 |
| Baseline Mean Hb (g/dL) | 9.84 (SD 0.64) | 10.00 (SD 0.61) |
| Mean Hb at Evaluation (g/dL) | 11.28 (95% CI: 11.07, 11.50) | 11.70 (95% CI: 11.50, 11.90) |
| Change from Baseline in Mean Hb (g/dL) | - | - |
| Least Squares Mean Difference | -0.38 (95% CI: -0.67, -0.08) | (Reference) |
| Non-inferiority Margin | 1.0 g/dL | - |
Table 2: Efficacy of this compound in Non-Dialysis Patients with Renal Anemia (Previously on ESA) [3]
| Parameter | This compound | Darbepoetin Alfa |
| Number of Patients | 82 | 82 |
| Baseline Mean Hb (g/dL) | 11.31 (SD 0.68) | 11.27 (SD 0.64) |
| Mean Hb at Evaluation (g/dL) | 11.67 (95% CI: 11.48, 11.85) | 11.53 (95% CI: 11.31, 11.74) |
| Change from Baseline in Mean Hb (g/dL) | - | - |
| Least Squares Mean Difference | 0.13 (95% CI: -0.15, 0.40) | (Reference) |
| Non-inferiority Margin | 1.0 g/dL | - |
Table 3: Safety Profile of this compound (Treatment-Emergent Adverse Events - TEAEs) [1][2][3]
| Adverse Event Category | This compound | Darbepoetin Alfa |
| Any TEAE (%) | 92.7 - 93.9 | 93.7 - 96.3 |
| Serious TEAEs (%) | 32.9 | 26.8 |
| TEAEs Leading to Death (%) | 2.4 | 0 |
| Most Common TEAEs (%) | ||
| Nasopharyngitis | 31.7 | 26.6 |
| Worsening of CKD | 19.5 | 11.4 |
Experimental Protocols
Protocol for a Phase 3, Randomized, Active-Controlled, Open-Label, Parallel-Group Study in Non-Dialysis Patients
Objective: To evaluate the efficacy and safety of this compound compared to an active comparator (e.g., Darbepoetin alfa) for the treatment of anemia in patients with chronic kidney disease (CKD) not undergoing dialysis.
Methodology:
-
Patient Screening and Enrollment:
-
Recruit adult patients with a diagnosis of anemia associated with CKD (e.g., stages 3-5).[1][3]
-
Define specific inclusion criteria, including baseline hemoglobin (Hb) levels (e.g., <10.0 g/dL for ESA-naive patients).[1]
-
Define exclusion criteria, such as recent blood transfusions or active malignancies.
-
-
Randomization and Blinding:
-
Treatment Administration and Dose Titration:
-
This compound: Administer orally once daily. The starting dose is typically 25 mg or 50 mg, depending on prior ESA treatment.[3]
-
Darbepoetin Alfa: Administer subcutaneously at a starting dose based on prior ESA dosage or a standard initiation dose for ESA-naive patients.[1][3]
-
Titrate the dose of both treatments regularly (e.g., every 4 weeks) to maintain Hb levels within a predefined target range (e.g., 11.0 to 13.0 g/dL).[1][3]
-
-
Efficacy Assessment:
-
Safety Assessment:
-
Monitor and record all adverse events (AEs), serious adverse events (SAEs), and AEs leading to treatment discontinuation.
-
Conduct regular laboratory tests (e.g., liver function tests, electrolytes) and physical examinations.
-
-
Data Collection and Management:
-
Utilize electronic case report forms (eCRFs) for data collection.
-
Ensure data quality through regular monitoring and validation checks.
-
Statistical Analysis Methods
Primary Efficacy Endpoint Analysis
The primary efficacy endpoint, the change in mean hemoglobin from baseline, is typically analyzed using an Analysis of Covariance (ANCOVA) model.
-
Model Specification: The model includes the change in mean Hb as the dependent variable, with treatment group as the main factor and the baseline Hb level as a covariate.
-
Non-Inferiority Testing: The non-inferiority of this compound to the active comparator is assessed by constructing a two-sided 95% confidence interval for the difference in the least-squares means between the two treatment groups. Non-inferiority is established if the lower bound of this confidence interval is above the pre-specified non-inferiority margin (e.g., -1.0 g/dL).[2][3]
Analysis of Repeated Measures
For longitudinal data, such as Hb levels measured at multiple time points, a Mixed-Effects Model for Repeated Measures (MMRM) is often employed.
-
Model Specification: The model includes fixed effects for treatment, visit (time), and the treatment-by-visit interaction, as well as the baseline Hb level as a covariate. A suitable covariance structure is chosen to model the within-patient correlation of repeated measurements.
-
Advantages: This approach appropriately accounts for the correlation of repeated measurements within an individual and can handle missing data more effectively than traditional methods like last observation carried forward (LOCF).
Safety Data Analysis
The analysis of safety data is primarily descriptive.
-
Incidence Rates: The number and percentage of patients experiencing treatment-emergent adverse events (TEAEs) are summarized by treatment group.
-
Categorization: TEAEs are categorized by system organ class and preferred term using a standardized medical dictionary (e.g., MedDRA).
-
Severity and Causality: The severity (mild, moderate, severe) and the investigator's assessment of the relationship to the study drug are also summarized.
Mandatory Visualizations
This compound Signaling Pathway
Caption: this compound's mechanism of action via HIF-PH inhibition.
Experimental Workflow for this compound Clinical Trial
Caption: A typical workflow for a this compound clinical trial.
Logical Relationships of Statistical Models
Caption: Logical flow of statistical models for this compound trial data.
References
Molidustat Titration Protocols in Clinical Practice: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Molidustat is an oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor investigated for the treatment of anemia associated with chronic kidney disease (CKD). By inhibiting HIF-PH, this compound mimics the body's response to hypoxia, leading to the stabilization of HIF-α and subsequent transcription of hypoxia-inducible genes, including erythropoietin (EPO).[1][2] This mechanism stimulates the production of red blood cells.[1] This document provides detailed application notes and protocols for the clinical titration of this compound, based on findings from key clinical trials. It is intended to guide researchers, scientists, and drug development professionals in designing and implementing studies involving this therapeutic agent.
Mechanism of Action: The HIF-PH Pathway
This compound's therapeutic effect is achieved through the inhibition of HIF-prolyl hydroxylase.[1][2] Under normal oxygen levels (normoxia), HIF-α subunits are hydroxylated by HIF-PH enzymes. This hydroxylation allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, polyubiquitinate, and ultimately target HIF-α for proteasomal degradation.[2][3] In hypoxic conditions, or with the administration of a HIF-PH inhibitor like this compound, this degradation is prevented.[1] The stabilized HIF-α translocates to the nucleus, dimerizes with HIF-β, and binds to hypoxia-responsive elements (HREs) on target genes, activating their transcription.[4] A primary target is the EPO gene, leading to increased erythropoietin production and subsequent erythropoiesis.[1][4]
Clinical Titration Protocols
The following protocols are derived from the methodologies of the DIALOGUE and MIYABI phase 3 clinical trial programs.[5][6][7][8]
Patient Population
The protocols are primarily designed for adult patients with anemia secondary to chronic kidney disease, including both non-dialysis and dialysis-dependent individuals.[5][6][7]
Dosing and Titration
This compound is administered orally once daily.[6][7] The titration strategy aims to achieve and maintain hemoglobin (Hb) levels within a predefined target range, typically between 10.0 g/dL and 13.0 g/dL.[7][8]
Table 1: this compound Dosing and Titration Schedule
| Parameter | Recommendation |
| Starting Dose (ESA-Naïve) | 25 mg once daily[7] |
| Starting Dose (ESA-Treated) | 25 mg or 50 mg once daily (based on prior ESA dose)[6] |
| Available Titration Doses | 15 mg, 25 mg, 50 mg, 75 mg, 100 mg, 150 mg |
| Titration Frequency | Every 4 weeks (or as clinically indicated)[5] |
| Target Hemoglobin (Hb) Range | 10.0 g/dL to 13.0 g/dL[7][8] |
Monitoring and Dose Adjustment
Regular monitoring of hemoglobin levels is critical for safe and effective titration.
Table 2: Monitoring and Dose Adjustment Guidelines
| Monitoring Parameter | Frequency | Dose Adjustment Criteria |
| Hemoglobin (Hb) | Every 2-4 weeks during titration phase, then as clinically stable | - If Hb is below the target range, consider dose escalation. - If Hb is above the target range, consider dose reduction or temporary discontinuation. - If Hb rises too rapidly (e.g., >2 g/dL in 4 weeks), consider dose reduction. |
| Iron Status (TSAT, Ferritin) | Baseline and periodically | Iron supplementation may be necessary to ensure an adequate response to this compound. |
| Adverse Events | At each study visit | Monitor for any treatment-emergent adverse events.[6][7] |
Experimental Protocols
The following outlines a general experimental workflow for a clinical trial investigating this compound titration, based on the design of the MIYABI and DIALOGUE studies.[5][8]
Study Design
A randomized, open-label, active-controlled, parallel-group, multicenter study is a common design.[6][7][8]
Key Methodologies
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Patient Screening and Enrollment: Patients meeting the inclusion criteria for anemia of CKD are recruited. Baseline characteristics, including Hb levels and iron status, are recorded.
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Randomization: Patients are randomized to receive either this compound or a standard-of-care active comparator (e.g., an erythropoiesis-stimulating agent like darbepoetin alfa).[6][7]
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Treatment and Titration: this compound is initiated at a starting dose and titrated based on the predefined schedule and Hb response. Dose adjustments are made to maintain Hb within the target range.
-
Efficacy and Safety Assessments:
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Sampling: Blood samples can be collected to assess this compound plasma concentrations and endogenous EPO levels. In studies with healthy volunteers, peak plasma concentrations of this compound and EPO were observed at 2 and 6 hours post-administration, respectively.[9]
Pharmacokinetic Considerations
Drug-drug interactions can influence the pharmacokinetics of this compound.
Table 3: Pharmacokinetic Interactions of this compound
| Concomitant Medication | Effect on this compound | Recommendation |
| Oral Iron(II) Supplements | Reduces AUC and Cmax by up to 75% and 84% respectively, with a corresponding decrease in EPO response.[10][11] | Administer oral iron supplements with an appropriate time separation from this compound (e.g., at least 4 hours before).[10] |
| Oral Calcium(II) Supplements | Reduces Cmax by up to 47% with a less significant impact on AUC and no influence on EPO response.[10][11] | No specific time separation is generally required, but monitoring is advised. |
Conclusion
The titration of this compound in clinical practice requires a structured approach with regular monitoring of hemoglobin levels to maintain them within a therapeutic range. The starting dose and subsequent adjustments should be individualized based on the patient's prior treatment history and response. Understanding the mechanism of action and potential pharmacokinetic interactions is crucial for the successful design and execution of clinical studies involving this compound. These application notes provide a framework for researchers and drug development professionals to develop robust protocols for the investigation of this novel therapeutic agent for anemia in CKD.
References
- 1. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 2. Discovery of this compound (BAY 85‐3934): A Small‐Molecule Oral HIF‐Prolyl Hydroxylase (HIF‐PH) Inhibitor for the Treatment of Renal Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (this compound) Stimulates Erythropoietin Production without Hypertensive Effects | PLOS One [journals.plos.org]
- 4. The HIF-PHI BAY 85–3934 (this compound) Improves Anemia and Is Associated With Reduced Levels of Circulating FGF23 in a CKD Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmjopen.bmj.com [bmjopen.bmj.com]
- 6. This compound for Renal Anemia in Nondialysis Patients Previously Treated with Erythropoiesis-Stimulating Agents: A Randomized, Open-Label, Phase 3 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of this compound for Anemia in ESA-Naive Nondialysis Patients: A Randomized, Phase 3 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound for the treatment of renal anaemia in patients with non-dialysis-dependent chronic kidney disease: design and rationale of two phase III studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacodynamic effects of this compound on erythropoiesis in healthy cats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of oral iron and calcium supplement on the pharmacokinetics and pharmacodynamics of this compound: an oral HIF-PH inhibitor for the treatment of renal anaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Molidustat safety profile and reported adverse events in clinical trials
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive overview of the safety profile of Molidustat as reported in clinical trials. The information is presented in a question-and-answer format to directly address potential issues and inquiries that may arise during experimental design and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the overall safety profile of this compound observed in major clinical trials?
A1: this compound has been generally well-tolerated in clinical trials, with a safety profile comparable to that of erythropoiesis-stimulating agents (ESAs) like darbepoetin alfa and epoetin.[1][2][3] The majority of treatment-emergent adverse events (TEAEs) reported have been of mild to moderate intensity.[1][3]
Q2: What are the most commonly reported adverse events associated with this compound treatment?
A2: Across the MIYABI and DIALOGUE clinical trial programs, the most frequently reported TEAEs in patients receiving this compound were nasopharyngitis (common cold) and worsening of chronic kidney disease (CKD).[1][4]
Q3: Has there been a higher incidence of serious adverse events (SAEs) with this compound compared to ESAs?
A3: The overall incidence of serious TEAEs with this compound has been reported to be similar to that of comparator ESAs in several studies.[2] However, some studies have noted a higher proportion of severe TEAEs in the this compound group compared to the darbepoetin group, although the incidence of serious TEAEs was similar.[1] In one study, TEAEs leading to death were reported in a small number of patients in the this compound group.[3]
Troubleshooting Guide
Issue 1: A patient in our study on this compound is experiencing a decline in renal function.
Troubleshooting Steps:
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Assess Causality: Worsening of CKD has been reported as a TEAE in this compound clinical trials.[1][4] It is crucial to investigate all potential causes of renal function decline, including disease progression, concomitant medications, and other comorbidities.
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Monitor Closely: Continue to monitor renal function parameters (e.g., eGFR, serum creatinine) and blood pressure.
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Review Protocol: Refer to the study protocol for specific guidance on dose adjustment or discontinuation of this compound in the event of a significant decline in renal function.
Issue 2: A participant is concerned about the cardiovascular risks of this compound.
Troubleshooting Steps:
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Provide Context: Explain that the incidence of major adverse cardiovascular events (MACE) with this compound has been investigated and was found to be similar to ESAs in some long-term studies.[2]
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Individual Risk Assessment: Evaluate the participant's individual cardiovascular risk profile. Patients with a history of cardiovascular disease may require more frequent monitoring.
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Adherence to Monitoring Plan: Ensure strict adherence to the clinical trial's safety monitoring plan, which should include regular cardiovascular assessments.
Data Presentation
Table 1: Incidence of Treatment-Emergent Adverse Events (TEAEs) in the MIYABI ND-C Study
| Adverse Event Category | This compound (n=82) | Darbepoetin Alfa (n=79) |
| At least 1 TEAE | 93.9% | 93.7% |
| Severity of TEAEs | ||
| Mild | 54.9% | 63.3% |
| Moderate | 22.0% | 22.8% |
| Severe | 17.1% | 7.6% |
| Common TEAEs | ||
| Nasopharyngitis | 31.7% | 26.6% |
| Worsening of CKD | 19.5% | 11.4% |
Source: Adapted from the MIYABI ND-C Study.[1]
Table 2: Overview of TEAEs in the DIALOGUE Extension Studies
| Patient Population | Treatment Group | Patients with at least one AE |
| Non-Dialysis | This compound | 85.6% |
| Darbepoetin | 85.7% | |
| On Dialysis | This compound | 91.2% |
| Epoetin | 93.3% |
Source: Adapted from the DIALOGUE Extension Studies.[5][6]
Experimental Protocols
Key Methodologies from the MIYABI ND-C Phase 3 Trial
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Study Design: A 52-week, randomized, open-label, active-control, parallel-group, multicenter study.[1]
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Patient Population: Japanese patients with renal anemia associated with CKD (stages 3–5) who were not undergoing dialysis and were ESA-naive.[1]
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Intervention:
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This compound: Initiated at 25 mg once daily.
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Darbepoetin alfa: Initiated at 30 μg every 2 weeks.
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Doses of both drugs were titrated to maintain hemoglobin (Hb) levels within the target range of ≥11.0 g/dL and <13.0 g/dL.[1]
-
-
Safety Assessment:
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All TEAEs were recorded from the first drug intake until 3 days after the end of treatment.
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Adverse events were coded using the Medical Dictionary for Regulatory Activities (MedDRA).
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An independent committee of specialists adjudicated major adverse cardiovascular events (MACE).[1]
-
Visualizations
This compound's Mechanism of Action: HIF Signaling Pathway
Caption: this compound inhibits PHD enzymes, leading to the stabilization of HIF-α and increased EPO production.
Logical Workflow for Adverse Event Monitoring in a this compound Clinical Trial
Caption: A logical workflow for the systematic monitoring and reporting of adverse events in a clinical trial.
References
- 1. karger.com [karger.com]
- 2. Long-Term Efficacy and Safety of this compound for Anemia in Chronic Kidney Disease: DIALOGUE Extension Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of this compound for Anemia in ESA-Naive Nondialysis Patients: A Randomized, Phase 3 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Long-Term Efficacy and Safety of this compound for Anemia in Chronic Kidney Disease: DIALOGUE Extension Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Molidustat and Oral Iron Supplements: A Technical Support Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on conducting and interpreting drug-drug interaction studies involving Molidustat and oral iron supplements. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH).[1][2] Under normal oxygen conditions, HIF-α subunits are hydroxylated by HIF-PH, leading to their rapid degradation.[1] By inhibiting HIF-PH, this compound prevents this hydroxylation, causing the stabilization and accumulation of HIF-α.[1] Stabilized HIF-α then translocates to the nucleus and activates the transcription of various genes, including the gene for erythropoietin (EPO).[1] This leads to increased endogenous EPO production, which in turn stimulates erythropoiesis (the production of red blood cells).[1][2] this compound has the potential to improve anemia in patients with chronic kidney disease (CKD) not only by increasing EPO but also by improving iron availability.[3][4]
Q2: What is the effect of co-administering oral iron supplements with this compound on this compound's pharmacokinetics?
Concomitant intake of oral iron(II) supplements significantly reduces the systemic exposure to this compound.[5][6] Depending on whether the subject is in a fasted or fed state, the co-administration can reduce this compound's Area Under the Curve (AUC) by 50-75% and its maximum concentration (Cmax) by 46-84%.[5][6] This interaction is believed to be due to the formation of a chelate complex between this compound and iron ions in the gastrointestinal tract, which reduces this compound's absorption.
Q3: How does the timing of oral iron administration relative to this compound intake affect this interaction?
The magnitude of the drug-drug interaction is highly dependent on the time interval between the administration of this compound and the oral iron supplement.[5] The influence of iron(II) on this compound's pharmacokinetics decreases as the time separation increases.[5][6] For instance, when an oral iron supplement is administered 4 hours before this compound, the reduction in this compound's AUC and Cmax is significantly less pronounced, at approximately 9% and 10%, respectively.[5][6]
Q4: What is the impact of this interaction on the pharmacodynamic effect of this compound?
The reduction in this compound exposure due to co-administration with oral iron leads to a diminished pharmacodynamic response. Specifically, the increase in endogenous erythropoietin (EPO) levels, which is the intended therapeutic effect of this compound, is less pronounced.[5][6] The concomitant intake of iron(II) has been shown to reduce the EPO AUC(0-24) by 31-44% and the EPO Cmax by 36-48%.[5][6]
Troubleshooting Guide
Issue 1: Unexpectedly low this compound plasma concentrations in a clinical or preclinical study where subjects are also receiving oral iron.
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Possible Cause: Concomitant administration of this compound and oral iron supplements.
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Troubleshooting Steps:
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Review the dosing logs to determine the timing of this compound and oral iron administration for each subject.
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If the two drugs are being administered close together in time, this is the likely cause of the reduced this compound exposure.
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Recommendation: To mitigate this interaction, the administration of this compound and oral iron supplements should be separated by a sufficient time interval. Based on clinical data, a separation of at least 4 hours is recommended to minimize the impact on this compound's pharmacokinetics.[5]
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Issue 2: Sub-optimal erythropoietic response observed in subjects treated with this compound and oral iron.
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Possible Cause: Reduced this compound bioavailability due to the drug-drug interaction with oral iron, leading to a decreased pharmacodynamic effect.
-
Troubleshooting Steps:
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Assess the pharmacokinetic profile of this compound in the affected subjects to confirm reduced exposure.
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Correlate the pharmacokinetic data with pharmacodynamic markers, such as endogenous EPO levels.
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Recommendation: Implement a staggered dosing schedule for this compound and oral iron supplements, ensuring a minimum 4-hour interval between administrations. Monitor pharmacodynamic markers closely after implementing the new dosing schedule to confirm the restoration of the expected therapeutic effect.[5][6]
-
Data Presentation
Table 1: Effect of Concomitant Oral Iron(II) Administration on this compound Pharmacokinetics
| Treatment Condition | Reduction in this compound AUC | Reduction in this compound Cmax |
| Concomitant Intake (Fasted/Fed) | 50 - 75% | 46 - 84% |
| Iron(II) administered 4h before this compound | 9% | 10% |
Data sourced from Lentini et al., 2020.[5][6]
Table 2: Effect of Concomitant Oral Iron(II) Administration on this compound Pharmacodynamics (Endogenous EPO Response)
| Treatment Condition | Reduction in EPO AUC(0-24) | Reduction in EPO Cmax |
| Concomitant Intake (Fasted/Fed) | 31 - 44% | 36 - 48% |
Data sourced from Lentini et al., 2020.[5][6]
Experimental Protocols
Study Design for a Drug-Drug Interaction Study of this compound and Oral Iron
The following is a generalized protocol based on the study by Lentini et al. (2020), designed to assess the drug-drug interaction between this compound and oral iron supplements.[5]
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Study Type: Randomized, open-label, crossover study.
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Participants: Healthy male volunteers (n=12-15 per study arm).
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Treatment Arms:
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Reference Arm: Single oral dose of this compound alone (e.g., 50 mg) under fasted conditions.
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Test Arm 1 (Concomitant Administration): Single oral dose of this compound (e.g., 50 mg) administered immediately after a single oral dose of an iron(II) supplement (e.g., 100 mg elemental iron).
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Test Arm 2 (Staggered Administration): Single oral dose of an iron(II) supplement (e.g., 100 mg elemental iron) administered 4 hours before a single oral dose of this compound (e.g., 50 mg).
-
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Washout Period: A sufficient washout period should be implemented between each treatment period to ensure complete elimination of the drugs from the systemic circulation.
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Pharmacokinetic (PK) Sampling: Serial blood samples should be collected at predefined time points before and after this compound administration (e.g., pre-dose, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose). Plasma concentrations of this compound should be determined using a validated analytical method (e.g., LC-MS/MS).
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Pharmacodynamic (PD) Sampling: Blood samples for the measurement of endogenous erythropoietin (EPO) concentrations should be collected at similar time points as the PK samples. EPO levels can be quantified using a validated immunoassay.
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Data Analysis: The primary PK parameters, including AUC (Area Under the Curve) and Cmax (maximum concentration), for this compound should be calculated for each treatment arm. The primary PD parameters, including EPO AUC(0-24) and EPO Cmax, should also be determined. The geometric mean ratios of the test arms to the reference arm for these parameters should be calculated to quantify the extent of the drug-drug interaction.
Visualizations
Caption: Mechanism of action of this compound and its interaction with oral iron.
Caption: Experimental workflow for a this compound-oral iron interaction study.
References
- 1. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Iron Regulation by this compound, a Daily Oral Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor, in Patients with Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iron Regulation by this compound, a Daily Oral Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor, in Patients with Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of oral iron and calcium supplement on the pharmacokinetics and pharmacodynamics of this compound: an oral HIF-PH inhibitor for the treatment of renal anaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Molidustat & Calcium Supplement Co-administration
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential pharmacokinetic interactions between Molidustat and calcium supplements.
Frequently Asked Questions (FAQs)
Q1: What is the primary impact of co-administering calcium supplements with this compound?
A1: Concurrent administration of calcium supplements can reduce the overall exposure and peak concentration of this compound in the body. Specifically, concomitant intake of calcium(II) has been shown to decrease this compound's Area Under the Curve (AUC) and maximum concentration (Cmax).[1][2][3][4]
Q2: How significant is the reduction in this compound's pharmacokinetic parameters when taken with calcium?
A2: Studies in healthy male subjects have demonstrated that calcium(II) can reduce the AUC of this compound by 15% and the Cmax by 47%.[1][2][3][4]
Q3: Does the co-administration of calcium supplements with this compound affect its pharmacodynamic response?
A3: Despite the reduction in pharmacokinetic parameters, the co-administration of calcium(II) with this compound has been found to have no influence on the endogenous erythropoietin (EPO) response.[1][2][3][4]
Q4: What is the proposed mechanism for this interaction?
A4: In vitro experiments suggest that the solubility of this compound is significantly reduced in the presence of multivalent cations like calcium(II).[2] This may lead to decreased absorption when co-administered. This compound is known to chelate with multivalent cations.[5][6]
Q5: Are there recommendations for the timing of this compound and calcium supplement administration?
A5: To minimize the potential for interaction and reduced absorption of this compound, it is advisable to stagger the administration of this compound and products containing multivalent cations, such as calcium supplements. A suggested interval is at least 1 hour apart.[5][6]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Lower than expected this compound plasma concentrations in subjects also receiving calcium supplements. | Potential drug-drug interaction due to chelation or reduced solubility of this compound in the presence of calcium.[2][5][6] | Review the dosing schedule of all medications. Implement a staggered administration schedule, separating this compound and calcium supplement intake by at least one hour.[5][6] |
| Variability in this compound pharmacokinetic profiles across a study population. | Inconsistent timing of this compound administration relative to meals or other medications, including calcium supplements. | Standardize the administration protocol. Ensure all subjects adhere to a consistent schedule for this compound and any concomitant medications, especially those containing multivalent cations. |
| This compound pharmacodynamic effect (EPO response) appears normal, but pharmacokinetic data is altered. | This is consistent with clinical findings where calcium(II) reduced this compound AUC and Cmax without impacting the EPO response.[1][2][3][4] | Document the pharmacokinetic changes. If the desired pharmacodynamic outcome is achieved, dose adjustment of this compound may not be necessary. However, monitor subjects closely for any changes in efficacy or safety. |
Quantitative Data Summary
The following table summarizes the pharmacokinetic parameters of this compound when administered alone versus concomitantly with a calcium supplement in fasted healthy individuals.
| Pharmacokinetic Parameter | This compound Alone (Geometric Mean) | This compound + Calcium Acetate (Geometric Mean) | Percentage Change |
| AUC | Not explicitly stated in search results | Reduced by 15% | ↓ 15% [1][2][3][4] |
| Cmax | Not explicitly stated in search results | Reduced by 47% | ↓ 47% [1][2][3][4] |
| Terminal t½ | Not explicitly stated in search results | Slightly decreased | Slight Decrease [2] |
Experimental Protocols
Study Design for Investigating the Drug-Drug Interaction between this compound and Calcium Supplements
This section outlines the methodology for a clinical study assessing the impact of calcium supplements on the pharmacokinetics of this compound, based on published research.[1][2][3]
1. Study Population:
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Enroll healthy male volunteers. A study with 12-15 participants per group has been previously conducted.[1][2][3]
2. Study Design:
3. Treatment Arms:
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Arm 1 (Reference): Administration of a single oral dose of this compound alone under fasted conditions.
-
Arm 2 (Test): Co-administration of a single oral dose of this compound and a calcium supplement (e.g., calcium acetate) under fasted conditions. The calcium supplement should be administered immediately before this compound.[2]
4. Pharmacokinetic Sampling:
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Collect serial blood samples at predefined time points post-dose to characterize the plasma concentration-time profile of this compound.
5. Bioanalytical Method:
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Analyze plasma samples for this compound concentrations using a validated bioanalytical method (e.g., LC-MS/MS).
6. Pharmacokinetic Analysis:
-
Calculate the following pharmacokinetic parameters for this compound for each treatment arm:
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Area Under the Curve (AUC)
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Maximum Plasma Concentration (Cmax)
-
Time to Maximum Plasma Concentration (Tmax)
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Terminal half-life (t½)
-
7. Statistical Analysis:
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Perform a statistical comparison of the pharmacokinetic parameters between the two treatment arms to determine the effect of co-administered calcium.
Visualizations
Caption: Workflow for a crossover study on this compound and calcium interaction.
Caption: Proposed mechanism for calcium's effect on this compound pharmacokinetics.
References
- 1. Effects of oral iron and calcium supplement on the pharmacokinetics and pharmacodynamics of this compound: an oral HIF-PH inhibitor for the treatment of renal anaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of oral iron and calcium supplement on the pharmacokinetics and pharmacodynamics of this compound: an oral HIF–PH … [ouci.dntb.gov.ua]
- 5. Varenzin™-CA1 (this compound oral suspension) [my.elanco.com]
- 6. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
Optimizing Molidustat Dosage for Target Hemoglobin Levels: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Molidustat in experimental settings. The information herein is intended to assist in optimizing dosage strategies to maintain target hemoglobin levels effectively and safely.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound?
A1: this compound is an inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH).[1][2] By inhibiting this enzyme, this compound prevents the degradation of hypoxia-inducible factors (HIFs).[1] This leads to the stabilization and accumulation of HIFs, which then promote the transcription of genes involved in erythropoiesis, most notably the gene for erythropoietin (EPO).[1][3] The resulting increase in endogenous EPO stimulates the production of red blood cells, thereby raising hemoglobin levels.[1][2]
Q2: A subject's hemoglobin level is exceeding the target range. What are the recommended steps?
A2: If a subject's hemoglobin level surpasses the predetermined target range (e.g., >12.0 g/dL or >13.0 g/dL as seen in some clinical trials), dose reduction or temporary discontinuation of this compound is advised.[4][5] The dose can be titrated down, and in some study protocols, the treatment was suspended if hemoglobin levels continued to rise.[5] Regular monitoring (e.g., every 4 weeks) is crucial to adjust the dosage and maintain hemoglobin within the desired therapeutic window.[4][5]
Q3: Hemoglobin levels are not increasing as expected. What are the potential causes and troubleshooting steps?
A3: Several factors could contribute to a suboptimal response to this compound:
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Iron Deficiency: this compound enhances iron utilization for erythropoiesis.[4] Insufficient iron stores can limit the hematopoietic response. Assess the subject's iron status (e.g., transferrin saturation and ferritin levels) and consider iron supplementation if necessary.[4]
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Drug Interactions: Co-administration of oral iron or calcium supplements can significantly reduce the absorption and bioavailability of this compound.[6][7] It is recommended to separate the administration of this compound and these supplements by an appropriate time interval (e.g., iron intake 4 hours before this compound).[6]
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Inadequate Dosage: The initial dose may be insufficient. Dose escalation may be required based on the individual's response. Clinical trials have utilized starting doses ranging from 25 mg to 150 mg once daily, with subsequent titration.[8][9]
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Underlying Inflammatory Conditions: Chronic inflammation can blunt the response to erythropoiesis-stimulating agents.
Q4: What is a typical starting dose and titration strategy for this compound in a research setting?
A4: Based on clinical trial data, a common starting dose for this compound is 25 mg, 50 mg, or 75 mg once daily.[4][8][9] The dose is then typically adjusted at regular intervals (e.g., every 4 weeks) to achieve and maintain the target hemoglobin level.[4][5] Dose adjustments should be based on the hemoglobin response, with titration up for insufficient response and titration down for exceeding the target range.[5]
Q5: Are there any known significant drug-drug interactions with this compound?
A5: Yes, the concomitant intake of oral iron(II) supplements can reduce this compound's area under the curve (AUC) and maximum concentration (Cmax) by 50-75% and 46-84%, respectively.[6][7] This can lead to a diminished pharmacodynamic response (i.e., reduced EPO production).[6] While oral calcium(II) also affects this compound's pharmacokinetics, its impact on the EPO response is not significant.[6][7] It is crucial to manage the timing of oral iron supplementation in relation to this compound administration.[6]
Data on this compound Dosage and Hemoglobin Response
The following tables summarize data from key clinical studies, providing an overview of different dosing regimens and their effects on hemoglobin levels.
Table 1: this compound Fixed-Dose Effects in Anemia of CKD (DIALOGUE 1 Study) [8]
| This compound Dose | Mean Hemoglobin Increase from Baseline (g/dL) |
| 25 mg once daily | 1.4 |
| 50 mg once daily | 1.7 |
| 75 mg once daily | 2.0 |
| 25 mg twice daily | 1.5 |
| 50 mg twice daily | 1.9 |
Table 2: this compound Variable-Dose Titration for Hemoglobin Maintenance (DIALOGUE Extension Studies) [5]
| Patient Population | Initial this compound Dose Range (mg) | Target Hemoglobin Range (g/dL) | Mean Hemoglobin Maintained (g/dL) |
| Not on Dialysis | 15 - 150 | 10.0 - 12.0 | ~11.0 |
| On Dialysis | 15 - 150 | 9.7 - 11.7 | ~10.4 |
Table 3: this compound Starting Doses in a Phase 3 Study (MIYABI ND-C) [9]
| Treatment Arm | Starting Dose | Target Hemoglobin Range (g/dL) |
| This compound | 25 mg once daily | ≥11.0 and <13.0 |
| Darbepoetin alfa | 30 µg every 2 weeks | ≥11.0 and <13.0 |
Experimental Protocols
Protocol 1: Dose-Finding and Titration Study for this compound
-
Subject Selection: Define the inclusion and exclusion criteria for the study population (e.g., baseline hemoglobin levels, renal function, iron status).
-
Baseline Assessment: Collect baseline data, including complete blood count (with hemoglobin), serum ferritin, transferrin saturation (TSAT), and endogenous erythropoietin levels.
-
Dose Initiation: Randomize subjects to different starting doses of this compound (e.g., 25 mg, 50 mg, 75 mg once daily).
-
Monitoring:
-
Measure hemoglobin levels weekly for the first 4 weeks, then bi-weekly.
-
Monitor iron status (ferritin and TSAT) monthly.
-
Record any adverse events.
-
-
Dose Titration:
-
Define the target hemoglobin range (e.g., 10.0-12.0 g/dL).
-
If hemoglobin is below the target range after 4 weeks, increase the this compound dose to the next level.
-
If hemoglobin is above the target range, decrease the this compound dose.
-
If hemoglobin exceeds a predefined safety threshold (e.g., 13.0 g/dL), temporarily suspend dosing until the level returns to the target range, then resume at a lower dose.
-
-
Data Analysis: Analyze the dose-response relationship, the time to reach the target hemoglobin range, and the stability of hemoglobin levels over time.
Visualizations
Caption: this compound inhibits HIF-PH, preventing HIF-α degradation and promoting EPO gene transcription.
References
- 1. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Discovery of this compound (BAY 85‐3934): A Small‐Molecule Oral HIF‐Prolyl Hydroxylase (HIF‐PH) Inhibitor for the Treatment of Renal Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iron Regulation by this compound, a Daily Oral Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor, in Patients with Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. Effects of oral iron and calcium supplement on the pharmacokinetics and pharmacodynamics of this compound: an oral HIF-PH inhibitor for the treatment of renal anaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of this compound in the Treatment of Anemia in CKD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
Molidustat Technical Support Center: Addressing Variability in Patient Response
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and addressing the variability observed in patient response to Molidustat. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and data summaries to assist in navigating challenges during preclinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound?
This compound is an orally administered, potent, and selective inhibitor of hypoxia-inducible factor prolyl-hydroxylase (HIF-PH).[1] By inhibiting HIF-PH, this compound prevents the degradation of hypoxia-inducible factor-alpha (HIF-α) subunits. This leads to the accumulation and translocation of HIF-α to the nucleus, where it dimerizes with HIF-β. The HIF heterodimer then binds to hypoxia-response elements (HREs) on target genes, upregulating their transcription. A key target gene is erythropoietin (EPO), which stimulates erythropoiesis, leading to an increase in hemoglobin and red blood cell production.[2][3] this compound has been shown to improve anemia in patients with chronic kidney disease (CKD) by increasing endogenous EPO production and improving iron utilization.[4]
Q2: What are the primary factors known to contribute to inter-patient variability in the hemoglobin response to this compound?
Several factors can influence an individual's response to this compound, leading to variability in hemoglobin (Hb) level changes. These include:
-
Drug Interactions: Concomitant administration of certain medications can significantly alter this compound's absorption and efficacy.
-
Iron Status: Adequate iron stores are crucial for erythropoiesis. Iron deficiency can blunt the hematopoietic response to this compound.
-
Inflammation: Chronic inflammation, a common condition in patients with CKD, can interfere with erythropoiesis and iron metabolism, potentially reducing the effectiveness of this compound.[5][6]
-
Dialysis Status: The patient's dialysis status (non-dialysis-dependent vs. dialysis-dependent) can impact the pharmacokinetic and pharmacodynamic profile of this compound.[4][7]
-
Prior Treatment with Erythropoiesis-Stimulating Agents (ESAs): Previous exposure to ESAs may influence the baseline hematopoietic status and the subsequent response to this compound.[8]
-
Genetic Factors: Polymorphisms in genes involved in the HIF pathway could theoretically contribute to varied responses, though specific data for this compound is an area of ongoing research.[9]
Q3: How significant is the impact of concomitant medications on this compound exposure?
Co-administration of this compound with certain oral supplements, particularly iron and phosphate binders, can substantially reduce its bioavailability.
-
Iron Supplements: Concurrent intake of oral iron (II) supplements has been shown to decrease this compound's Area Under the Curve (AUC) by 50-75% and maximum concentration (Cmax) by 46-84%, depending on whether it is taken in a fasted or fed state.[10] This interaction is time-dependent, with the effect diminishing as the time between administrations increases.
-
Phosphate Binders: While specific studies on this compound and all phosphate binders are not extensively detailed in the provided results, the general class of HIF-PH inhibitors has shown interactions. For instance, co-administration of another HIF-PH inhibitor, vadadustat, with sevelamer carbonate, calcium acetate, or ferric citrate reduced its exposure.[11] It is advisable to stagger the administration of this compound and phosphate binders.[12]
Troubleshooting Guide: Suboptimal Hemoglobin Response
A suboptimal hemoglobin response to this compound can be a concern during clinical investigations. This guide provides a systematic approach to identifying and addressing potential causes.
Diagram: Troubleshooting Workflow for Suboptimal this compound Response
Caption: A stepwise workflow for troubleshooting suboptimal hemoglobin response to this compound.
Question-and-Answer Troubleshooting Steps
Q: My subject's hemoglobin levels are not increasing as expected. What is the first step?
A: The initial step is to confirm the subject's adherence to the prescribed this compound dosing regimen. Inconsistent intake will lead to variable drug exposure and a blunted therapeutic effect. Following this, a thorough review of all concomitant medications is essential to identify any potential drug-drug interactions.
Q: I've confirmed adherence and reviewed medications, but the response is still poor. What should I investigate next?
A: The next step is to assess the subject's iron status. This compound stimulates the production of red blood cells, a process that requires an adequate supply of iron.
-
Key Parameters to Measure:
-
Serum Ferritin: To assess iron stores.
-
Transferrin Saturation (TSAT): To evaluate the availability of iron for erythropoiesis.
-
If iron deficiency is identified, initiation or optimization of iron supplementation is warranted.
Q: What if the subject's iron status is adequate, but the hemoglobin response remains suboptimal?
A: In this scenario, the presence of underlying inflammation should be investigated. Chronic inflammation can suppress erythropoiesis through various mechanisms, including increased hepcidin levels, which restrict iron availability.
-
Key Parameter to Measure:
-
High-sensitivity C-reactive protein (hs-CRP): As a marker of systemic inflammation.
-
One study noted that for another HIF-PH inhibitor, the efficacy was similar to ESAs even in patients with elevated CRP levels without needing a dose increase.[13] However, in a study with this compound, mean Hb levels were overall similar between patients in both high and low baseline CRP subgroups up to week 28.[14] If significant inflammation is present, addressing the underlying cause may improve the response to this compound.
Q: If drug interactions, iron deficiency, and inflammation are ruled out, what other options can be considered?
A: If other contributing factors have been excluded, a review of the this compound dose may be necessary, in accordance with the clinical trial protocol. Dose titration may be required to achieve the target hemoglobin range.[2] Regular monitoring of hemoglobin levels is crucial to guide dose adjustments and avoid excessive erythropoiesis.[11]
Quantitative Data Summary
The following tables summarize key quantitative data from clinical studies on this compound, illustrating the variability in patient response.
Table 1: Hemoglobin Response to this compound in Different Patient Populations
| Study Population | This compound Dose | Baseline Hb (g/dL) (Mean ± SD) | Change in Hb from Baseline (g/dL) (Mean) | Reference |
| Non-dialysis, ESA-naïve | 25 mg QD | 9.84 ± 0.64 | +1.32 | [3] |
| Non-dialysis, ESA-naïve | 50 mg QD | 9.84 ± 0.64 | Not specified | [3] |
| Non-dialysis, previously on ESA | 25 mg or 50 mg QD | 11.31 ± 0.68 | Not specified | [8] |
| Hemodialysis, previously on ESA | 75 mg and 150 mg QD | 10.40 ± 0.70 | -0.1 to +0.4 (estimated difference from epoetin) | [7][15] |
Table 2: Impact of Drug Interactions on this compound Pharmacokinetics
| Concomitant Medication | This compound Administration Condition | Reduction in this compound AUC | Reduction in this compound Cmax | Reference |
| Oral Iron (II) Supplement | Fasted | ~75% | ~84% | [10] |
| Oral Iron (II) Supplement | Fed | ~50% | ~46% | [10] |
| Calcium (II) Supplement | Not specified | ~15% | ~47% | [10] |
Signaling Pathway and Logical Relationships
Diagram: this compound Mechanism of Action - HIF Pathway
Caption: this compound's mechanism of action via inhibition of HIF-prolyl hydroxylase.
Diagram: Factors Influencing this compound Response Variability
Caption: Key factors contributing to the variability in patient response to this compound.
Experimental Protocols
Protocol 1: Quantification of Human Erythropoietin (EPO) in Serum using ELISA
1. Principle: This protocol describes a sandwich enzyme-linked immunosorbent assay (ELISA) for the quantitative measurement of human EPO in serum samples. A capture antibody specific for EPO is coated onto the wells of a microplate. Standards and samples are added, and the EPO present binds to the capture antibody. A biotinylated detection antibody, also specific for EPO, is then added, followed by a streptavidin-enzyme conjugate. A substrate is added, and the color development is proportional to the amount of EPO in the sample.
2. Materials:
-
Human EPO ELISA Kit (containing pre-coated 96-well plate, detection antibody, standards, buffers, substrate, and stop solution)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and tips
-
Deionized or distilled water
-
Vortex mixer
-
Plate shaker (optional)
3. Procedure:
-
Reagent Preparation: Prepare all reagents, working standards, and samples as directed in the ELISA kit manual. Allow all reagents to reach room temperature before use.
-
Standard Curve Preparation: Create a serial dilution of the EPO standard to generate a standard curve.
-
Sample Addition: Add 100 µL of each standard and sample into the appropriate wells of the pre-coated microplate.
-
Incubation: Cover the plate and incubate for the time and temperature specified in the kit manual (typically 1-2 hours at room temperature or 37°C).
-
Washing: Aspirate the contents of each well and wash the plate 3-4 times with the provided wash buffer.
-
Detection Antibody Addition: Add 100 µL of the biotinylated detection antibody to each well.
-
Incubation: Cover the plate and incubate as specified in the kit manual.
-
Washing: Repeat the washing step as described in step 5.
-
Enzyme Conjugate Addition: Add 100 µL of the streptavidin-enzyme conjugate to each well.
-
Incubation: Cover the plate and incubate as specified in the kit manual.
-
Washing: Repeat the washing step as described in step 5.
-
Substrate Addition: Add 100 µL of the substrate solution to each well.
-
Incubation: Incubate the plate in the dark for the time specified in the kit manual (typically 15-30 minutes) for color development.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Immediately read the absorbance of each well at 450 nm using a microplate reader.
4. Data Analysis:
-
Subtract the average zero standard optical density from all readings.
-
Plot the mean absorbance for each standard on the y-axis against the concentration on the x-axis and draw a best-fit curve.
-
Use the standard curve to determine the concentration of EPO in the samples.
Protocol 2: Assessment of Iron Metabolism Markers
1. Principle: This protocol outlines the measurement of key iron metabolism markers in serum to assess a subject's iron status. These markers are typically measured using automated clinical chemistry analyzers.
2. Analytes:
-
Serum Iron: Measures the amount of circulating iron bound to transferrin.
-
Total Iron-Binding Capacity (TIBC): Measures the blood's capacity to bind iron with transferrin.
-
Serum Ferritin: Reflects the body's iron stores.
-
Transferrin Saturation (TSAT): Calculated as (Serum Iron / TIBC) x 100%, it represents the percentage of transferrin that is saturated with iron.
3. Materials:
-
Automated clinical chemistry analyzer
-
Reagent kits for serum iron, TIBC, and ferritin
-
Calibrators and controls
-
Serum samples collected in appropriate tubes
4. Procedure:
-
Sample Collection and Preparation: Collect blood into serum separator tubes. Allow the blood to clot and then centrifuge to separate the serum.
-
Instrument Calibration: Calibrate the clinical chemistry analyzer for each analyte according to the manufacturer's instructions using the provided calibrators.
-
Quality Control: Run quality control samples to ensure the accuracy and precision of the assays.
-
Sample Analysis: Load the serum samples onto the analyzer and initiate the measurement of serum iron, TIBC (or Unsaturated Iron-Binding Capacity - UIBC, from which TIBC can be calculated), and ferritin.
-
Data Acquisition: The analyzer will automatically perform the assays and report the concentrations of each analyte.
5. Data Analysis and Interpretation:
-
TSAT Calculation: If not automatically calculated by the analyzer, calculate TSAT using the formula: TSAT (%) = (Serum Iron (µg/dL) / TIBC (µg/dL)) * 100.
-
Interpretation:
-
Iron Deficiency: Typically characterized by low serum ferritin (<30 ng/mL in the context of inflammation), low serum iron, low TSAT (<20%), and high TIBC.
-
Functional Iron Deficiency: May present with normal or high serum ferritin but low TSAT, indicating that iron stores are present but not available for erythropoiesis. This is often seen in inflammatory states.
-
This technical support center provides a foundational resource for researchers working with this compound. As new data emerges, these guidelines and protocols may be updated to reflect the latest scientific understanding.
References
- 1. Varenzin™-CA1 (this compound oral suspension) [my.elanco.com]
- 2. Long-Term Efficacy and Safety of this compound for Anemia in Chronic Kidney Disease: DIALOGUE Extension Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of this compound for Anemia in ESA-Naive Nondialysis Patients: A Randomized, Phase 3 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The efficacy and safety of this compound for anemia in dialysis-dependent and non-dialysis-dependent chronic kidney disease patients: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of C-reactive protein on the effect of Roxadustat for the treatment of anemia in chronic kidney disease: a systematic review of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-Term Efficacy and Safety of this compound for Anemia in Chronic Kidney Disease: DIALOGUE Extension Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound for Renal Anemia in Nondialysis Patients Previously Treated with Erythropoiesis-Stimulating Agents: A Randomized, Open-Label, Phase 3 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HIF1A gene polymorphisms and human diseases: graphical review of 97 association studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Iron Regulation by this compound, a Daily Oral Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor, in Patients with Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 12. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 13. hcplive.com [hcplive.com]
- 14. karger.com [karger.com]
- 15. Effects of this compound in the Treatment of Anemia in CKD - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Long-Term Safety of HIF-PH Inhibitors like Molidustat
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the long-term safety of Hypoxia-Inducible Factor-Prolyl Hydroxylase (HIF-PH) inhibitors, with a focus on Molidustat.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and other HIF-PH inhibitors?
A1: this compound is an inhibitor of HIF-prolyl hydroxylase (HIF-PH).[1] Under normal oxygen conditions, HIF-PH enzymes hydroxylate the alpha subunit of Hypoxia-Inducible Factor (HIF-α), targeting it for proteasomal degradation. By inhibiting HIF-PH, this compound prevents this degradation, leading to the stabilization and accumulation of HIF-α. Stabilized HIF-α then translocates to the nucleus, dimerizes with HIF-β, and binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes. This activates the transcription of genes involved in erythropoiesis, such as erythropoietin (EPO), and iron metabolism.[2][3]
Q2: What are the known long-term adverse events associated with this compound from clinical trials?
A2: Long-term extension studies of this compound have shown it to be generally well-tolerated for up to 36 months.[4][5] The most common treatment-emergent adverse events (TEAEs) are generally mild to moderate and include nasopharyngitis and worsening of chronic kidney disease.[6] The incidence of serious adverse events has been found to be comparable to that of erythropoiesis-stimulating agents (ESAs) like darbepoetin alfa.[4][5][6]
Q3: What are the theoretical long-term safety concerns associated with systemic HIF activation by inhibitors like this compound?
A3: While clinically significant adverse events have been manageable, the systemic nature of HIF activation raises theoretical long-term concerns. These include the potential for promoting angiogenesis and cell proliferation, which could theoretically contribute to tumor growth or progression.[7][8] Other concerns involve the potential for off-target effects on other 2-oxoglutarate-dependent dioxygenases, which could lead to unforeseen side effects.[9] There are also considerations regarding cardiovascular health, including the potential for vascular calcification and thromboembolic events.[10]
Q4: Are there known drug-drug interactions with this compound that I should be aware of in my experiments?
A4: Yes, co-administration of this compound with oral iron supplements can significantly reduce its absorption and, consequently, its pharmacodynamic effect on erythropoietin (EPO) production. It is recommended to administer this compound and oral iron supplements with an appropriate time separation. Similarly, co-administration with calcium supplements can also reduce this compound's absorption, though to a lesser extent than iron. Other potential interactions to consider in experimental settings include antacids, phosphate-binding agents, and other erythropoiesis-stimulating agents.[11][12]
Troubleshooting Guides
In Vitro Experiments
Problem: Inconsistent or no HIF-1α stabilization observed by Western blot after this compound treatment.
-
Possible Cause 1: Rapid HIF-1α degradation during sample preparation.
-
Solution: HIF-1α has a very short half-life under normoxic conditions.[7] It is critical to lyse cells quickly and directly in a pre-chilled lysis buffer containing a comprehensive cocktail of protease and phosphatase inhibitors.[13] Some protocols recommend lysing cells directly on the culture plate on ice to minimize the time exposed to normoxia.[13] The use of a lysis buffer containing cobalt chloride (CoCl₂) can also help stabilize HIF-1α during processing.[10]
-
-
Possible Cause 2: Incorrect cellular fraction used.
-
Possible Cause 3: Insufficient protein loading or antibody issues.
-
Solution: Load a sufficient amount of protein, typically 20-40 µg of nuclear extract per lane. Ensure your primary antibody is validated for HIF-1α detection and use the recommended dilution. Incubating the primary antibody overnight at 4°C can enhance the signal. Always include a positive control, such as lysates from cells treated with a known HIF stabilizer like cobalt chloride (CoCl₂) or desferrioxamine (DFO), and a negative control (untreated cells).[15]
-
Problem: Unexpected changes in cell proliferation or morphology in long-term cultures with this compound.
-
Possible Cause 1: On-target effects of sustained HIF activation.
-
Solution: HIF signaling can influence cell proliferation and survival pathways.[16] It is important to characterize the proliferation rate of your specific cell line in response to long-term this compound treatment using assays like MTT or cell counting. Monitor for any morphological changes using microscopy.
-
-
Possible Cause 2: Off-target effects of the compound.
-
Solution: To distinguish between on-target and off-target effects, consider using a structurally different HIF-PH inhibitor as a comparison. Additionally, siRNA-mediated knockdown of HIF-1α or HIF-2α can help determine if the observed effects are HIF-dependent.
-
-
Possible Cause 3: General cell culture issues.
In Vivo Experiments
Problem: High variability in hematocrit or hemoglobin levels in this compound-treated animals.
-
Possible Cause 1: Inconsistent drug administration or absorption.
-
Solution: Ensure accurate and consistent dosing for all animals. For oral administration, be mindful of the animal's feeding schedule, as food can affect drug absorption. If variability persists, consider measuring plasma levels of this compound to confirm consistent exposure.
-
-
Possible Cause 2: Interaction with diet.
-
Solution: As observed in drug-drug interaction studies, components of the diet, such as iron and calcium, can interfere with this compound absorption. Ensure a standardized diet across all experimental groups.
-
-
Possible Cause 3: Underlying health status of the animals.
-
Solution: Ensure all animals are healthy and of a similar age and weight at the start of the study. Any underlying inflammatory conditions can affect erythropoiesis and the response to treatment.
-
Data Presentation
Table 1: Summary of Common Treatment-Emergent Adverse Events (TEAEs) from Long-Term this compound Clinical Trials
| Adverse Event | This compound Group (%) | Comparator (ESA) Group (%) | Reference |
| Nasopharyngitis | 31.7 | 26.6 | [6] |
| Worsening of CKD | 19.5 | 11.4 | [6] |
| Any TEAE | 93.9 | 93.7 | [6] |
| Serious TEAEs | 32.9 | 26.8 |
Experimental Protocols
Protocol 1: Assessment of HIF-1α Stabilization by Western Blot
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with this compound at the desired concentrations for the specified duration. Include a positive control (e.g., 100 µM CoCl₂) and a vehicle control (e.g., DMSO).
-
Nuclear Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in a hypotonic buffer on ice.
-
Centrifuge to pellet the nuclei.
-
Extract nuclear proteins using a high-salt nuclear extraction buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load 20-40 µg of nuclear protein per lane on an 8% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a validated primary antibody against HIF-1α (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[10]
-
Normalize the HIF-1α signal to a nuclear loading control (e.g., Lamin B1 or PCNA).
-
Protocol 2: In Vitro Cell Transformation Assay for Carcinogenicity Assessment
-
Cell Culture: Use a suitable cell line for transformation assays, such as Balb/c 3T3 or C3H/10T1/2 cells.
-
Treatment: Treat cells with a range of concentrations of this compound for an extended period (e.g., 4-6 weeks), with regular media changes containing the test compound. Include a positive control (e.g., a known carcinogen like 3-methylcholanthrene) and a vehicle control.
-
Focus Formation: After the treatment period, continue to culture the cells for another 2-3 weeks, allowing for the formation of transformed foci.
-
Staining and Quantification:
-
Fix the cells with methanol.
-
Stain the cells with Giemsa stain.
-
Count the number of transformed foci (Type II and III foci) under a microscope.
-
-
Data Analysis: Compare the number of foci in the this compound-treated groups to the vehicle control to assess the transforming potential.
Protocol 3: Assessment of Cardiovascular Risk using iPSC-Derived Cardiomyocytes
-
Cell Culture: Culture human induced pluripotent stem cell (iPSC)-derived cardiomyocytes according to the manufacturer's protocol until they form a spontaneously beating syncytium.
-
Treatment: Treat the cardiomyocytes with various concentrations of this compound.
-
Functional Assessment:
-
Beating Rate and Rhythm: Monitor the beating frequency and rhythm using microscopy or a specialized recording system.
-
Calcium Transients: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) and measure changes in intracellular calcium transients using fluorescence microscopy. This can indicate effects on excitation-contraction coupling.
-
Electrophysiology: Use multi-electrode array (MEA) systems to record extracellular field potentials, providing information on action potential duration and potential pro-arrhythmic effects.
-
-
Cytotoxicity Assessment: After functional assessments, perform a cell viability assay (e.g., LDH release or MTT assay) to determine if any observed functional changes are due to cytotoxicity.[19]
Visualizations
References
- 1. In Vitro Approaches to Determine the Potential Carcinogenic Risk of Environmental Pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. raybiotech.com [raybiotech.com]
- 4. Methods for Evaluating Potential Carcinogens and Anticarcinogens - Carcinogens and Anticarcinogens in the Human Diet - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 6. Drug-induced Cardiotoxicity Assays - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]
- 7. Frequently Asked Questions about Hypoxia Research & HIFs [novusbio.com]
- 8. portal.cytodocs.com [portal.cytodocs.com]
- 9. Growing concerns about using hypoxia-inducible factor prolyl hydroxylase inhibitors for the treatment of renal anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A cell-based phenotypic assay to identify cardioprotective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. Controls for HIF-1 Alpha's WB, ICC-IF, IHC, IP & FLOW Analysis [bio-techne.com]
- 16. fda.gov [fda.gov]
- 17. Troubleshooting Common Issues in HEK Cell Cultures [cytion.com]
- 18. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 19. Considerations for an In Vitro, Cell-Based Testing Platform for Detection of Adverse Drug-Induced Inotropic Effects in Early Drug Development. Part 1: General Considerations for Development of Novel Testing Platforms - PMC [pmc.ncbi.nlm.nih.gov]
Molidustat Technical Support Center: Investigating the Worsening of Chronic Kidney Disease (CKD)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential adverse event of worsening chronic kidney disease (CKD) associated with the use of Molidustat in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Has worsening of CKD been observed as an adverse event in clinical trials of this compound?
Yes, an increased incidence of "worsening of chronic kidney disease" has been reported as a treatment-emergent adverse event (TEAE) in some clinical trials of this compound.[1] In the MIYABI ND-C (this compound Once Daily Improves Renal Anemia By Inducing EPO in Non-Dialysis Correction) study, the incidence of this TEAE was higher in the this compound group compared to the darbepoetin alfa group.[1] A meta-analysis of randomized controlled trials also concluded that the risk of CKD worsening was increased with this compound.
Q2: How is "worsening of CKD" defined in the this compound clinical trials?
In the MIYABI program, the term "CKD worsening" is a composite term that includes a variety of reported medical events. These can include, but are not limited to, "chronic kidney disease exacerbation," "chronic kidney disease progression," "deterioration of CKD," and "worsening of renal failure." It is important to note that in some study protocols, the worsening of kidney function as a natural course of CKD was not recorded as a TEAE.
Q3: What specific changes in renal function parameters have been observed with this compound?
While the MIYABI ND-C trial reported a higher incidence of the broad term "worsening of CKD," long-term extension studies of the DIALOGUE program provide more specific data on renal function parameters. In one extension study, the mean change in estimated glomerular filtration rate (eGFR) from baseline to the end of treatment was numerically smaller in the this compound group compared to the darbepoetin group, suggesting a potentially less pronounced decline in this measure.[2] However, it's crucial to consider that this was not a primary endpoint of the study and other renal biomarkers did not show a similar trend.[3]
Q4: What is the proposed mechanism of action for this compound?
This compound is a hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor.[4][5] By inhibiting HIF-PH enzymes, this compound leads to the stabilization and accumulation of HIF-α subunits.[2] This mimics a state of hypoxia, leading to the transcription of HIF-responsive genes, most notably the gene for erythropoietin (EPO), thereby stimulating red blood cell production.[2]
Q5: What are the potential signaling pathways through which this compound could influence renal function?
The effect of HIF stabilization on the kidney is complex and can be both protective and detrimental. HIF-1α and HIF-2α, the main HIF isoforms, have distinct roles in the kidney. While HIF activation can be protective in acute kidney injury, prolonged activation of HIF-1α has been linked to the promotion of renal fibrosis through crosstalk with pro-fibrotic pathways like the Transforming Growth Factor-β (TGF-β)/Smad3 signaling cascade.[6][7][8][9] Conversely, endothelial HIF-2α appears to have a protective role against ischemic kidney injury and inflammation.[10][11] The balance between the effects of HIF-1α and HIF-2α activation by this compound in the context of pre-existing CKD may be a key factor in its overall impact on renal function.
Troubleshooting Guide
Issue: An unexpected decline in renal function (e.g., increased serum creatinine, decreased eGFR) is observed in a preclinical model or clinical research participant receiving this compound.
Possible Causes and Troubleshooting Steps:
-
Natural Progression of CKD:
-
Action: It is essential to have a control group (placebo or active comparator) to differentiate the effects of this compound from the natural progression of the underlying kidney disease.
-
Data to Collect: Monitor renal function parameters (serum creatinine, eGFR, urinary albumin-to-creatinine ratio) in both the treatment and control groups at baseline and regular intervals.
-
-
This compound-Specific Effect:
-
Action: If the decline in renal function is significantly greater in the this compound group compared to the control group, further investigation into the mechanism is warranted.
-
Data to Collect (Preclinical):
-
Perform histological analysis of kidney tissue to assess for signs of fibrosis, inflammation, or tubular injury.
-
Measure urinary biomarkers of kidney injury (e.g., KIM-1, NGAL) to detect early signs of nephrotoxicity.
-
Investigate the expression of genes and proteins involved in fibrotic and inflammatory pathways (e.g., TGF-β, collagen I, α-SMA).
-
-
-
Confounding Factors:
-
Action: Review all experimental conditions and concomitant medications to identify any other potential nephrotoxic insults.
-
Data to Collect: Maintain detailed records of all substances administered, animal health status, and any procedural variations.
-
Data Presentation
Table 1: Incidence of "Worsening of Chronic Kidney Disease" in the MIYABI ND-C Trial [1]
| Treatment Group | Number of Patients with Event (n) | Total Number of Patients (N) | Incidence Rate (%) |
| This compound | 16 | 82 | 19.5 |
| Darbepoetin alfa | 9 | 79 | 11.4 |
Table 2: Change in eGFR in the DIALOGUE Extension Study [2]
| Treatment Group | Mean Change in eGFR (mL/min/1.73 m²) | Standard Deviation |
| This compound | -0.8 | 6.5 |
| Darbepoetin alfa | -1.9 | 5.5 |
Experimental Protocols
1. Preclinical Assessment of this compound-Induced Nephrotoxicity
-
Animal Model: Use a validated animal model of CKD (e.g., 5/6 nephrectomy, adenine-induced nephropathy).
-
Treatment Groups: Include a vehicle control group, a this compound treatment group, and a positive control for nephrotoxicity if applicable.
-
Renal Function Monitoring:
-
Serum Biomarkers: Collect blood samples at baseline and regular intervals to measure serum creatinine and blood urea nitrogen (BUN).
-
Urine Biomarkers: Collect urine samples to measure urinary albumin-to-creatinine ratio and novel kidney injury biomarkers (e.g., KIM-1, NGAL) using ELISA kits.[12][13][14][15]
-
-
Histopathological Analysis:
-
At the end of the study, perfuse and fix kidneys in 10% neutral buffered formalin.
-
Embed tissues in paraffin and prepare 4-5 µm sections.
-
Perform staining with Hematoxylin and Eosin (H&E) for general morphology, Masson's trichrome or Picrosirius red for collagen deposition (fibrosis), and Periodic acid-Schiff (PAS) for basement membrane integrity.[16]
-
-
Immunohistochemistry for Fibrosis Markers:
-
Perform antigen retrieval on paraffin-embedded kidney sections.
-
Incubate with primary antibodies against fibrosis markers such as alpha-smooth muscle actin (α-SMA) and Collagen Type I.[17][18][19]
-
Use a suitable secondary antibody conjugated to a reporter enzyme (e.g., HRP) and a chromogenic substrate (e.g., DAB) for visualization.[19][20]
-
Quantify the stained area using image analysis software.
-
2. Clinical Monitoring of Renal Function in this compound Trials
-
Study Population: Clearly define the inclusion and exclusion criteria, including the baseline eGFR range.
-
Renal Function Assessment:
-
Serum Creatinine: Measure serum creatinine at screening, baseline, and at regular intervals throughout the study. Use a central laboratory for consistency.
-
eGFR Calculation: Calculate eGFR using a standardized equation such as the Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) equation.
-
Urinary Albumin-to-Creatinine Ratio (UACR): Measure UACR from a spot urine sample at baseline and specified follow-up visits.
-
-
Adverse Event Reporting: Pre-define "worsening of CKD" and other renal adverse events in the study protocol. Collect and adjudicate all potential renal adverse events by an independent clinical events committee.
Mandatory Visualization
Caption: this compound's mechanism and its potential impact on renal signaling pathways.
References
- 1. karger.com [karger.com]
- 2. Long-Term Efficacy and Safety of this compound for Anemia in Chronic Kidney Disease: DIALOGUE Extension Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. First-in-man-proof of concept study with this compound: a novel selective oral HIF-prolyl hydroxylase inhibitor for the treatment of renal anaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. First‐in‐man–proof of concept study with this compound: a novel selective oral HIF‐prolyl hydroxylase inhibitor for the treatment of renal anaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Interdependence of HIF-1α and TGF-β/Smad3 signaling in normoxic and hypoxic renal epithelial cell collagen expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hypoxia-inducible factor signaling in the development of tissue fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hypoxia, HIF, and Associated Signaling Networks in Chronic Kidney Disease [mdpi.com]
- 11. Endothelial HIF-2 mediates protection and recovery from ischemic kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Test Characteristics of Urinary Biomarkers Depend on Quantitation Method in Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Urinary Biomarkers for Acute Kidney Injury: Perspectives on Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Identification of Diagnostic Urinary Biomarkers for Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What is the best way to measure renal fibrosis?: A pathologist's perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubcompare.ai [pubcompare.ai]
- 18. Histological Evaluation of Renal Fibrosis in Mice [protocols.io]
- 19. CD45 Immunohistochemistry in Mouse Kidney [bio-protocol.org]
- 20. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
Molidustat Technical Support Center: Navigating Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for researchers working with Molidustat, a novel oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols for key assays, all designed to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) enzymes.[1] Under normal oxygen conditions, HIF-PH hydroxylates the alpha subunit of HIF, leading to its degradation.[1] By inhibiting HIF-PH, this compound prevents this degradation, allowing HIF-α to accumulate and translocate to the nucleus.[1][2] There, it dimerizes with HIF-β and activates the transcription of various genes, most notably the gene for erythropoietin (EPO).[1][3] This leads to increased endogenous EPO production, which in turn stimulates erythropoiesis, the production of red blood cells.[1][4] This mechanism offers an alternative to the direct administration of recombinant EPO for treating anemia, particularly in patients with chronic kidney disease (CKD).[1][5]
Q2: What are the known limitations of the current clinical trials on this compound?
While clinical trials have demonstrated this compound's efficacy and a generally manageable safety profile, several limitations in the current research should be considered:
-
Open-Label Design: Some studies have utilized an open-label design, which may introduce bias in the assessment of safety and efficacy outcomes.[6][7]
-
Short Duration: The duration of some trials may not be sufficient to fully evaluate the long-term safety and efficacy of this compound.[8]
-
Heterogeneity in Study Populations and Dosing: Variations in patient characteristics, this compound dosages, and iron supplementation protocols across different studies can make it challenging to compare results and determine the optimal treatment regimen.[3]
-
Need for Post-Marketing Surveillance: Further investigation, including combined analyses of clinical trial data and post-marketing surveillance, is necessary to fully elucidate the long-term cardiovascular safety of this compound, particularly concerning major adverse cardiovascular events (MACEs).[6]
Q3: What are the most common adverse events observed with this compound treatment?
Across various clinical trials, the most frequently reported treatment-emergent adverse events (TEAEs) are generally mild to moderate in intensity.[6][9][10] These include:
-
Nasopharyngitis[6]
-
Worsening of chronic kidney disease[6]
-
Gastrointestinal discomfort (nausea, vomiting, diarrhea)[11]
-
Hypertension[11]
-
Fatigue[11]
-
Headaches[11]
It is important to note that the incidence of TEAEs with this compound has been shown to be similar to that of active comparators like darbepoetin alfa.[6][9] Rare but serious side effects can include allergic reactions, liver dysfunction, and thromboembolic events.[11]
Q4: How does this compound affect iron metabolism?
This compound has been shown to influence iron availability.[12][13] By stabilizing HIF, it can lead to a reduction in hepcidin levels.[3][12] Hepcidin is a key regulator of iron homeostasis, and its reduction can lead to increased iron absorption and mobilization from stores. In non-dialysis patients, this compound treatment has been associated with decreased serum iron, ferritin, and transferrin saturation (TSAT), alongside an increase in total iron-binding capacity (TIBC).[3][12][14] In hemodialysis patients, the effects on iron parameters can be more variable.[12][13] Further research is needed to fully understand the mechanisms of iron mobilization, especially in the dialysis-dependent population.[12][13]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected hemoglobin response in preclinical models.
-
Possible Cause 1: Inadequate Dosing.
-
Troubleshooting: Ensure the dose of this compound is appropriate for the animal model being used. Preclinical studies in rats have shown a dose-dependent effect on erythropoietin induction and hematocrit increase.[15][16] Refer to established protocols and dose-response studies. For instance, in rats, a significant elevation in packed cell volume was observed at doses of 1.25 mg/kg and above.[15]
-
-
Possible Cause 2: Iron Deficiency.
-
Troubleshooting: Anemia treatment with erythropoiesis-stimulating agents, including HIF-PH inhibitors, can lead to functional iron deficiency. Ensure adequate iron supplementation in the experimental model. Monitor iron parameters such as serum iron, ferritin, and transferrin saturation.
-
-
Possible Cause 3: Inflammation.
-
Troubleshooting: Chronic inflammation can blunt the erythropoietic response. Assess for markers of inflammation in your animal model. The efficacy of this compound in the context of inflammatory anemia has been investigated.[15]
-
-
Possible Cause 4: Pharmacokinetic Interactions.
-
Troubleshooting: Be aware of potential interactions with other administered compounds. For example, co-administration with oral iron supplements can reduce the absorption and efficacy of this compound.[17][18] It is recommended to separate the administration of this compound and oral iron by at least one hour.[17]
-
Issue 2: Unexpected cardiovascular effects in animal models.
-
Possible Cause 1: Off-target effects.
-
Troubleshooting: While this compound is a selective HIF-PH inhibitor, it's crucial to assess for potential off-target effects on the cardiovascular system. Monitor blood pressure and heart rate closely. Preclinical studies in a rat model of chronic kidney disease have suggested that this compound may not induce the hypertensive effects sometimes seen with recombinant EPO and might even ameliorate CKD-associated hypertension.[15][16]
-
-
Possible Cause 2: Model-specific physiology.
-
Troubleshooting: The cardiovascular response to HIF stabilization can vary between different animal models. Carefully select the model that best represents the human condition you are studying. In a study with subtotally nephrectomized rats, one week of this compound treatment did not significantly affect blood pressure.[19]
-
Quantitative Data Summary
Table 1: Efficacy of this compound vs. Darbepoetin Alfa in Non-Dialysis CKD Patients (MIYABI ND-C Study) [6][9]
| Parameter | This compound (n=82) | Darbepoetin Alfa (n=80) |
| Baseline Mean Hb (g/dL) | 9.84 (SD 0.64) | 10.00 (SD 0.61) |
| Mean Hb at Evaluation (g/dL) | 11.28 (95% CI: 11.07, 11.50) | 11.70 (95% CI: 11.50, 11.90) |
| Change in Mean Hb (g/dL) | Non-inferior to darbepoetin alfa | - |
| LS Mean Difference (g/dL) | -0.38 (95% CI: -0.67, -0.08) | - |
Table 2: Adverse Events in Non-Dialysis CKD Patients (MIYABI ND-C Study) [6][9]
| Event | This compound (n=82) | Darbepoetin Alfa (n=79) |
| Any TEAE | 93.9% | 93.7% |
| Mild TEAEs | 54.9% | 63.3% |
| Moderate TEAEs | 22.0% | 22.8% |
| Severe TEAEs | 17.1% | 7.6% |
| Deaths | 3 | 1 |
Table 3: Long-Term Efficacy of this compound in CKD Patients (DIALOGUE Extension Studies) [7][20]
| Patient Group | Treatment | Baseline Mean Hb (g/dL) | Mean Hb During Study (g/dL) |
| Non-Dialysis | This compound | 11.28 (SD 0.55) | 11.10 (SD 0.508) |
| Darbepoetin | 11.08 (SD 0.51) | 10.98 (SD 0.571) | |
| Dialysis | This compound | 10.40 (SD 0.70) | 10.37 (SD 0.56) |
| Epoetin | 10.52 (SD 0.53) | 10.52 (SD 0.47) |
Experimental Protocols
Protocol 1: Evaluation of this compound Efficacy in a Rat Model of Renal Anemia
This protocol is based on methodologies described in preclinical studies.[15][16]
-
Animal Model:
-
Induce renal anemia in male Wistar rats via 5/6 subtotal nephrectomy.
-
Allow a recovery period of at least 4 weeks and confirm the development of anemia (e.g., hematocrit < 35%) and hypertension.
-
-
Treatment Groups:
-
Vehicle control (e.g., appropriate solvent for this compound).
-
This compound (e.g., 2.5 mg/kg and 5.0 mg/kg, administered orally once daily).
-
Positive control (e.g., recombinant human EPO, 100 IU/kg, administered subcutaneously twice weekly).
-
-
Administration:
-
Administer treatments for a period of 5 weeks.
-
-
Monitoring and Endpoints:
-
Hematological Parameters: Collect blood samples weekly to measure packed cell volume (hematocrit), hemoglobin, and reticulocyte counts.
-
EPO Levels: Measure plasma EPO concentrations at baseline and at specified time points after drug administration.
-
Blood Pressure: Monitor systolic blood pressure using the tail-cuff method.
-
Iron Parameters: At the end of the study, measure serum iron, ferritin, and transferrin saturation.
-
-
Data Analysis:
-
Compare the changes in hematological and biochemical parameters between the treatment groups using appropriate statistical methods (e.g., ANOVA).
-
Protocol 2: In Vitro HIF-α Stabilization Assay
This protocol is a general guide for assessing the in vitro activity of this compound.
-
Cell Culture:
-
Culture a suitable human cell line (e.g., HeLa, A549, or Hep3B) under standard conditions.[15]
-
-
Treatment:
-
Treat the cells with varying concentrations of this compound for a specified duration (e.g., 4-8 hours).
-
-
HIF-α Detection:
-
Western Blotting: Lyse the cells and perform Western blotting to detect the accumulation of HIF-1α or HIF-2α protein.
-
Immunofluorescence: Fix and permeabilize the cells, then stain for HIF-α to visualize its nuclear translocation.
-
-
Target Gene Expression Analysis:
-
qRT-PCR: Extract RNA from the treated cells and perform quantitative real-time PCR to measure the expression of HIF target genes (e.g., EPO, VEGFA, CA9).[15]
-
-
Data Analysis:
-
Quantify the levels of HIF-α protein and the expression of target genes relative to a vehicle control.
-
Visualizations
References
- 1. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 2. Long-Term Efficacy and Safety of this compound for Anemia in Chronic Kidney Disease: DIALOGUE Extension Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The efficacy and safety of this compound for anemia in dialysis-dependent and non-dialysis-dependent chronic kidney disease patients: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Treatment satisfaction with this compound in CKD-related anemia in non-dialysis patients: a post-hoc analysis of two clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. karger.com [karger.com]
- 8. This compound for the treatment of anemia in Japanese patients undergoing peritoneal dialysis: a single‐arm, open‐label, phase 3 study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and Safety of this compound for Anemia in ESA-Naive Nondialysis Patients: A Randomized, Phase 3 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of this compound in the Treatment of Anemia in CKD [pubmed.ncbi.nlm.nih.gov]
- 11. What are the side effects of this compound Sodium? [synapse.patsnap.com]
- 12. Iron Regulation by this compound, a Daily Oral Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor, in Patients with Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Iron Regulation by this compound, a Daily Oral Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor, in Patients with Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The efficacy and safety of this compound for anemia in dialysis-dependent and non-dialysis-dependent chronic kidney disease patients: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (this compound) Stimulates Erythropoietin Production without Hypertensive Effects | PLOS One [journals.plos.org]
- 16. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (this compound) Stimulates Erythropoietin Production without Hypertensive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Effects of oral iron and calcium supplement on the pharmacokinetics and pharmacodynamics of this compound: an oral HIF-PH inhibitor for the treatment of renal anaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effects of this compound, a hypoxia-inducible factor prolyl hydroxylase inhibitor, on sodium dynamics in hypertensive subtotally nephrectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Molidustat. The information is designed to help mitigate and manage potential adverse reactions encountered during pre-clinical and clinical experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound, presented in a question-and-answer format.
Gastrointestinal Discomfort
Question: We are observing gastrointestinal discomfort (nausea, vomiting, diarrhea) in our animal models following oral administration of this compound. What strategies can we employ to mitigate this?
Answer: Gastrointestinal discomfort is a commonly reported side effect of this compound.[1] Here are some strategies to mitigate these effects in a research setting:
-
Administration with Food: If the experimental protocol allows, administering this compound with a small amount of palatable food can help reduce gastrointestinal irritation.[2]
-
Vehicle Optimization: The choice of vehicle for oral gavage can influence tolerability. Consider using vehicles known to be gentle on the gastrointestinal tract.
-
Dose Fractionation: If the total daily dose is high, consider splitting it into two or more smaller doses administered throughout the day.
-
Alternative Dosing Methods: For rodents, consider training them for voluntary oral administration from a syringe with a palatable substance to reduce the stress associated with gavage, which can exacerbate gastrointestinal issues.[3]
Experimental Protocol: Minimizing Gastrointestinal Discomfort during Oral Gavage in Rodents
-
Habituation: Acclimatize the animals to the handling and restraint procedures for several days before the start of the experiment.
-
Vehicle Selection: Choose a well-tolerated vehicle (e.g., 0.5% methylcellulose).
-
Gavage Technique:
-
Use a flexible gavage needle or catheter appropriate for the animal's size to minimize the risk of esophageal injury.[3]
-
Ensure the animal is properly restrained to prevent movement and potential injury.
-
Measure the gavage tube from the tip of the nose to the last rib to ensure correct placement in the stomach and avoid accidental entry into the trachea.[4]
-
Administer the formulation slowly and steadily.[5]
-
-
Post-Dosing Observation: Monitor the animals for at least one hour post-dosing for any signs of distress, regurgitation, or changes in behavior.
-
Voluntary Consumption (Alternative):
-
Train animals to voluntarily consume a palatable vehicle (e.g., flavored gelatin, sweetened solution) from a syringe.
-
Once trained, incorporate the this compound formulation into the palatable vehicle for administration.
-
Thromboembolic Events
Question: There are concerns about the potential for thromboembolic events with HIF-PH inhibitors. What are the best practices for monitoring and managing this risk in our preclinical studies?
Answer: Thromboembolic events are a potential serious adverse reaction associated with agents that stimulate erythropoiesis.[6] While the risk with this compound is being evaluated in ongoing studies, proactive monitoring in preclinical models is crucial.
Troubleshooting Guide: Suspected Thromboembolic Event in an Animal Model
-
Immediate Observation: If an animal presents with sudden signs of distress such as labored breathing, limb coldness, paralysis, or neurological deficits, a thromboembolic event should be considered.
-
Veterinary Consultation: Immediately consult with the attending veterinarian for a clinical assessment.
-
Diagnostic Imaging: If available and deemed appropriate by the veterinarian, imaging techniques such as doppler ultrasound can be used to assess blood flow and identify potential clots.[7]
-
Euthanasia and Necropsy: In the event of severe distress or euthanasia, a thorough necropsy should be performed by a qualified veterinary pathologist to identify and characterize any thrombi.
-
Data Collection: Document all clinical signs, the time of onset, and the outcome. Collect blood samples for coagulation profiles (e.g., prothrombin time, activated partial thromboplastin time, D-dimer) if the protocol allows and it is safe to do so.
-
Experimental Review: Review the experimental design, including the this compound dose, duration of treatment, and animal model, to assess if any factors may have contributed to the event.
Experimental Protocol: Monitoring for Thromboembolic Risk
-
Baseline Coagulation Panel: Before initiating this compound treatment, collect baseline blood samples to establish normal coagulation parameters for the study animals.
-
Regular Clinical Observation: Conduct daily health checks, paying close to attention to the animals' respiratory rate, limb temperature and function, and overall demeanor.
-
Hematological Monitoring: Monitor hematocrit and platelet counts regularly. A rapid and excessive increase in hematocrit can increase blood viscosity and the risk of thrombosis.
-
Biomarker Analysis: In higher-tiered studies, consider measuring biomarkers of coagulation activation, such as D-dimer or thrombin-antithrombin complexes.
-
Prophylactic Anticoagulation (Study-Dependent): In some experimental designs, co-administration with a prophylactic dose of an anticoagulant like heparin may be considered to mitigate thromboembolic risk, although this would be a confounding factor and should be carefully justified.
Elevated Liver Enzymes
Question: We have detected elevated liver enzymes (ALT, AST) in our study animals treated with this compound. How should we proceed?
Answer: While significant liver toxicity has not been a consistent finding in this compound clinical trials, any elevation in liver enzymes should be investigated to rule out drug-induced liver injury (DILI).
Troubleshooting Guide: Investigating Elevated Liver Enzymes in Preclinical Studies
-
Confirm the Finding: Repeat the liver enzyme measurement on a new blood sample to rule out sample handling errors or transient fluctuations.
-
Fractionate Liver Enzymes: If not already done, measure both ALT and AST. An AST/ALT ratio greater than 2 may suggest non-hepatic sources of AST elevation, such as muscle damage.[8]
-
Assess Liver Function: Measure markers of liver function, such as bilirubin and albumin, to determine if the enzyme elevation is associated with a functional deficit.
-
Rule Out Other Causes:
-
Review the animal's health records for any concurrent illnesses or conditions that could cause liver enzyme elevation.
-
Check for any other medications or substances the animal may have been exposed to.
-
Consider performing serology for common infectious agents that can affect the liver in the species being studied.
-
-
Dose De-escalation or Interruption: If the enzyme elevation is significant (e.g., >3x the upper limit of normal) and suspected to be drug-related, consider reducing the this compound dose or temporarily interrupting treatment in a subset of animals to see if the enzymes return to baseline.
-
Histopathology: At the end of the study, or if an animal is euthanized due to declining health, perform a thorough histopathological examination of the liver by a veterinary pathologist to look for signs of cellular damage, inflammation, or other abnormalities.
Experimental Protocol: Monitoring for Hepatotoxicity
-
Baseline Liver Panel: Collect blood samples for a baseline liver panel (ALT, AST, alkaline phosphatase, bilirubin, and total protein/albumin) before the first dose of this compound.
-
Regular Monitoring: Measure the liver panel at regular intervals throughout the study (e.g., weekly for the first month, then bi-weekly or monthly).
-
Dose-Response Evaluation: In dose-ranging studies, carefully compare the incidence and magnitude of liver enzyme elevations across different dose groups.
-
Correlate with Pharmacokinetics: Correlate the timing of liver enzyme elevations with the pharmacokinetic profile of this compound to determine if there is a relationship between drug exposure and hepatotoxicity.
Polycythemia
Question: Our animals are developing polycythemia (abnormally high hematocrit) after prolonged treatment with this compound. How can we manage this?
Answer: Polycythemia is an expected pharmacological effect of this compound due to its mechanism of action. However, excessive polycythemia can increase the risk of adverse events such as thrombosis and hypertension.
Troubleshooting Guide: Managing Polycythemia in Animal Models
-
Confirm Polycythemia: A hematocrit or packed cell volume (PCV) significantly and persistently above the normal reference range for the species and strain confirms polycythemia.
-
Dose Adjustment: The primary method for managing polycythemia is to reduce the dose of this compound. If the hematocrit is excessively high, a temporary cessation of dosing may be necessary.
-
Phlebotomy: In cases of severe polycythemia where clinical signs of hyperviscosity (e.g., lethargy, neurological signs) are present, therapeutic phlebotomy (controlled blood removal) may be necessary. This should be performed by trained personnel under veterinary supervision. The volume of blood to be removed will depend on the species and the severity of the polycythemia.[9][10]
-
Fluid Support: Ensure animals have adequate hydration, as dehydration can exacerbate the effects of polycythemia.
Experimental Protocol: Monitoring and Preventing Severe Polycythemia
-
Establish Baseline Hematocrit: Measure baseline hematocrit for all animals before starting this compound treatment.
-
Frequent Hematocrit Monitoring: Monitor hematocrit levels frequently, especially during the initial phase of treatment (e.g., once or twice weekly). The frequency can be reduced once a stable hematocrit is achieved.[2]
-
Define a Target Hematocrit Range: Based on the goals of the study and normal physiological ranges for the species, define a target hematocrit range.
-
Dose Titration Protocol:
-
Initiate this compound at a low to moderate dose.
-
If the hematocrit is below the target range, the dose can be cautiously increased.
-
If the hematocrit exceeds the upper limit of the target range, the dose should be reduced.
-
If the hematocrit becomes excessively high (e.g., >60-65% in many species), temporarily suspend dosing until the hematocrit returns to a safer level, then resume at a lower dose.
-
Seizures
Question: We observed a seizure in one of our study animals treated with this compound. What is the appropriate response and how can we mitigate this risk?
Answer: Seizures have been reported as a rare but serious adverse event in some studies of this compound, particularly in animals with pre-existing conditions.[6]
Troubleshooting Guide: Management of a Seizure in a Study Animal
-
Ensure Animal Safety: If an animal is observed having a seizure, ensure its safety by removing any objects in the cage that could cause injury. Do not restrain the animal during the seizure.
-
Observe and Document: Carefully observe the seizure and document its characteristics:
-
Type of seizure (e.g., focal, generalized tonic-clonic)
-
Duration of the seizure
-
Time of onset relative to this compound administration
-
Any post-ictal (after seizure) behaviors (e.g., disorientation, lethargy)
-
-
Veterinary Intervention: If the seizure is prolonged (status epilepticus) or if the animal has multiple seizures in a short period, immediate veterinary intervention is required. This may include the administration of anticonvulsant medication as directed by the veterinarian.
-
Post-Seizure Monitoring: Closely monitor the animal after the seizure for any signs of distress or neurological deficits.
-
Review and Report: Report the event to the institutional animal care and use committee (IACUC) and review the experimental protocol. Consider if any factors may have contributed to the seizure (e.g., dose level, animal's underlying health status).
Experimental Protocol: Minimizing and Monitoring for Seizure Risk
-
Animal Selection: Avoid using animals with a known history of seizures or neurological disorders, unless it is a specific objective of the study.
-
Dose-Escalation Studies: In initial dose-finding studies, use a slow and careful dose-escalation design and closely monitor for any neurological signs.
-
Regular Neurological Assessment: As part of the routine health monitoring, perform a basic neurological assessment (e.g., observe gait, righting reflex, and general alertness).
-
Electroencephalogram (EEG) Monitoring: In studies where there is a higher concern for seizure liability, consider incorporating EEG monitoring to detect subclinical seizure activity.
Quantitative Data Summary
The following tables summarize quantitative data on adverse events from this compound clinical and preclinical studies.
Table 1: Incidence of Treatment-Emergent Adverse Events (TEAEs) in Non-Dialysis Patients (MIYABI ND-C Study) [11]
| Adverse Event Category | This compound (n=82) | Darbepoetin Alfa (n=80) |
| Any TEAE | 93.9% | 93.7% |
| Mild TEAEs | 54.9% | 63.3% |
| Moderate TEAEs | 22.0% | 22.8% |
| Deaths | 3 | 1 |
Table 2: Incidence of Adverse Events in Feline Chronic Kidney Disease Study [1]
| Adverse Event | This compound (n=15) | Placebo (n=6) |
| Vomiting | 6 | 0 |
| Decreased Appetite | 2 | 0 |
| Thrombosis | 1 | 0 |
| Increased Liver Activity | 1 | 0 |
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action and On-Target Effects
This compound is a competitive inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) enzymes. By inhibiting these enzymes, this compound prevents the degradation of HIF-α subunits, leading to their accumulation and translocation to the nucleus. In the nucleus, HIF-α dimerizes with HIF-β and binds to Hypoxia Response Elements (HREs) on target genes, upregulating the transcription of genes involved in erythropoiesis, including erythropoietin (EPO).
Caption: this compound's mechanism of action leading to EPO production.
Potential Off-Target Signaling and Adverse Reactions
The stabilization of HIF can have pleiotropic effects beyond erythropoiesis, which may contribute to some of the observed adverse reactions. For example, HIF is also involved in angiogenesis, glucose metabolism, and cell proliferation, which are areas of ongoing research for HIF-PH inhibitors.
Caption: Potential on-target and off-target effects of this compound.
Experimental Workflow for Investigating an Adverse Event
The following diagram illustrates a logical workflow for an investigator to follow when an unexpected adverse event is observed in a preclinical study.
Caption: Workflow for investigating an adverse event in preclinical studies.
References
- 1. Use of this compound, a hypoxia‐inducible factor prolyl hydroxylase inhibitor, in chronic kidney disease‐associated anemia in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-Term Efficacy and Safety of this compound for Anemia in Chronic Kidney Disease: DIALOGUE Extension Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral Gavage in the Rat - Research Animal Training [researchanimaltraining.com]
- 4. research.fsu.edu [research.fsu.edu]
- 5. ouv.vt.edu [ouv.vt.edu]
- 6. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 7. ahajournals.org [ahajournals.org]
- 8. Enhanced erythro-phagocytosis in polycythemic mice overexpressing erythropoietin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
- 10. mdpi.com [mdpi.com]
- 11. Preclinical Testing Strategies for Epilepsy Therapy Development - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Molidustat vs. Darbepoetin Alfa: A Comparative Guide for Anemia in Non-Dialysis Chronic Kidney Disease
For Researchers, Scientists, and Drug Development Professionals
Anemia is a common and debilitating complication of chronic kidney disease (CKD), primarily driven by insufficient production of erythropoietin (EPO). For years, the standard of care has been treatment with erythropoiesis-stimulating agents (ESAs), such as darbepoetin alfa, which directly stimulate red blood cell production. However, a newer class of oral medications, hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitors, which includes molidustat, has emerged as an alternative therapeutic approach. This guide provides a detailed, data-driven comparison of this compound and darbepoetin alfa for the treatment of anemia in non-dialysis CKD patients, focusing on clinical trial data, mechanisms of action, and experimental protocols.
Mechanism of Action
This compound and darbepoetin alfa employ fundamentally different mechanisms to stimulate erythropoiesis.
This compound: As a HIF-PH inhibitor, this compound mimics the body's response to hypoxia.[1] By inhibiting prolyl hydroxylase enzymes, it leads to the stabilization and accumulation of hypoxia-inducible factors (HIFs).[1] These stabilized HIFs then translocate to the nucleus and activate the transcription of genes involved in erythropoiesis, most notably the gene for EPO.[1] This results in an increase in endogenous EPO production, thereby stimulating the bone marrow to produce more red blood cells.[1][2]
Darbepoetin Alfa: Darbepoetin alfa is a synthetic, long-acting form of EPO.[3][4][5] It directly binds to and activates the erythropoietin receptor (EPOR) on erythroid progenitor cells in the bone marrow.[3][4][6][7] This binding event triggers a cascade of intracellular signaling, primarily through the JAK-STAT pathway, which promotes the survival, proliferation, and differentiation of these progenitor cells into mature red blood cells.[3][6][7][8]
Signaling Pathway Diagrams
Caption: this compound Signaling Pathway
Caption: Darbepoetin Alfa Signaling Pathway
Clinical Efficacy and Safety: Phase III MIYABI Program
The "this compound Once Daily Improves Renal Anemia by Inducing EPO" (MIYABI) program, a series of Phase III clinical trials conducted in Japan, provides the most direct comparison between this compound and darbepoetin alfa in non-dialysis CKD patients.[9][10][11][12]
MIYABI Non-Dialysis-Correction (ND-C) Study
This study enrolled ESA-naïve patients with anemia and non-dialysis CKD.[10][12]
Experimental Protocol: This was a 52-week, randomized, open-label, active-controlled, parallel-group, multicenter study.[10] Patients were randomized 1:1 to receive either oral this compound or subcutaneous darbepoetin alfa.[10] The starting dose for this compound was 25 mg once daily, and for darbepoetin alfa, it was 30 μg every two weeks.[10] Doses were titrated to maintain hemoglobin (Hb) levels within the target range of ≥11.0 g/dL and <13.0 g/dL.[10] The primary efficacy outcome was the mean Hb level and its change from baseline during the evaluation period (weeks 30-36).[10]
Efficacy Data
| Parameter | This compound (n=82) | Darbepoetin Alfa (n=80) |
| Baseline Mean Hb (g/dL) | 9.84 (SD 0.64) | 10.00 (SD 0.61) |
| Mean Hb at Weeks 30-36 (g/dL) | 11.28 (95% CI: 11.07-11.50) | 11.70 (95% CI: 11.50-11.90) |
| LS Mean Difference in Hb Change from Baseline (g/dL) | -0.38 (95% CI: -0.67, -0.08) | N/A |
| Data from the MIYABI ND-C Study.[10] |
This compound was found to be non-inferior to darbepoetin alfa in the change in mean Hb levels from baseline, with a non-inferiority margin of 1.0 g/dL.[10]
Safety Data
| Adverse Event | This compound (n=82) | Darbepoetin Alfa (n=80) |
| Treatment-Emergent AEs (%) | 93.9 | 93.7 |
| Deaths (%) | 3 (3.7) | 1 (1.3) |
| Data from the MIYABI ND-C Study.[10] |
MIYABI Non-Dialysis-Maintenance (ND-M) Study
This study enrolled non-dialysis CKD patients with anemia who were previously treated with ESAs.[9][11]
Experimental Protocol: This was a 52-week, randomized, open-label, active-controlled, parallel-group, multicenter study.[9] Patients were randomized 1:1 to switch to oral this compound or continue with subcutaneous darbepoetin alfa.[9] The initial dose of this compound was 25 mg or 50 mg once daily, based on the previous ESA dose.[9] Darbepoetin alfa doses were adjusted based on the prior ESA regimen.[9] Doses for both treatments were titrated to maintain Hb levels between 11.0 and 13.0 g/dL.[9] The primary efficacy endpoint was the mean Hb level and its change from baseline during weeks 30-36.[9]
Efficacy Data
| Parameter | This compound (n=82) | Darbepoetin Alfa (n=82) |
| Baseline Mean Hb (g/dL) | 11.31 (SD 0.68) | 11.27 (SD 0.64) |
| Mean Hb at Weeks 30-36 (g/dL) | 11.67 (95% CI: 11.48-11.85) | 11.53 (95% CI: 11.31-11.74) |
| LS Mean Difference in Hb Change from Baseline (g/dL) | 0.13 (95% CI: -0.15, 0.40) | N/A |
| Data from the MIYABI ND-M Study.[9] |
This compound demonstrated non-inferiority to darbepoetin alfa in maintaining Hb levels within the target range.[9][11]
Safety Data
| Adverse Event | This compound (n=82) | Darbepoetin Alfa (n=82) |
| Treatment-Emergent AEs (%) | 92.7 | 96.3 |
| Serious TEAEs (%) | 32.9 | 26.8 |
| TEAEs Leading to Death (%) | 2 (2.4) | 0 (0.0) |
| Data from the MIYABI ND-M Study.[9][11] |
Experimental Workflow: MIYABI ND-C and ND-M Studies
Caption: Generalized Workflow for MIYABI Phase III Trials
Summary and Conclusion
Clinical evidence from the Phase III MIYABI program demonstrates that oral this compound is non-inferior to subcutaneous darbepoetin alfa in both correcting and maintaining hemoglobin levels in non-dialysis CKD patients with anemia.[9][10][11] this compound was generally well-tolerated, with a safety profile comparable to that of darbepoetin alfa, and no new safety signals were identified.[9][11]
The distinct mechanisms of action offer different therapeutic paradigms. This compound leverages the body's own physiological pathways to upregulate endogenous EPO production, while darbepoetin alfa acts as a direct replacement therapy. The oral administration of this compound also presents a potential advantage in patient convenience over the injectable darbepoetin alfa.[13]
For researchers and drug development professionals, this compound represents a significant advancement in the management of renal anemia, providing an effective oral alternative to traditional ESAs. Further long-term studies will be crucial to fully elucidate the comparative cardiovascular safety profiles and other potential long-term effects of HIF-PH inhibitors versus ESAs.
References
- 1. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 2. Iron Regulation by this compound, a Daily Oral Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor, in Patients with Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Darbepoetin alfa - Wikipedia [en.wikipedia.org]
- 5. Darbepoetin alfa for anemia in chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Darbepoetin alfa? [synapse.patsnap.com]
- 7. Darbepoetin Alfa - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Darbepoetin-alfa - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 9. This compound for Renal Anemia in Nondialysis Patients Previously Treated with Erythropoiesis-Stimulating Agents: A Randomized, Open-Label, Phase 3 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and Safety of this compound for Anemia in ESA-Naive Nondialysis Patients: A Randomized, Phase 3 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
- 12. This compound as good as Darbepoetin to correct anemia in CKD patients: Study [medicaldialogues.in]
- 13. Treatment satisfaction with this compound in CKD-related anemia in non-dialysis patients: a post-hoc analysis of two clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative efficacy of Molidustat and epoetin in hemodialysis patients
A comprehensive analysis of two leading treatments for renal anemia in hemodialysis patients, Molidustat and Epoetin, reveals comparable efficacy in maintaining hemoglobin levels, with this compound offering an oral alternative to injectable erythropoiesis-stimulating agents (ESAs). This guide provides a detailed comparison of their performance, supported by data from key clinical trials, and outlines the experimental methodologies and underlying signaling pathways.
Comparative Efficacy Data
Clinical trial data from the DIALOGUE and MIYABI studies demonstrate that this compound is non-inferior to epoetin and darbepoetin alfa in maintaining stable hemoglobin (Hb) levels in hemodialysis patients.
| Clinical Trial | Treatment Arms | Baseline Hb (g/dL) | Mean Hb During Study (g/dL) | Adverse Events (AEs) |
| DIALOGUE Extension Study [1][2] | This compound | 10.40 ± 0.70 | 10.37 ± 0.56 | 91.2% of patients reported at least one AE |
| Epoetin | 10.52 ± 0.53 | 10.52 ± 0.47 | 93.3% of patients reported at least one AE | |
| MIYABI HD-M (Phase 3) [3] | This compound | - | Maintained within predetermined target ranges | - |
| Darbepoetin alfa | - | Non-inferiority to darbepoetin alfa shown | - |
In a long-term extension study of the DIALOGUE program, patients on hemodialysis treated with this compound maintained mean Hb levels at 10.37 g/dL, comparable to the 10.52 g/dL observed in the epoetin group[1][2]. The incidence of adverse events was also similar between the two groups[1][2]. The MIYABI phase 3 trials were designed to further establish the efficacy and safety of this compound, with the HD-M study specifically comparing it to darbepoetin alfa in hemodialysis patients previously treated with ESAs[3][4].
A systematic review and meta-analysis of randomized controlled trials concluded that this compound exhibited non-inferiority to ESAs in managing anemia in patients with chronic kidney disease (CKD)[5]. However, the same review noted a potential increased risk of CKD worsening with this compound, highlighting the need for further long-term safety data[5].
Experimental Protocols
The methodologies employed in the key clinical trials comparing this compound and epoetin provide a framework for understanding the evidence base.
DIALOGUE 4 and Extension Study Protocol
The DIALOGUE 4 study was an open-label, active comparator-controlled, variable-dose trial in patients with CKD on dialysis who were previously treated with an erythropoiesis-stimulating agent[6][7].
-
Patient Population: Adult patients with an established diagnosis of anemia of CKD undergoing hemodialysis[6][7].
-
Treatment: Patients were randomized to receive either oral this compound or continue with their previous intravenous epoetin (alfa or beta) therapy[2][6].
-
Dosing: this compound doses were initiated and titrated based on the patient's prior ESA dose to maintain Hb levels within a target range (typically 10.0 to 12.0 g/dL)[7]. Epoetin doses were adjusted according to standard clinical practice[2].
-
Primary Efficacy Endpoint: The primary endpoint was the change in mean hemoglobin levels from baseline over a defined evaluation period[1][6].
-
Safety Assessments: Safety was monitored through the recording of all adverse events, laboratory parameters, and vital signs[1][2].
The long-term extension studies followed patients for up to 36 months to assess the durability of efficacy and long-term safety[1][2].
MIYABI HD-M Study Protocol
The MIYABI HD-M (Hemodialysis-Maintenance) study was a randomized, active-controlled, double-blind, double-dummy phase 3 trial[3][4].
-
Patient Population: Approximately 225 adult patients on hemodialysis previously treated with ESAs[3].
-
Treatment: Patients were randomized to receive either oral this compound or intravenous darbepoetin alfa for 52 weeks[3].
-
Dosing: The starting dose of this compound was 75 mg/day, with subsequent titration every 4 weeks to maintain hemoglobin levels within a predetermined target range[3].
-
Primary Efficacy Endpoint: The primary objectives were the mean hemoglobin level during weeks 33-36 and the change in mean hemoglobin level from baseline, to demonstrate non-inferiority to darbepoetin alfa[3].
-
Secondary Endpoints: Secondary objectives included assessments of safety, pharmacokinetics, and pharmacodynamics[3].
Signaling Pathways and Mechanisms of Action
This compound and epoetin employ distinct mechanisms to stimulate erythropoiesis.
This compound: HIF-PH Inhibition
This compound is an orally administered inhibitor of hypoxia-inducible factor prolyl-hydroxylase (HIF-PH)[4][8]. Under normal oxygen conditions, HIF-α subunits are hydroxylated by HIF-PH, leading to their degradation. By inhibiting HIF-PH, this compound mimics a state of hypoxia, leading to the stabilization and accumulation of HIF-α[8]. HIF-α then translocates to the nucleus and dimerizes with HIF-β, forming the active HIF transcription factor. HIF activates the transcription of numerous genes, most notably the erythropoietin (EPO) gene, leading to increased endogenous EPO production[4][8]. This, in turn, stimulates erythropoiesis in the bone marrow. This compound has been shown to also improve iron availability for erythropoiesis[9][10].
Caption: this compound Signaling Pathway.
Epoetin: Erythropoietin Receptor Activation
Epoetin (alfa or beta) is a recombinant form of human erythropoietin that directly stimulates erythropoiesis[11][12]. It binds to the erythropoietin receptor (EPOR) on the surface of erythroid progenitor cells in the bone marrow[13][14]. This binding induces a conformational change in the receptor, leading to the activation of the associated Janus kinase 2 (JAK2). Activated JAK2 then phosphorylates various intracellular signaling molecules, including Signal Transducer and Activator of Transcription 5 (STAT5), Phosphoinositide 3-kinase (PI3K), and the Ras/MAPK pathway[13][15][16]. The activation of these pathways promotes the survival, proliferation, and differentiation of erythroid precursors, ultimately leading to an increased production of mature red blood cells[14][17].
Caption: Epoetin Signaling Pathway.
Experimental Workflow: Comparative Clinical Trial
The following diagram illustrates a typical workflow for a randomized controlled trial comparing this compound and an ESA like epoetin in hemodialysis patients.
Caption: Comparative Clinical Trial Workflow.
References
- 1. Long-Term Efficacy and Safety of this compound for Anemia in Chronic Kidney Disease: DIALOGUE Extension Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. This compound for the treatment of renal anaemia in patients with dialysis-dependent chronic kidney disease: design and rationale of three phase III studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound for the treatment of renal anaemia in patients with dialysis-dependent chronic kidney disease: design and rationale of three phase III studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of this compound for the anemia of chronic kidney disease: A systematic review and meta-analysis of randomized controlled trials | Annals of Medical Research [annalsmedres.org]
- 6. Effects of this compound in the Treatment of Anemia in CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (this compound) Stimulates Erythropoietin Production without Hypertensive Effects | PLOS One [journals.plos.org]
- 9. Iron Regulation by this compound, a Daily Oral Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor, in Patients with Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Iron Regulation by this compound, a Daily Oral Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor, in Patients with Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Comparative effectiveness of erythropoietin alpha and beta in hemodialysis patients: a single-center prospective observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reactome | Signaling by Erythropoietin [reactome.org]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 17. Signaling by the Epo Receptor in Erythropoiesis - James Ihle [grantome.com]
Molidustat vs. Erythropoiesis-Stimulating Agents (ESAs): A Comparative Guide on Long-Term Efficacy and Safety
This guide provides a detailed comparison of Molidustat, a hypoxia-inducible factor prolyl-hydroxylase (HIF-PH) inhibitor, and traditional Erythropoiesis-Stimulating Agents (ESAs) for the long-term management of anemia associated with Chronic Kidney Disease (CKD). The information presented is intended for researchers, scientists, and drug development professionals, with a focus on experimental data, methodologies, and mechanisms of action.
Mechanisms of Action: A Fundamental Distinction
This compound and ESAs correct anemia through different biological pathways. This compound leverages the body's natural response to hypoxia, while ESAs provide an external supply of a hormone to stimulate red blood cell production.
This compound: Upregulating Endogenous Erythropoietin Production
This compound is an orally administered small-molecule inhibitor of HIF-prolyl hydroxylase (HIF-PH).[1][2] Under normal oxygen levels (normoxia), HIF-PH enzymes hydroxylate the alpha subunit of HIF (HIF-α), targeting it for rapid proteasomal degradation.[3] By inhibiting HIF-PH, this compound prevents this degradation, allowing HIF-α to accumulate and translocate to the nucleus even in the presence of oxygen.[1][4] In the nucleus, HIF-α dimerizes with HIF-β to form the active HIF transcription factor, which binds to hypoxia-responsive elements on DNA. This activates the transcription of several genes, most notably the gene for erythropoietin (EPO), leading to increased endogenous EPO production by the kidneys.[1][2][5] This process mimics the body's physiological response to hypoxia.[1]
ESAs: Direct Erythropoietin Receptor Activation
ESAs, such as darbepoetin alfa and epoetin, are recombinant forms of human erythropoietin.[6] Administered via injection, they directly bind to and activate the erythropoietin receptor (EPO-R) on the surface of erythroid progenitor cells in the bone marrow.[7][8][9] This binding triggers a cascade of intracellular signaling, primarily through the JAK2/STAT5 pathway.[8][10] Activation of these pathways stimulates the proliferation and terminal differentiation of red blood cell precursors and inhibits their apoptosis, thereby increasing the mass of circulating red blood cells.[7][8]
References
- 1. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 2. Discovery of this compound (BAY 85‐3934): A Small‐Molecule Oral HIF‐Prolyl Hydroxylase (HIF‐PH) Inhibitor for the Treatment of Renal Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-Term Efficacy and Safety of this compound for Anemia in Chronic Kidney Disease: DIALOGUE Extension Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (this compound) Stimulates Erythropoietin Production without Hypertensive Effects | PLOS One [journals.plos.org]
- 6. Erythropoietin Stimulating Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Erythropoietins: a common mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. m.youtube.com [m.youtube.com]
- 10. go.drugbank.com [go.drugbank.com]
A systematic review and meta-analysis of Molidustat clinical trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a systematic review and meta-analysis of clinical trial data for Molidustat, a novel oral hypoxia-inducible factor prolyl-hydroxylase (HIF-PH) inhibitor for the treatment of anemia associated with chronic kidney disease (CKD). It offers an objective comparison with alternative treatments, supported by experimental data, to inform research and development in nephrology.
Mechanism of Action: The HIF Pathway
This compound functions by inhibiting HIF-prolyl hydroxylases, enzymes that target the alpha subunit of hypoxia-inducible factor (HIF-α) for degradation under normal oxygen conditions.[1] By inhibiting these enzymes, this compound stabilizes HIF-α, allowing it to accumulate and translocate to the nucleus. There, it dimerizes with HIF-β and initiates the transcription of genes involved in erythropoiesis, most notably erythropoietin (EPO).[2] This process mimics the body's natural response to hypoxia, leading to increased endogenous EPO production and subsequent stimulation of red blood cell production.[1]
Caption: The HIF-PH signaling pathway under normoxic and hypoxic/Molidustat-treated conditions.
Clinical Efficacy of this compound
The efficacy and safety of this compound have been primarily evaluated in the "this compound Once Daily Improves Renal Anemia by Inducing EPO" (MIYABI) program, which consists of several Phase 3 clinical trials in Japanese patients with renal anemia.[3][4]
MIYABI Non-Dialysis Correction (ND-C) Trial
This study (NCT03350321) enrolled ESA-naive non-dialysis CKD patients.[3][5]
Table 1: Efficacy Outcomes in ESA-Naive Non-Dialysis Patients (MIYABI ND-C)
| Outcome | This compound (n=82) | Darbepoetin alfa (n=80) |
| Baseline Hemoglobin (g/dL), mean (SD) | 9.84 (0.64) | 10.00 (0.61) |
| Mean Hemoglobin during evaluation period (weeks 30-36) (g/dL), mean (95% CI) | 11.28 (11.07, 11.50) | 11.70 (11.50, 11.90) |
| LS Mean Difference in Hb change from baseline (g/dL) (95% CI) | -0.38 (-0.67, -0.08) | - |
SD: Standard Deviation, CI: Confidence Interval, LS: Least Squares
In this trial, this compound was non-inferior to Darbepoetin alfa in correcting and maintaining hemoglobin levels within the target range (≥11.0 g/dL and <13.0 g/dL).[3][4]
MIYABI Non-Dialysis Maintenance (ND-M) Trial
This study (NCT03350347) enrolled non-dialysis CKD patients previously treated with ESAs.[5][6]
Table 2: Efficacy Outcomes in ESA-Treated Non-Dialysis Patients (MIYABI ND-M)
| Outcome | This compound (n=82) | Darbepoetin alfa (n=82) |
| Baseline Hemoglobin (g/dL), mean (SD) | 11.31 (0.68) | 11.27 (0.64) |
| Mean Hemoglobin during evaluation period (weeks 30-36) (g/dL), mean (95% CI) | 11.67 (11.48, 11.85) | 11.53 (11.31, 11.74) |
| LS Mean Difference in Hb change from baseline (g/dL) (95% CI) | 0.13 (-0.15, 0.40) | - |
This compound demonstrated non-inferiority to Darbepoetin alfa in maintaining hemoglobin levels in this patient population.[6]
Safety and Tolerability
Across the MIYABI trials, this compound was generally well-tolerated, with a safety profile comparable to that of Darbepoetin alfa.
Table 3: Overview of Treatment-Emergent Adverse Events (TEAEs)
| Trial | This compound | Darbepoetin alfa |
| MIYABI ND-C | 93.9% of patients experienced at least one TEAE. Most were mild (54.9%) or moderate (22.0%).[3][4] | 93.7% of patients experienced at least one TEAE. Most were mild (63.3%) or moderate (22.8%).[3][4] |
| MIYABI ND-M | 92.7% of patients experienced at least one TEAE.[6] | 96.3% of patients experienced at least one TEAE.[6] |
The most common TEAEs reported in the MIYABI ND-C trial were nasopharyngitis and worsening of CKD.[3] In the MIYABI ND-M trial, serious TEAEs were reported in 32.9% of this compound patients and 26.8% of Darbepoetin alfa patients.[6] There were two deaths in the this compound group and none in the Darbepoetin alfa group in this trial.[6]
Comparison with Other HIF-PH Inhibitors
This compound is one of several oral HIF-PH inhibitors in development or on the market, including Roxadustat, Daprodustat, and Vadadustat. While direct head-to-head trials are limited, network meta-analyses provide some comparative insights.
Table 4: Comparison of Select HIF-PH Inhibitors vs. ESAs (Darbepoetin/Epoetin) in Non-Dialysis CKD
| Outcome | Daprodustat | Roxadustat | Vadadustat |
| Change in Hemoglobin vs. ESA | Comparable[7] | Comparable[7] | Comparable[7] |
| Cardiovascular Safety (MACE) vs. ESA | Similar risk[8] | Similar risk[8] | Higher risk (HR 1.17; 95% CI 1.01, 1.36)[8] |
MACE: Major Adverse Cardiovascular Events, HR: Hazard Ratio, CI: Confidence Interval
It is important to note that these are indirect comparisons from different trial populations and should be interpreted with caution.
Experimental Protocols: A Representative Workflow
The MIYABI trials followed a similar structure. The workflow below represents a generalized protocol for a Phase 3, randomized, open-label, active-controlled study.
Caption: A generalized workflow for the MIYABI Phase 3 clinical trials.
Key Methodologies
-
Patient Population: Adult Japanese patients with anemia due to CKD (stages 3-5), either ESA-naive or previously treated with ESAs, and not on dialysis.[3][6] Key exclusion criteria included recent cardiovascular events and uncontrolled hypertension.[3]
-
Intervention and Control: this compound administered orally once daily, with the starting dose dependent on prior ESA use.[3][6] The active comparator was subcutaneous Darbepoetin alfa, with dosing also based on prior treatment.[3][6] Doses of both drugs were titrated to maintain hemoglobin levels within a target range of 11.0 to <13.0 g/dL.[3][6]
-
Primary Endpoints: The primary efficacy outcome was the mean hemoglobin level and its change from baseline during the evaluation period (weeks 30-36).[3][4]
-
Safety Assessment: Safety was evaluated through the incidence of treatment-emergent adverse events (TEAEs).[3][4]
Logical Relationships: this compound vs. Alternatives
Caption: A logical diagram comparing key attributes of this compound, other HIF-PH inhibitors, and ESAs.
References
- 1. HIF prolyl-hydroxylase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. Efficacy and Safety of this compound for Anemia in ESA-Naive Nondialysis Patients: A Randomized, Phase 3 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Treatment satisfaction with this compound in CKD-related anemia in non-dialysis patients: a post-hoc analysis of two clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound for Renal Anemia in Nondialysis Patients Previously Treated with Erythropoiesis-Stimulating Agents: A Randomized, Open-Label, Phase 3 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of outcomes on hypoxia-inducible factor prolyl hydroxylase inhibitors (HIF-PHIs) in anaemia associated with chronic kidney disease: network meta-analyses in dialysis and non-dialysis dependent populations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unveiling the Mechanism: A Comparative Guide to Molidustat's Action in Humans
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Molidustat's performance against alternative anemia treatments, supported by experimental data from human clinical trials. We delve into the validation of its mechanism of action, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways.
This compound is an oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor designed to treat anemia associated with chronic kidney disease (CKD).[1][2][3] Its mechanism of action centers on the stabilization of HIF, a transcription factor that upregulates genes involved in erythropoiesis, including erythropoietin (EPO).[1][3] This guide will explore the clinical evidence supporting this mechanism.
Comparative Efficacy in Human Subjects
Clinical trial programs, including the DIALOGUE and MIYABI studies, have demonstrated the efficacy of this compound in managing anemia in CKD patients, both those on dialysis and not on dialysis.[4][5][6][7][8]
Hemoglobin Level Modulation
This compound has shown efficacy in both correcting and maintaining hemoglobin (Hb) levels within the target range in patients with renal anemia.[5][9] The following table summarizes key findings from clinical trials comparing this compound to standard-of-care erythropoiesis-stimulating agents (ESAs) like darbepoetin alfa and epoetin.
| Trial | Patient Population | Comparator | Primary Efficacy Outcome | This compound Result | Comparator Result | Conclusion |
| MIYABI ND-C [5][9] | ESA-naïve non-dialysis CKD | Darbepoetin alfa | Mean Hb level during evaluation period (weeks 30-36) | 11.28 g/dL | 11.70 g/dL | This compound was non-inferior to darbepoetin alfa in correcting and maintaining Hb levels. |
| DIALOGUE 1 [8] | Non-dialysis CKD | Placebo | Increase in mean Hb levels | 1.4-2.0 g/dL increase | - | This compound was associated with significant increases in Hb levels compared to placebo. |
| DIALOGUE 2 [8] | Non-dialysis CKD, previously on darbepoetin | Darbepoetin alfa | Maintenance of Hb levels | Maintained Hb within target range | Maintained Hb within target range | This compound effectively maintained Hb levels after switching from an ESA. |
| DIALOGUE 4 [8] | Hemodialysis patients, previously on epoetin | Epoetin | Maintenance of Hb levels | Maintained Hb within target range | Maintained Hb within target range | This compound effectively maintained Hb levels in hemodialysis patients. |
| MIYABI PD [10] | Peritoneal dialysis patients | - (Single-arm) | Responder rate (maintaining Hb in target range) | 54.9% | - | This compound maintained Hb levels in over half of the patients undergoing peritoneal dialysis. |
Erythropoietin (EPO) Induction
A primary endpoint for validating this compound's mechanism of action is the measurement of endogenous EPO levels. Preclinical studies demonstrated a dose-dependent increase in plasma EPO following this compound administration.[11] In a first-in-man study in healthy volunteers, single oral doses of this compound (12.5 mg and above) resulted in a significant, dose-dependent increase in endogenous EPO levels.[12] Peak EPO levels were observed approximately 12 hours post-dose and returned to near baseline within 24-48 hours, mimicking a normal physiological response.[12]
| Study Type | Subjects | This compound Dose | Key Finding on EPO Levels |
| Preclinical[11] | Cynomolgus monkeys | 1.5 mg/kg (oral) | Induced endogenous EPO levels within the normal physiological range, in contrast to supraphysiological levels with recombinant human EPO (rhEPO). |
| Phase 1 Clinical Trial[12] | Healthy male volunteers | 5 mg - 50 mg (single oral dose) | Significant, dose-dependent increase in endogenous EPO. Geometric mean peak EPO was 39.8 IU/L for the 50 mg dose versus 14.8 IU/L for placebo. |
Quantitative data on the stabilization of HIF-1α in human subjects from this compound clinical trials are not extensively available in the public domain. However, the downstream effect of increased EPO production serves as strong evidence for the successful stabilization of the HIF pathway.
Experimental Protocols
To provide a comprehensive understanding of how this compound's mechanism of action is validated, the following sections detail the methodologies for key experiments.
Measurement of Erythropoietin (EPO)
A sandwich enzyme-linked immunosorbent assay (ELISA) is a standard method for quantifying EPO levels in human serum or plasma.
Principle: This assay employs a quantitative sandwich enzyme immunoassay technique. A monoclonal antibody specific for EPO is pre-coated onto a microplate. Standards and samples are pipetted into the wells, and any EPO present is bound by the immobilized antibody. After washing away any unbound substances, an enzyme-linked polyclonal antibody specific for EPO is added to the wells. Following a wash to remove any unbound antibody-enzyme reagent, a substrate solution is added to the wells, and color develops in proportion to the amount of EPO bound in the initial step. The color development is stopped, and the intensity of the color is measured.
Representative Protocol:
-
Sample Collection and Preparation: Collect whole blood into a serum separator tube or a tube containing EDTA for plasma. Allow serum to clot for 30 minutes at room temperature before centrifugation for 15 minutes at 1000 x g. For plasma, centrifuge for 15 minutes at 1000 x g within 30 minutes of collection. Store samples at -80°C if not assayed immediately.
-
Assay Procedure:
-
Bring all reagents and samples to room temperature before use.
-
Add 100 µL of Assay Diluent to each well.
-
Add 100 µL of standard, control, or sample to each well and incubate for 2 hours at room temperature.
-
Aspirate each well and wash, repeating the process four times for a total of five washes. Wash by filling each well with Wash Buffer (400 µL) using a squirt bottle, multi-channel pipette, manifold dispenser, or autowasher. Complete removal of liquid at each step is essential for good performance. After the last wash, remove any remaining Wash Buffer by aspirating or decanting. Invert the plate and blot it against clean paper towels.
-
Add 200 µL of human EPO Conjugate to each well. Incubate for 2 hours at room temperature.
-
Repeat the aspiration/wash as in step 2.
-
Add 200 µL of Substrate Solution to each well. Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.
-
Determine the optical density of each well within 30 minutes, using a microplate reader set to 450 nm.
-
Hematological Analysis
A complete blood count (CBC) is performed using an automated hematology analyzer to assess various blood parameters.
Principle: Automated hematology analyzers use a combination of technologies, including electrical impedance, flow cytometry, and light scattering, to count and characterize blood cells. For hemoglobin measurement, the red blood cells are lysed to release hemoglobin, which is then converted to a stable colored compound, and the absorbance is measured spectrophotometrically.
Representative Protocol:
-
Sample Collection: Collect whole blood in a tube containing an anticoagulant (e.g., EDTA).
-
Analysis:
-
Ensure the automated hematology analyzer is calibrated and quality-controlled according to the manufacturer's instructions.
-
Gently mix the blood sample by inversion to ensure homogeneity.
-
Place the sample tube in the analyzer's sample rack or aspirate the sample as per the instrument's instructions.
-
The analyzer will automatically perform the CBC, which includes:
-
Hemoglobin (Hb): Measures the concentration of hemoglobin in the blood.
-
Hematocrit (Hct): Measures the proportion of red blood cells in the blood.
-
Red Blood Cell (RBC) Count: The number of red blood cells per unit volume of blood.
-
Reticulocyte Count: Measures the number of young red blood cells, indicating bone marrow activity.
-
-
-
Data Review: The results are reviewed for any flags or abnormalities that may indicate the need for a manual slide review.
Measurement of HIF-1α
The quantification of HIF-1α in human plasma or tissue lysates can be performed using a specialized ELISA. It is crucial to note that HIF-1α is highly unstable under normoxic conditions, and strict sample collection and processing procedures are necessary.[13]
Principle: Similar to the EPO ELISA, this assay uses a sandwich immunoassay format. Antibodies specific to the HIF-1α subunit are used to capture and detect the protein.
Representative Protocol:
-
Sample Collection and Preparation:
-
Plasma: Collect whole blood into EDTA tubes. Immediately add a protease inhibitor cocktail. Centrifuge at 3,000g for 15 minutes at 4°C. Aliquot the plasma and store it at -80°C.[12]
-
Tissue Biopsies: Biopsies should be flash-frozen in liquid nitrogen immediately upon collection to prevent HIF-1α degradation.[13]
-
-
Assay Procedure:
-
Follow the general ELISA procedure as outlined for EPO, using reagents specific for HIF-1α.
-
Due to the low abundance of HIF-1α, a high-sensitivity ELISA kit is recommended.
-
The standard curve should be prepared using recombinant HIF-1α.
-
Incubation times and temperatures may vary depending on the specific kit manufacturer's instructions.
-
Visualizing the Mechanism and Workflow
To further elucidate this compound's mechanism and the process of its validation, the following diagrams are provided.
Caption: this compound's mechanism of action in inhibiting PHD enzymes to stabilize HIF-α.
Caption: Experimental workflow for validating this compound's mechanism of action in human subjects.
Caption: Comparison of the mechanism of action between HIF-PH inhibitors and ESAs.
References
- 1. A sensitive sandwich ELISA for measuring erythropoietin in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Pharmacodynamic effects of this compound on erythropoiesis in healthy cats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. karger.com [karger.com]
- 6. This compound for the treatment of renal anaemia in patients with dialysis-dependent chronic kidney disease: design and rationale of three phase III studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long-Term Efficacy and Safety of this compound for Anemia in Chronic Kidney Disease: DIALOGUE Extension Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of this compound in the Treatment of Anemia in CKD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and Safety of this compound for Anemia in ESA-Naive Nondialysis Patients: A Randomized, Phase 3 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound for the treatment of anemia in Japanese patients undergoing peritoneal dialysis: a single‐arm, open‐label, phase 3 study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (this compound) Stimulates Erythropoietin Production without Hypertensive Effects | PLOS One [journals.plos.org]
- 12. IDENTIFICATION AND CLINICAL VALIDATION OF HYPOXIA-INDUCIBLE FACTOR 1α PROTEIN AS THE POTENTIAL BIOMARKER IN PATIENTS WITH SEPSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Validation of a Hypoxia-Inducible Factor-1α Specimen Collection Procedure and Quantitative ELISA in Solid Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Species Pharmacodynamic Comparison of Molidustat: A Guide for Researchers
An Objective Analysis of Molidustat's Erythropoietic Efficacy Across Preclinical and Clinical Models
Introduction
This compound (BAY 85-3934) is a small-molecule inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) enzymes, developed for the treatment of anemia associated with chronic kidney disease (CKD).[1][2] By inhibiting HIF-PH, this compound mimics the body's response to hypoxia, leading to the stabilization of hypoxia-inducible factors (HIFs).[1] This stabilization, primarily of HIF-2α, upregulates the transcription of genes involved in erythropoiesis, most notably the gene for erythropoietin (EPO).[1][2][3] The resulting increase in endogenous EPO production stimulates the bone marrow to produce more red blood cells, thereby addressing anemia.[1][4] This guide provides a comprehensive cross-species comparison of the pharmacodynamics of this compound, presenting key experimental data, detailed methodologies, and visual representations of its mechanism of action and experimental workflows.
Mechanism of Action: The HIF Signaling Pathway
Under normal oxygen levels (normoxia), HIF-α subunits are hydroxylated by HIF-PH enzymes, leading to their recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent degradation by the proteasome.[1][3] this compound inhibits HIF-PH, preventing this degradation and allowing HIF-α to accumulate, translocate to the nucleus, and dimerize with HIF-β.[1][2] This heterodimer then binds to hypoxia-responsive elements (HREs) on target genes, including the EPO gene, to initiate transcription.[4]
Cross-Species Pharmacodynamic Data
The erythropoietic response to this compound has been evaluated in various species, demonstrating a consistent mechanism of action but with species-specific differences in dose-response relationships.
In Vitro HIF-PH Inhibition
This compound's inhibitory activity against HIF-PH enzymes has been characterized in biochemical assays.
| Parameter | Human HIF-PH2 | Reference |
| IC50 | 0.49 µM | [2] |
In Vivo Pharmacodynamic Effects
The following tables summarize the key pharmacodynamic effects of this compound across different species.
Table 1: Effects of this compound on EPO Levels
| Species | Dose | Route of Administration | Peak EPO Level | Time to Peak | Reference |
| Healthy Human Volunteers | 50 mg (single dose) | Oral | 39.8 IU/L | ~12 hours | [5] |
| Wistar Rats | 2.5 mg/kg (single dose) | Oral | Dose-dependent increase | 4 hours | [3] |
| Cynomolgus Monkeys | 1.5 mg/kg (repeated dose) | Oral | Significant induction | 7 hours | [3] |
| Healthy Cats | 5 mg/kg (daily) | Oral | Significantly increased | Not specified | [6][7] |
| Healthy Cats | 10 mg/kg (daily) | Oral | Significantly increased | Not specified | [6][7] |
Table 2: Effects of this compound on Hemoglobin (Hb) and Hematocrit (Hct)
| Species | Dose | Duration | Change in Hb/Hct | Reference |
| Anemic CKD Patients (ESA-naïve) | 25, 50, 75 mg (daily) | 16 weeks | Hb increase of 1.4-2.0 g/dL | [8] |
| Anemic CKD Patients (previously on ESA) | 25-150 mg (daily) | 52 weeks | Maintained Hb in target range (10-12 g/dL) | [9][10][11] |
| Wistar Rats | 2.5 mg/kg (daily) | 2 weeks | Significant increase in Hct | [3] |
| CKD Mice | Not specified (every other day) | 3 weeks | Increased Hb and Hct to control levels | [4] |
| Healthy Cats | 5 mg/kg (daily) | 21 days | Hct exceeded 60% | [6][7][12] |
| Healthy Cats | 10 mg/kg (daily) | 14 days | Hct exceeded 60% | [6][7][12] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of pharmacodynamic studies.
HIF-PH Inhibition Assay (In Vitro)
A common method to determine the inhibitory activity of compounds like this compound is a biochemical assay that measures the hydroxylation of a HIF-1α peptide.[2][13]
References
- 1. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 2. Discovery of this compound (BAY 85‐3934): A Small‐Molecule Oral HIF‐Prolyl Hydroxylase (HIF‐PH) Inhibitor for the Treatment of Renal Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (this compound) Stimulates Erythropoietin Production without Hypertensive Effects | PLOS One [journals.plos.org]
- 4. The HIF-PHI BAY 85–3934 (this compound) Improves Anemia and Is Associated With Reduced Levels of Circulating FGF23 in a CKD Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacodynamic effects of this compound on erythropoiesis in healthy cats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacodynamic effects of this compound on erythropoiesis in healthy cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of this compound in the Treatment of Anemia in CKD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Long-Term Efficacy and Safety of this compound for Anemia in Chronic Kidney Disease: DIALOGUE Extension Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound for Renal Anemia in Nondialysis Patients Previously Treated with Erythropoiesis-Stimulating Agents: A Randomized, Open-Label, Phase 3 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
- 12. researchgate.net [researchgate.net]
- 13. Affinity-Based Fluorescence Polarization Assay for High-Throughput Screening of Prolyl Hydroxylase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Cost-Effectiveness of Molidustat Versus Traditional ESAs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The management of anemia associated with chronic kidney disease (CKD) has long been dominated by the use of injectable erythropoiesis-stimulating agents (ESAs). However, the emergence of orally administered hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitors, such as Molidustat, presents a paradigm shift in treatment. This guide provides an objective comparison of the performance of this compound against traditional ESAs, supported by experimental data, to evaluate its potential cost-effectiveness.
Mechanism of Action: A Fundamental Difference
This compound and traditional ESAs employ distinct mechanisms to stimulate erythropoiesis. Traditional ESAs are recombinant forms of erythropoietin (EPO) that directly bind to and activate the EPO receptor on erythroid progenitor cells in the bone marrow, stimulating red blood cell production.[1]
In contrast, this compound, as a HIF-PH inhibitor, works by mimicking the body's natural response to hypoxia.[2] It inhibits the prolyl hydroxylase domain enzymes, leading to the stabilization and accumulation of hypoxia-inducible factors (HIFs).[2] These stabilized HIFs then translocate to the nucleus and activate the transcription of genes involved in erythropoiesis, most notably the gene for endogenous EPO.[2] This results in a more physiologically regulated increase in EPO production.[2]
Signaling Pathways
The distinct mechanisms of action of this compound and traditional ESAs are illustrated in the signaling pathway diagrams below.
Clinical Efficacy and Safety: Head-to-Head Comparisons
The efficacy and safety of this compound have been evaluated in several key clinical trial programs, including the MIYABI (this compound Once Daily Improves Renal Anemia By Inducing EPO) and DIALOGUE (DaIly orAL treatment increasing endOGenoUs EPO) studies. These trials have compared this compound to traditional ESAs in various patient populations.
Data from a Phase 3 Study in ESA-Naive Non-Dialysis Patients (MIYABI ND-C)
In a 52-week, randomized, open-label, active-control, parallel-group, multicenter, phase 3 study (MIYABI ND-C), this compound was compared to the ESA darbepoetin alfa in Japanese patients with renal anemia who were not undergoing dialysis and were not receiving ESA treatment.[3][4]
| Parameter | This compound (n=82) | Darbepoetin Alfa (n=80) |
| Baseline Mean Hb (g/dL) | 9.84 (±0.64) | 10.00 (±0.61) |
| Mean Hb during Evaluation Period (weeks 30-36) (g/dL) | 11.28 (95% CI: 11.07, 11.50) | 11.70 (95% CI: 11.50, 11.90) |
| Change in Mean Hb from Baseline (g/dL) | 1.32 | 1.69 |
| LS Mean Difference (this compound - Darbepoetin) (g/dL) | -0.38 (95% CI: -0.67, -0.08) | - |
| Responder Rate (Hb ≥11.0 g/dL and <13.0 g/dL) | 59.8% | 82.5% |
| Treatment-Emergent Adverse Events (TEAEs) | 93.9% | 93.7% |
| Most Common TEAEs | Nasopharyngitis (31.7%), Worsening of CKD (19.5%) | Nasopharyngitis (26.6%), Worsening of CKD (11.4%) |
| Deaths | 3 | 1 |
Data sourced from the MIYABI ND-C study.[3][4]
In this study, this compound was found to be non-inferior to darbepoetin alfa in correcting and maintaining hemoglobin levels within the target range.[3] While the responder rate was higher in the darbepoetin group, this compound demonstrated a comparable safety profile.[3]
Data from Long-Term Extension Studies (DIALOGUE)
Long-term extension studies of the DIALOGUE program provided further insights into the sustained efficacy and safety of this compound.[5]
| Parameter | This compound | Darbepoetin/Epoetin |
| Non-Dialysis Patients (DIALOGUE 3) | ||
| Baseline Mean Hb (g/dL) | 11.28 (±0.55) | 11.08 (±0.51) |
| Mean Hb Throughout Study (g/dL) | 11.10 (±0.508) | 10.98 (±0.571) |
| Patients with at least one AE | 85.6% | 85.7% |
| Dialysis Patients (DIALOGUE 5) | ||
| Baseline Mean Hb (g/dL) | 10.40 (±0.70) | 10.52 (±0.53) |
| Mean Hb Throughout Study (g/dL) | 10.37 (±0.56) | 10.52 (±0.47) |
| Patients with at least one AE | 91.2% | 93.3% |
Data sourced from the DIALOGUE extension studies.[5]
These long-term studies demonstrated that this compound was well-tolerated for up to 36 months and was an effective alternative to darbepoetin and epoetin in the long-term management of anemia associated with CKD.[5]
Impact on Iron Metabolism
A key differentiator for this compound is its effect on iron metabolism. By stabilizing HIF, this compound not only stimulates EPO production but also influences the expression of genes involved in iron transport and utilization.[6] Clinical studies have shown that this compound can lead to a decrease in hepcidin levels.[7] Hepcidin is a key regulator of iron availability, and lower levels can improve iron absorption from the gut and mobilization from stores.
In contrast, traditional ESAs often increase the demand for iron, which can lead to a state of functional iron deficiency and frequently necessitates intravenous iron supplementation.[5] The ability of this compound to improve iron utilization may therefore reduce the need for concomitant intravenous iron therapy.[3]
Experimental Protocols
The clinical trials cited in this guide employed rigorous methodologies to assess the efficacy and safety of this compound.
MIYABI ND-C Study Protocol
-
Study Design: A 52-week, randomized (1:1), open-label, active-control, parallel-group, multicenter, phase 3 study.[3]
-
Participants: Japanese patients with renal anemia associated with CKD (stages 3-5) who were not undergoing dialysis and were not receiving ESA treatment.[3]
-
Intervention: this compound was initiated at 25 mg once daily, and darbepoetin alfa was initiated at 30 μg every 2 weeks. Doses were titrated to maintain hemoglobin levels in the target range of ≥11.0 g/dL and <13.0 g/dL.[3]
-
Primary Efficacy Outcome: The mean hemoglobin level and its change from baseline during the evaluation period (weeks 30-36).[3]
-
Safety Outcomes: Evaluation of all adverse events.[3]
DIALOGUE Program Study Design
-
DIALOGUE 1: A 16-week, placebo-controlled, fixed-dose trial in non-dialysis patients not previously treated with an ESA.[1]
-
DIALOGUE 2: A 16-week, open-label, variable-dose trial comparing this compound to darbepoetin alfa in non-dialysis patients previously treated with an ESA.[1]
-
DIALOGUE 4: A 16-week, open-label, variable-dose trial comparing this compound to epoetin alfa or beta in dialysis patients previously treated with an ESA.[1]
-
Primary Endpoint: The change in hemoglobin level between baseline and the mean value from the last 4 weeks of the treatment period.[1]
-
Extension Studies (DIALOGUE 3 & 5): Long-term, open-label studies of up to 36 months to evaluate sustained efficacy and safety.[5]
Experimental Workflow: A Typical Clinical Trial
Cost-Effectiveness Evaluation
While direct pharmacoeconomic studies comparing this compound to traditional ESAs are not yet widely published, a strong case for its potential cost-effectiveness can be made based on several factors:
-
Oral Administration: this compound's oral formulation eliminates the costs associated with injections, which can include healthcare professional time for administration, supplies (needles, syringes), and potential for in-clinic visits solely for injections. A 2019 study in the United States estimated that the excess costs associated with the needle-based administration of ESAs for non-dialysis-dependent CKD patients were approximately $2.5 billion annually.
-
Reduced Need for IV Iron: By improving iron utilization, this compound may reduce the need for costly intravenous iron infusions and their associated administration and monitoring costs.[3]
-
Potential for Improved Patient Convenience and Adherence: Oral administration offers greater convenience for patients, which may lead to better treatment adherence and potentially improved long-term outcomes.[8] A post-hoc analysis of two clinical trials showed that more patients were highly satisfied with the convenience of this compound compared to darbepoetin alfa.[8]
-
Evidence from other HIF-PH Inhibitors: A study on another HIF-PH inhibitor, Desidustat, demonstrated better cost-effectiveness compared to erythropoietin in hemodialysis patients, with a lower monthly cost. While not directly applicable to this compound, this finding supports the potential for this class of drugs to be economically advantageous.
Conclusion
This compound presents a novel and effective alternative to traditional ESAs for the treatment of anemia in patients with chronic kidney disease. Its unique mechanism of action, which involves the stabilization of HIF to stimulate endogenous EPO production and improve iron metabolism, offers a more physiological approach to managing anemia. Clinical trial data have demonstrated its non-inferiority to traditional ESAs in terms of efficacy, with a comparable safety profile.
While direct cost-effectiveness data for this compound is still emerging, its oral route of administration, potential to reduce the need for intravenous iron, and enhanced patient convenience strongly suggest a favorable economic profile. For researchers, scientists, and drug development professionals, this compound represents a significant advancement in the field, with the potential to improve patient care and optimize healthcare resource utilization. Further pharmacoeconomic analyses will be crucial to fully quantify the cost-effectiveness of this compound in various healthcare systems.
References
- 1. Effects of this compound in the Treatment of Anemia in CKD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Varenzin™-CA1 (this compound oral suspension) [my.elanco.com]
- 3. Iron Regulation by this compound, a Daily Oral Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor, in Patients with Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. icer.org [icer.org]
- 5. Long-Term Efficacy and Safety of this compound for Anemia in Chronic Kidney Disease: DIALOGUE Extension Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Effects of this compound in the Treatment of Anemia in CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cost-effectiveness of continuous erythropoietin receptor activator in anemia - PMC [pmc.ncbi.nlm.nih.gov]
Validating Biomarkers for Predicting Response to Molidustat Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers for predicting therapeutic response to Molidustat, a novel oral hypoxia-inducible factor prolyl-hydroxylase (HIF-PH) inhibitor for the treatment of anemia associated with chronic kidney disease (CKD). We will objectively compare its performance with the established alternative, erythropoiesis-stimulating agents (ESAs), and other HIF-PH inhibitors, supported by experimental data from key clinical trials.
Mechanism of Action: this compound vs. Erythropoiesis-Stimulating Agents (ESAs)
This compound's mechanism of action revolves around the stabilization of hypoxia-inducible factors (HIFs). Under normal oxygen levels, HIFs are targeted for degradation by prolyl hydroxylase domain (PHD) enzymes. This compound inhibits these enzymes, leading to the accumulation of HIF-α.[1] This, in turn, stimulates the endogenous production of erythropoietin (EPO) and improves iron metabolism, addressing two key pathways in erythropoiesis.[1][2]
In contrast, ESAs, such as darbepoetin alfa and epoetin alfa, are synthetic forms of EPO.[3] They directly stimulate the EPO receptor on erythroid progenitor cells in the bone marrow to increase red blood cell production.[3]
The distinct mechanisms of action suggest that different biomarkers may be relevant for predicting treatment response.
Potential Predictive Biomarkers for this compound Therapy
Several biomarkers have been investigated for their potential to predict the efficacy of this compound and other HIF-PH inhibitors. The most promising candidates are related to iron metabolism, particularly hepcidin.
Hepcidin: A Key Regulator of Iron Availability
Hepcidin is a peptide hormone that plays a central role in regulating iron homeostasis. Elevated hepcidin levels, often seen in CKD, lead to reduced iron absorption and mobilization from stores, contributing to anemia.[2] this compound and other HIF-PH inhibitors have been shown to significantly decrease hepcidin levels.[1][2][4]
A crucial study on the HIF-PH inhibitor roxadustat demonstrated that a reduction in hepcidin levels at one month of treatment was strongly associated with an increase in hemoglobin levels at three months, suggesting its potential as a predictive biomarker.[5] While direct validation for this compound is ongoing, the consistent and significant reduction of hepcidin observed in clinical trials strongly supports its candidacy as a predictive biomarker.[4]
Other Iron Metabolism Markers
In addition to hepcidin, other markers of iron metabolism are significantly modulated by this compound and may hold predictive value:
-
Ferritin: this compound treatment has been associated with a decrease in ferritin levels, indicating mobilization of iron stores for erythropoiesis.[6]
-
Transferrin Saturation (TSAT): In non-dialysis patients, this compound has been shown to decrease TSAT, reflecting increased iron utilization.[6]
-
Total Iron Binding Capacity (TIBC): this compound treatment typically leads to an increase in TIBC.[6]
The baseline status and early changes in this panel of iron markers could collectively predict a patient's long-term hemoglobin response to this compound.
Endogenous Erythropoietin (EPO)
While this compound stimulates endogenous EPO production, the predictive value of baseline or early changes in EPO levels is less clear. This compound administration leads to a dose-dependent increase in plasma EPO.[7][8] However, the focus of HIF-PH inhibitor therapy is to maintain EPO levels within a more physiological range compared to the supraphysiological levels often seen with ESA administration.[9] Therefore, the magnitude of the initial EPO surge may not be the most reliable predictor of long-term hemoglobin response.
Comparison of Biomarker Modulation: this compound vs. Alternatives
The following tables summarize the comparative effects of this compound, ESAs, and other HIF-PH inhibitors on key biomarkers, based on data from clinical trials.
Table 1: Comparative Efficacy and Biomarker Modulation in Non-Dialysis Dependent CKD Patients
| Biomarker | This compound | Darbepoetin Alfa (ESA) | Other HIF-PH Inhibitors (Roxadustat, Vadadustat, Daprodustat) |
| Hemoglobin (Hb) Change from Baseline | Non-inferior to darbepoetin alfa[10][11] | Standard of care | Generally effective in increasing Hb levels[12][13][14] |
| Hepcidin | Significant decrease[4][6] | No significant change or slight decrease | Significant decrease[5][12][15][16][17] |
| Ferritin | Decrease[6] | Variable, may increase with iron supplementation | Decrease[12][13][14] |
| TSAT | Decrease[6] | Variable | Generally decreases, reflecting iron utilization[13] |
| TIBC | Increase[6] | Variable | Increase[12][13] |
| Endogenous EPO | Transient, physiological increase[7][8] | Suppressed due to exogenous administration | Transient, physiological increase |
Table 2: Comparative Efficacy and Biomarker Modulation in Dialysis-Dependent CKD Patients
| Biomarker | This compound | Epoetin Alfa/Darbepoetin Alfa (ESA) | Other HIF-PH Inhibitors (Roxadustat, Vadadustat, Daprodustat) |
| Hemoglobin (Hb) Maintenance | Maintained Hb levels effectively[18][19] | Standard of care | Effective in maintaining Hb levels[12][13][14] |
| Hepcidin | Stable to slight decrease[6] | No significant change | Significant decrease[12][15][17] |
| Ferritin | Increase[6] | Increase, especially with IV iron | Variable, may decrease or remain stable[12][13][14] |
| TSAT | Increase[6] | Increase, especially with IV iron | Increase[13] |
| TIBC | Stable[6] | Stable | Increase[13] |
| Endogenous EPO | Transient, physiological increase | Suppressed | Transient, physiological increase |
Experimental Protocols
Detailed methodologies for the key clinical trials cited are essential for the validation of these biomarkers.
This compound Clinical Trial Programs: DIALOGUE and MIYABI
The DIALOGUE and MIYABI phase 3 programs evaluated the efficacy and safety of this compound in both non-dialysis and dialysis-dependent CKD patients.[20][21][22]
-
Study Design: These were typically randomized, open-label, active-controlled (vs. darbepoetin alfa or epoetin alfa), parallel-group, multicenter studies.[10][11][21]
-
Patient Population: Adult patients with anemia associated with CKD (stages 3-5 for non-dialysis).[11]
-
Intervention: this compound was administered orally once daily, with doses titrated to maintain hemoglobin levels within a target range (e.g., 11.0 to 13.0 g/dL).[11][21]
-
Biomarker Analysis: Blood samples were collected at baseline and at specified intervals throughout the studies to measure hemoglobin, EPO, and a panel of iron metabolism markers including hepcidin, ferritin, serum iron, TSAT, and TIBC.[1] Assays used for these measurements would be detailed in the full study protocols.
Biomarker Measurement Protocol (General Example)
A representative protocol for biomarker assessment would involve the following steps:
-
Sample Collection: Whole blood, serum, and plasma samples are collected from patients at pre-defined time points (e.g., baseline, week 4, week 12, end of study).
-
Sample Processing: Samples are processed according to standard laboratory procedures to isolate serum or plasma.
-
Biomarker Analysis:
-
Hemoglobin: Measured using an automated hematology analyzer.
-
EPO: Quantified using a validated enzyme-linked immunosorbent assay (ELISA).
-
Hepcidin: Measured by a competitive ELISA or mass spectrometry-based assay.
-
Iron Panel (Ferritin, Iron, TIBC, TSAT): Determined using automated clinical chemistry analyzers.
-
-
Data Analysis: Statistical analyses are performed to assess the change in biomarker levels from baseline and to correlate these changes with the primary efficacy endpoint (hemoglobin response).
Visualizing the Pathways and Workflows
Signaling Pathway of this compound
Caption: this compound inhibits PHD, leading to HIF-α stabilization and increased transcription of target genes.
Experimental Workflow for Biomarker Validation
Caption: Workflow for validating predictive biomarkers in a clinical trial setting.
Conclusion
The current body of evidence strongly suggests that biomarkers of iron metabolism, particularly hepcidin, are promising candidates for predicting the response to this compound therapy. The ability of this compound to significantly reduce hepcidin levels, thereby improving iron availability for erythropoiesis, is a key differentiator from ESA therapy. Further prospective studies designed specifically to validate the predictive power of baseline and early changes in hepcidin and other iron-related markers for this compound are warranted. Such validation will be instrumental in personalizing the treatment of anemia in patients with chronic kidney disease.
References
- 1. Iron Regulation by this compound, a Daily Oral Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor, in Patients with Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iron Regulation by this compound, a Daily Oral Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor, in Patients with Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Erythropoietins: a common mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hepcidin values can help predict the responsiveness of roxadustat for treating anemia in patients with chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The efficacy and safety of this compound for anemia in dialysis-dependent and non-dialysis-dependent chronic kidney disease patients: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacodynamic effects of this compound on erythropoiesis in healthy cats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (this compound) Stimulates Erythropoietin Production without Hypertensive Effects | PLOS One [journals.plos.org]
- 10. Efficacy and Safety of this compound for Anemia in ESA-Naive Nondialysis Patients: A Randomized, Phase 3 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound for Renal Anemia in Nondialysis Patients Previously Treated with Erythropoiesis-Stimulating Agents: A Randomized, Open-Label, Phase 3 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and Safety of Vadadustat for Anemia in Patients With Chronic Kidney Disease: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy and Safety of Daprodustat Vs rhEPO for Anemia in Patients With Chronic Kidney Disease: A Meta-Analysis and Trial Sequential Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hcplive.com [hcplive.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Long-Term Efficacy and Safety of this compound for Anemia in Chronic Kidney Disease: DIALOGUE Extension Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. This compound for the treatment of renal anaemia in patients with non-dialysis-dependent chronic kidney disease: design and rationale of two phase III studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound for the treatment of anemia in Japanese patients undergoing peritoneal dialysis: a single‐arm, open‐label, phase 3 study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Long-Term Efficacy and Safety of this compound for Anemia in Chronic Kidney Disease: DIALOGUE Extension Studies - PMC [pmc.ncbi.nlm.nih.gov]
Molidustat vs. Erythropoiesis-Stimulating Agents (ESAs) in the Management of Anemia in Chronic Kidney Disease: A Comparative Analysis of Quality of Life
A comprehensive review of the current clinical evidence on the impact of Molidustat and Erythropoiesis-Stimulating Agents (ESAs) on the quality of life of patients with anemia due to Chronic Kidney Disease (CKD). This guide synthesizes available data on patient-reported outcomes, efficacy, and safety, providing researchers, scientists, and drug development professionals with a detailed comparative analysis.
Executive Summary
Anemia is a common and debilitating complication of Chronic Kidney Disease (CKD), significantly impairing patients' quality of life. The mainstay of treatment has traditionally been Erythropoiesis-Stimulating Agents (ESAs), which effectively increase hemoglobin levels. However, the emergence of a new class of oral medications, Hypoxia-Inducible Factor Prolyl-Hydroxylase (HIF-PH) inhibitors, such as this compound, presents an alternative therapeutic approach. This guide provides a comparative analysis of this compound and ESAs, with a focus on their respective impacts on patient quality of life, supported by available clinical trial data. While direct head-to-head data on comprehensive quality of life metrics remain limited, this analysis draws upon patient-reported outcomes from clinical trials, primarily focusing on treatment satisfaction and the methodologies used to assess quality of life.
Comparative Data on Patient-Reported Outcomes
Clinical studies comparing this compound to the ESA darbepoetin alfa, particularly the MIYABI (this compound once dailY improves renal Anaemia By Inducing erythropoietin) program, have provided insights into patient-reported outcomes, primarily through the Treatment Satisfaction Questionnaire for Medicine version II (TSQM-II).
| Outcome Measure | This compound | Darbepoetin Alfa | Trial(s) | Key Findings |
| Treatment Satisfaction (TSQM-II) | MIYABI ND-C & ND-M (Post-hoc analysis)[1][2] | Both treatments showed enhanced treatment satisfaction over the study period. | ||
| Effectiveness Domain | Nominally significant improvement at 12 and 24 weeks.[1] | Progressive improvement from baseline to week 12 and 24.[1] | MIYABI ND-C[1] | No significant difference in global satisfaction scores.[1][2] |
| Convenience Domain | Significantly higher satisfaction at multiple time points.[1][2] | Lower satisfaction compared to this compound. | MIYABI ND-C & ND-M (Post-hoc analysis)[1][2] | More patients were highly satisfied with the convenience of this compound.[1][2] |
| Global Satisfaction Domain | Increased scores compared to darbepoetin alfa.[1][2] | Lower scores compared to this compound. | MIYABI ND-C & ND-M (Post-hoc analysis)[1][2] | Differences in global satisfaction domain scores were not statistically significant.[1][2] |
Note: The MIYABI trials also included the EuroQol 5-dimension 5-level (EQ-5D-5L) questionnaire as an exploratory endpoint to assess health-related quality of life. However, detailed comparative results from this instrument have not been widely published.
Efficacy and Safety Profile
Both this compound and ESAs have demonstrated efficacy in correcting and maintaining hemoglobin levels in patients with renal anemia.
| Parameter | This compound | Darbepoetin Alfa | Trial(s) | Key Findings |
| Hemoglobin Levels | Non-inferior to darbepoetin alfa in maintaining Hb levels within the target range. | Effective in maintaining Hb levels within the target range. | MIYABI ND-C & ND-M[3][4][5][6][7] | Both treatments are effective in managing anemia in CKD patients. |
| Safety | Generally well-tolerated. The proportion of patients with at least one treatment-emergent adverse event (TEAE) was similar to darbepoetin alfa.[4][5] | Generally well-tolerated with a well-established safety profile.[4][5] | MIYABI ND-C[4][5] | No new safety signals were observed for this compound.[7] |
Experimental Protocols
Quality of Life Assessment
The assessment of health-related quality of life (HRQoL) in clinical trials for anemia in CKD typically involves validated patient-reported outcome (PRO) instruments.
1. Treatment Satisfaction Questionnaire for Medicine version II (TSQM-II):
-
Objective: To assess patient satisfaction with medication.
-
Methodology: The TSQM-II is a self-administered questionnaire comprising 14 questions that evaluate four domains: effectiveness, side effects, convenience, and global satisfaction. Patients rate their satisfaction on a scale, and the scores for each domain are calculated. In the MIYABI trials, this was used as an exploratory endpoint.[1]
-
Data Analysis: Changes in TSQM-II domain scores from baseline are compared between treatment groups.
2. EuroQol 5-dimension 5-level (EQ-5D-5L) questionnaire:
-
Objective: To measure generic health status.
-
Methodology: This questionnaire assesses five dimensions: mobility, self-care, usual activities, pain/discomfort, and anxiety/depression, each with five levels of severity. It also includes a visual analogue scale (VAS) where patients rate their overall health. The MIYABI trials included the EQ-5D-5L as an exploratory variable.
-
Data Analysis: The responses are used to generate a health profile and a single index value for health status, which can be compared between treatment groups over time.
Signaling Pathways and Mechanisms of Action
This compound (HIF-PH Inhibitor)
This compound is an orally administered small molecule that inhibits the hypoxia-inducible factor prolyl-hydroxylase (HIF-PH) enzyme. This inhibition stabilizes HIF-α, which then translocates to the nucleus and dimerizes with HIF-β. The HIF heterodimer binds to hypoxia-response elements (HREs) on target genes, leading to the transcription of genes involved in erythropoiesis, including erythropoietin (EPO).
Caption: Signaling pathway of this compound.
Erythropoiesis-Stimulating Agents (ESAs)
ESAs, such as darbepoetin alfa, are synthetic forms of erythropoietin. They bind to the erythropoietin receptor (EPOR) on the surface of erythroid progenitor cells in the bone marrow. This binding activates intracellular signaling cascades, primarily the JAK2-STAT5 pathway, as well as the PI3K/Akt and MAPK/ERK pathways, which promote the survival, proliferation, and differentiation of these progenitor cells into mature red blood cells.
Caption: Signaling pathway of ESAs.
Experimental Workflow for Quality of Life Assessment
The following diagram illustrates a typical workflow for assessing patient-reported quality of life in a clinical trial comparing this compound and an ESA.
Caption: Experimental workflow for QoL assessment.
Conclusion
This compound, as an oral HIF-PH inhibitor, offers a novel mechanism for managing anemia in CKD patients. Post-hoc analyses of the MIYABI trials indicate that while both this compound and darbepoetin alfa improve patient treatment satisfaction, this compound is associated with significantly greater convenience.[1][2] This may be a crucial factor for long-term adherence and overall patient experience. However, a comprehensive understanding of the comparative impact on broader health-related quality of life domains requires the publication of data from instruments such as the EQ-5D-5L used in these trials. Both this compound and ESAs are effective in maintaining hemoglobin levels, and this compound has shown a comparable safety profile to darbepoetin alfa in the available studies.[4][5][7] Further research and the publication of more extensive patient-reported outcome data are necessary to fully elucidate the comparative effects of these two classes of drugs on the overall quality of life of patients with anemia of CKD.
References
- 1. Treatment satisfaction with this compound in CKD-related anemia in non-dialysis patients: a post-hoc analysis of two clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy and Safety of this compound for Anemia in ESA-Naive Nondialysis Patients: A Randomized, Phase 3 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. This compound for Japanese Patients With Renal Anemia Receiving Dialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound for Renal Anemia in Nondialysis Patients Previously Treated with Erythropoiesis-Stimulating Agents: A Randomized, Open-Label, Phase 3 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Molidustat
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment. Molidustat, an inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase, requires careful management throughout its lifecycle, including its ultimate disposal. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with standard laboratory safety protocols and regulatory considerations.
Personal Protective Equipment (PPE) and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment. This compound is classified as harmful if swallowed and may cause damage to organs through prolonged or repeated exposure.[1] Therefore, adherence to safety protocols is non-negotiable.
Recommended PPE:
-
Gloves: Wear protective gloves to prevent skin contact.[1]
-
Eye Protection: Use safety goggles with side-shields.[1]
-
Lab Coat: A lab coat or other protective clothing should be worn.[1]
-
Respiratory Protection: In situations where dust or aerosols may be generated, wear appropriate respiratory protection.[2]
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][2] After handling, wash hands thoroughly.[2]
Step-by-Step Disposal Procedure for this compound Waste
The following protocol outlines the recommended steps for the disposal of this compound from a laboratory setting. This procedure is designed to comply with general laboratory waste management principles.
-
Segregation of Waste:
-
Properly segregate this compound waste from other laboratory waste streams.
-
This includes unused or expired this compound, contaminated labware (e.g., vials, pipette tips, gloves), and any spill cleanup materials.
-
-
Containment:
-
Place all solid this compound waste into a dedicated, clearly labeled, and sealable waste container.[2]
-
The container should be made of a material compatible with the chemical.
-
For liquid waste containing this compound, use a designated, leak-proof, and clearly labeled liquid waste container.
-
-
Labeling:
-
Label the waste container clearly with "this compound Waste" and any other identifiers required by your institution's environmental health and safety (EHS) department.
-
Include the hazard symbols as indicated in the Safety Data Sheet (e.g., "Harmful," "Health Hazard").[1]
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated waste accumulation area.
-
Keep the container away from incompatible materials, such as strong oxidizing or reducing agents, and strong acids or alkalis.[2]
-
-
Disposal Request:
-
Once the waste container is full or ready for disposal, contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.
-
Disposal must be in accordance with all local, state, and federal regulations.[1]
-
Accidental Release Measures
In the event of a spill, follow these procedures to ensure safety and proper cleanup:
-
Evacuate and Secure the Area: Evacuate personnel from the immediate spill area to a safe location.[1]
-
Ensure Adequate Ventilation: Increase ventilation in the area of the spill.[1]
-
Contain the Spill: Prevent further leakage or spillage if it is safe to do so.[2] Keep the substance away from drains and water courses.[1]
-
Cleanup:
-
Decontamination: Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[1]
-
Dispose of Cleanup Materials: All contaminated cleanup materials should be placed in the designated this compound waste container for disposal.[1]
Disposal of Unused Medication in a Non-Laboratory Setting
For unused this compound prescribed for veterinary use, the disposal guidelines differ. Do not flush the medication down the toilet or wash it down the sink.[3] The preferred method is to use a community drug "take-back" program if one is available.[3] If a take-back program is not an option, the medication can be disposed of in the regular trash by following these steps:[3]
-
Remove the medication from its original container.
-
Mix the medication with an unappealing substance such as used coffee grounds, dirt, or cat litter.
-
Place the mixture in a sealed plastic bag or other container to prevent leakage.
-
Dispose of the container in the household trash.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory environment.
Caption: Workflow for the proper disposal of this compound in a laboratory setting.
References
Essential Safety and Operational Guide for Handling Molidustat
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of Molidustat. It includes detailed operational procedures, personal protective equipment (PPE) guidelines, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following PPE is recommended:
-
Eye Protection: Wear chemical safety goggles or a face shield to protect against splashes and dust.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are required. Always inspect gloves for tears or punctures before use and change them frequently.
-
Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved N95 or higher-rated respirator is necessary.
-
Body Protection: A lab coat or disposable coveralls should be worn to prevent skin contact. Ensure that the lab coat is buttoned and the sleeves are rolled down.
Data Presentation: Physicochemical Properties of this compound
The following table summarizes the key quantitative data for this compound for easy reference and comparison.
| Property | Value | Source(s) |
| IUPAC Name | 1-[6-(Morpholin-4-yl)pyrimidin-4-yl]-4-(1H-1,2,3-triazol-1-yl)-1H-pyrazol-5-ol | [1] |
| Synonyms | BAY 85-3934 | [1][2] |
| CAS Number | 1154028-82-6 | [1][2][3][4] |
| Molecular Formula | C13H14N8O2 | [1][3][4] |
| Molecular Weight | 314.30 g/mol | [3][5] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in DMSO (≥ 5 mg/mL) and DMF (≥5.68 mg/mL). Insoluble in water and ethanol. | [4][5][6][7][8] |
| logP | -0.48 | [9] |
| pKa (Strongest Acidic) | 5.2 | [10] |
| pKa (Strongest Basic) | 4.7 | [10] |
| IC50 (PHD1) | 480 nM | [2][5][6] |
| IC50 (PHD2) | 280 nM | [2][5][6] |
| IC50 (PHD3) | 450 nM | [2][5][6] |
Mechanism of Action: HIF-1α Signaling Pathway
This compound is a potent inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH). Under normoxic conditions, HIF-α subunits are hydroxylated by PHDs, leading to their recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, subsequent ubiquitination, and proteasomal degradation. By inhibiting PHDs, this compound prevents this degradation, allowing HIF-α to accumulate, translocate to the nucleus, and dimerize with HIF-β. This heterodimer then binds to hypoxia-response elements (HREs) on target genes, upregulating the expression of proteins such as erythropoietin (EPO), which stimulates red blood cell production.[11]
Experimental Protocols
In Vitro HIF-Prolyl Hydroxylase (PHD) Inhibition Assay
This protocol outlines the key steps for determining the inhibitory activity of this compound on PHD enzymes.
-
Reagent Preparation:
-
Prepare assay buffer: 50 mM HEPES (pH 7.5), 0.01% Tween-20, and 0.1% BSA.
-
Prepare a solution containing 10 nM PHD2 (catalytic domain), 20 µM Fe(II), and 200 µM L-ascorbic acid in the assay buffer.
-
Prepare a substrate mixture containing 150 nM biotinylated HIF-1α peptide (residues 556-574) and 5 µM 2-oxoglutarate (2OG) in the assay buffer.
-
Prepare serial dilutions of this compound in DMSO.
-
-
Assay Procedure:
-
In a 384-well plate, add 5 µL of the PHD2/Fe(II)/ascorbate solution to each well.
-
Add 1 µL of the this compound dilutions to the respective wells.
-
Incubate the plate for 15 minutes at room temperature.
-
Initiate the reaction by adding 4 µL of the substrate mixture to each well.
-
Incubate for 10 minutes at room temperature.
-
Stop the reaction by adding 5 µL of 30 mM EDTA.
-
-
Detection:
-
Prepare a detection mixture containing AlphaScreen® streptavidin-conjugated donor beads, Protein A-conjugated acceptor beads, and an anti-hydroxy-HIF-1α antibody.
-
Add 5 µL of the detection mixture to each well.
-
Incubate in the dark for 1 hour at room temperature.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration relative to the control wells (containing DMSO only).
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.[12]
-
Experimental Workflow Diagram
Operational Plan: Step-by-Step Handling Procedures
-
Preparation:
-
Ensure all necessary PPE is worn correctly.
-
Work in a designated area, preferably in a chemical fume hood, especially when handling the solid compound.
-
Have a chemical spill kit readily available.
-
-
Weighing:
-
Use an analytical balance within a fume hood or a balance enclosure to weigh the solid this compound.
-
Use anti-static weighing paper or a tared container to prevent dispersal of the powder.
-
-
Solution Preparation:
-
Add the solvent (e.g., DMSO) to the weighed this compound powder slowly to avoid splashing.
-
Cap the container securely and mix by vortexing or sonicating until fully dissolved.
-
-
Use in Experiments:
-
When transferring solutions, use appropriate pipettes with disposable tips.
-
Keep all containers with this compound clearly labeled.
-
-
Post-Handling:
-
Decontaminate the work area with an appropriate solvent and then soap and water.
-
Dispose of all contaminated materials as hazardous waste.
-
Remove and dispose of gloves properly.
-
Wash hands thoroughly with soap and water after handling the compound.
-
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste:
-
Collect all solid waste, including contaminated PPE (gloves, disposable lab coats), weighing paper, and pipette tips, in a designated, clearly labeled hazardous waste container.
-
The container should be a durable, leak-proof plastic bag or a rigid container with a secure lid.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including unused solutions and rinsates, in a designated, labeled, and sealed waste container.
-
The container should be made of a material compatible with the solvents used (e.g., glass or polyethylene for DMSO).
-
Do not mix this compound waste with other incompatible chemical waste streams. Specifically, segregate halogenated and non-halogenated solvent waste.
-
-
Empty Containers:
-
Original containers of this compound should be triple-rinsed with a suitable solvent (e.g., the solvent used for dissolution).
-
The rinsate must be collected and disposed of as hazardous liquid waste.
-
After triple-rinsing, the empty container can be disposed of as non-hazardous waste, with the label defaced or removed.
-
-
Disposal Procedure:
-
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.
-
Follow all institutional and local regulations for hazardous waste disposal.
-
Ensure all waste containers are properly labeled with the contents and associated hazards.
-
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound (BAY85-3934); CAS No:1154028-82-6 [aobious.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. apexbt.com [apexbt.com]
- 9. This compound [drugcentral.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. This compound - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
